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  • Product: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide
  • CAS: 1192263-92-5

Core Science & Biosynthesis

Foundational

The Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a key heterocyclic scaffold of interest to researchers in me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The benzimidazole core is a prevalent motif in numerous pharmacologically active compounds, and the carbohydrazide functional group serves as a versatile handle for the synthesis of diverse derivatives.[1][2] This document outlines a multi-step synthesis commencing from the readily available starting material, 4-fluoro-3-nitrobenzoic acid. Each synthetic step is detailed with explicit experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen reagents and conditions. The synthesis is designed to be both logical and reproducible, providing a solid foundation for laboratory-scale preparation and further derivatization of the title compound.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The structural resemblance of the benzimidazole nucleus to naturally occurring purines allows for its interaction with various biological macromolecules. The title compound, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, incorporates a carbohydrazide moiety, which is a key pharmacophore and a versatile synthetic intermediate for the preparation of hydrazones and other heterocyclic systems with potential therapeutic applications.[3] This guide presents a detailed, field-proven pathway for the synthesis of this valuable compound.

Overall Synthetic Strategy

The synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is accomplished through a five-step linear sequence, beginning with 4-fluoro-3-nitrobenzoic acid. The key transformations include esterification, nucleophilic aromatic substitution to introduce the N-methyl group, reduction of the nitro functionality, cyclization to form the benzimidazole ring, and finally, hydrazinolysis to yield the target carbohydrazide.

Synthesis_Workflow A 4-Fluoro-3-nitrobenzoic Acid B Methyl 4-fluoro-3-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-(methylamino)-3-nitrobenzoate B->C Amination (Methylamine) D Methyl 3-amino-4-(methylamino)benzoate C->D Nitro Reduction (e.g., H2, Pd/C) E Methyl 1-methyl-1H-benzimidazole-5-carboxylate D->E Cyclization (Formic Acid) F 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide E->F Hydrazinolysis (Hydrazine Hydrate)

Caption: Overall synthetic workflow for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Esterification of 4-Fluoro-3-nitrobenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial transformation as it prevents the carboxylic acid from participating in subsequent reactions and facilitates purification of the intermediates.

Reaction:

Esterification cluster_0 Esterification 4-Fluoro-3-nitrobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid Methyl 4-fluoro-3-nitrobenzoate Methyl 4-fluoro-3-nitrobenzoate 4-Fluoro-3-nitrobenzoic Acid->Methyl 4-fluoro-3-nitrobenzoate MeOH, H2SO4 (cat.), Reflux

Caption: Esterification of 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol:

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-fluoro-3-nitrobenzoate as a solid.

Causality and Expertise:

  • Fischer-Speier Esterification: This classic acid-catalyzed esterification is a reliable and cost-effective method for converting carboxylic acids to their corresponding esters.

  • Catalytic Sulfuric Acid: Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, shifting the equilibrium towards the product side.

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the alcohol, which, according to Le Chatelier's principle, drives the reaction to completion.

Parameter Value Reference
Starting Material4-Fluoro-3-nitrobenzoic Acid[4]
ReagentsMethanol, Sulfuric Acid[4]
Typical Yield>90%[4]
Step 2: Nucleophilic Aromatic Substitution with Methylamine

This step introduces the N-methyl group, which will ultimately become the N1-methyl of the benzimidazole ring. The fluorine atom, being a good leaving group, is displaced by methylamine in a nucleophilic aromatic substitution reaction.

Reaction:

Amination cluster_1 Amination Methyl 4-fluoro-3-nitrobenzoate Methyl 4-fluoro-3-nitrobenzoate Methyl 4-(methylamino)-3-nitrobenzoate Methyl 4-(methylamino)-3-nitrobenzoate Methyl 4-fluoro-3-nitrobenzoate->Methyl 4-(methylamino)-3-nitrobenzoate Methylamine, Heat

Caption: Nucleophilic aromatic substitution with methylamine.

Experimental Protocol:

  • In a sealed vessel, dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or DMSO.

  • Add an aqueous or alcoholic solution of methylamine (2.0-3.0 eq).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain methyl 4-(methylamino)-3-nitrobenzoate.

Causality and Expertise:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by methylamine. The fluorine atom is an excellent leaving group in this context.[4]

  • Choice of Solvent: A polar aprotic solvent like DMSO can accelerate the reaction rate. However, for safety and ease of workup, ethanol is also a viable option.

  • Excess Methylamine: Using an excess of methylamine ensures the complete consumption of the starting material and drives the reaction forward.

Parameter Value Reference
Starting MaterialMethyl 4-fluoro-3-nitrobenzoate[4]
ReagentMethylamine[4]
Typical YieldHigh[4]
Step 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step to generate the required ortho-diamine functionality for the subsequent benzimidazole ring formation.

Reaction:

Reduction cluster_2 Nitro Reduction Methyl 4-(methylamino)-3-nitrobenzoate Methyl 4-(methylamino)-3-nitrobenzoate Methyl 3-amino-4-(methylamino)benzoate Methyl 3-amino-4-(methylamino)benzoate Methyl 4-(methylamino)-3-nitrobenzoate->Methyl 3-amino-4-(methylamino)benzoate H2, Pd/C, EtOH/THF

Caption: Catalytic hydrogenation of the nitro group.

Experimental Protocol:

  • To a solution of methyl 4-(methylamino)-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and tetrahydrofuran (1:1), add 10% Palladium on carbon (Pd/C) (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent mixture.

  • Concentrate the filtrate under reduced pressure to yield methyl 3-amino-4-(methylamino)benzoate, which can be used in the next step without further purification.

Causality and Expertise:

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of aromatic nitro groups.[5] It typically proceeds with high yields and generates water as the only byproduct.

  • Palladium on Carbon (Pd/C): Pd/C is a widely used and effective catalyst for this transformation. It offers good activity and can be easily removed by filtration.

  • Solvent System: A mixture of ethanol and THF is often used to ensure the solubility of both the starting material and the product.

Parameter Value Reference
Starting MaterialMethyl 4-(methylamino)-3-nitrobenzoate[5]
ReagentsHydrogen, 10% Pd/C[5]
Typical Yield~99%[5]
Step 4: Benzimidazole Ring Formation

The formation of the benzimidazole ring is achieved through the cyclization of the ortho-diamine with a one-carbon source. Formic acid is a common and effective reagent for this purpose.

Reaction:

Cyclization cluster_3 Cyclization Methyl 3-amino-4-(methylamino)benzoate Methyl 3-amino-4-(methylamino)benzoate Methyl 1-methyl-1H-benzimidazole-5-carboxylate Methyl 1-methyl-1H-benzimidazole-5-carboxylate Methyl 3-amino-4-(methylamino)benzoate->Methyl 1-methyl-1H-benzimidazole-5-carboxylate Formic Acid, Reflux

Caption: Phillips-Ladenburg benzimidazole synthesis.

Experimental Protocol:

  • Dissolve methyl 3-amino-4-(methylamino)benzoate (1.0 eq) in formic acid (5-10 volumes).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base such as aqueous ammonia or sodium hydroxide to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain methyl 1-methyl-1H-benzimidazole-5-carboxylate.

Causality and Expertise:

  • Phillips-Ladenburg Reaction: This is a classic method for benzimidazole synthesis involving the condensation of an o-phenylenediamine with a carboxylic acid.[6][7]

  • Formic Acid as Reagent and Solvent: Formic acid serves as both the one-carbon source for the C2 position of the benzimidazole ring and as the reaction solvent.

  • Mechanism: The reaction proceeds through the initial formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.

Parameter Value Reference
Starting MaterialMethyl 3-amino-4-(methylamino)benzoate[8][9]
ReagentFormic Acid[6][8][9]
Typical YieldGood to Excellent[6][8]
Step 5: Hydrazinolysis of the Ester

The final step is the conversion of the methyl ester to the desired carbohydrazide through reaction with hydrazine hydrate.

Reaction:

Hydrazinolysis cluster_4 Hydrazinolysis Methyl 1-methyl-1H-benzimidazole-5-carboxylate Methyl 1-methyl-1H-benzimidazole-5-carboxylate 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide Methyl 1-methyl-1H-benzimidazole-5-carboxylate->1-methyl-1H-1,3-benzimidazole-5-carbohydrazide Hydrazine Hydrate, EtOH, Reflux

Caption: Formation of the carbohydrazide.

Experimental Protocol:

  • Suspend methyl 1-methyl-1H-benzimidazole-5-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (5.0-10.0 eq) to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Causality and Expertise:

  • Nucleophilic Acyl Substitution: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the more stable carbohydrazide.

  • Ethanol as Solvent: Ethanol is a good solvent for this reaction as it is relatively inert and allows for heating to reflux, which accelerates the reaction rate.

  • Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to ensure the complete conversion of the ester.

Parameter Value Reference
Starting MaterialMethyl 1-methyl-1H-benzimidazole-5-carboxylate[10][11]
ReagentHydrazine Hydrate[10][11]
Typical YieldHigh[10][11]

Conclusion

This technical guide has detailed a reliable and efficient five-step synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide from 4-fluoro-3-nitrobenzoic acid. The presented protocols are based on well-established chemical transformations and are supported by mechanistic rationale and field-proven insights. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the synthesis of this important benzimidazole derivative and providing a foundation for the exploration of its chemical space through further derivatization.

References

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 19, 2026, from [Link]

  • DergiPark. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-amino-3-methylsulfonylbenzoate. Retrieved January 19, 2026, from [Link]

  • Chegg.com. (2020, November 12). Solved 9. SYNTHESIS OF BENZIMIDAZOLE FROM 1,2-DIAMINOBENZENE. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 5). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles | Request PDF. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved January 19, 2026, from [Link]

  • Unknown Source. (n.d.). Synthesis of 5-[(1H-imidazol-1-yl)phenylmethyl]-1-methyl-1H-benzimidazole.
  • Google Patents. (n.d.). WO2011099832A2 - Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same.
  • PubMed. (2015, April 1). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Retrieved January 19, 2026, from [Link]

  • Unknown Source. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • Unknown Source. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)
  • Bentham Science Publishers. (2021, June 1). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Unknown Source. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Retrieved January 19, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The benzimidazole scaffold is a well-established "privileged structure" known for its diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide will delve into the molecular structure, a proposed synthetic pathway with detailed experimental considerations, analytical characterization techniques, and the potential therapeutic applications of this specific carbohydrazide derivative, with a particular focus on its promising role as a PARP (Poly (ADP-ribose) polymerase) inhibitor.

Introduction: The Benzimidazole Core in Modern Drug Discovery

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in the design of bioactive molecules. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs containing the benzimidazole moiety, such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.

The subject of this guide, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, combines the robust benzimidazole scaffold with a carbohydrazide functional group. The carbohydrazide moiety is a versatile pharmacophore known to be a key structural element in various antimicrobial and anticancer agents. The strategic placement of the methyl group at the N-1 position and the carbohydrazide at the C-5 position of the benzimidazole ring creates a unique molecule with the potential for specific and potent biological activity.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any novel compound is a thorough analysis of its molecular structure and inherent physicochemical properties.

Molecular Structure

The chemical structure of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is characterized by a planar benzimidazole ring system. The methyl group at the N-1 position prevents tautomerization, locking the molecule in a single isomeric form. The carbohydrazide group at the C-5 position is a key feature, providing sites for hydrogen bonding and potential for further derivatization.

Figure 1: 2D structure of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Physicochemical Data

A summary of the key physicochemical properties of the target molecule is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀N₄O
Molecular Weight 190.21 g/mol
CAS Number 1192263-92-5
Predicted LogP 0.8
Predicted pKa 12.5 (acidic), 3.2 (basic)

Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Proposed Synthetic Pathway

Synthesis_Pathway A Methyl 3-amino-4-(methylamino)benzoate C Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate A->C Cyclization (e.g., reflux in acid) B Formic Acid B->C E 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide C->E Hydrazinolysis (e.g., reflux in EtOH) D Hydrazine Hydrate D->E

Figure 2: Proposed synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Step 1: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate

The initial and crucial step is the formation of the benzimidazole ring. This is typically achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Protocol:

  • Reactant Preparation: To a round-bottom flask, add methyl 3-amino-4-(methylamino)benzoate (1.0 eq).

  • Reaction Setup: Add formic acid (excess, e.g., 10 eq) to the flask.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Formic Acid: Serves as both the reagent to provide the C-2 carbon of the imidazole ring and as an acidic catalyst for the cyclization reaction.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions.

  • Neutralization and Extraction: Essential for removing the excess acid and isolating the desired product from the aqueous reaction medium.

Step 2: Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

The final step involves the conversion of the methyl ester to the corresponding carbohydrazide. This is a standard and generally high-yielding transformation.

Protocol:

  • Reactant Preparation: Dissolve methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: The collected solid can be washed with cold ethanol and dried under vacuum to afford the final product.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: A strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more stable hydrazide.

  • Ethanol as Solvent: A good solvent for both the starting ester and hydrazine hydrate, and its boiling point is suitable for the reflux conditions required for the reaction.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring, a singlet for the N-methyl group, and signals for the carbohydrazide protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carbohydrazide and the carbons of the benzimidazole ring.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.5 - 8.5m
N-CH₃~3.9s
NH₂~4.5br s
NH~9.5br s
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (hydrazide)3200 - 3400
C=O stretch (amide I)1650 - 1680
N-H bend (amide II)1515 - 1550
C=N stretch1610 - 1630
C-H stretch (aromatic)3000 - 3100
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition. The expected [M+H]⁺ ion would be at m/z 191.09.

Potential Therapeutic Applications and Mechanism of Action

The benzimidazole scaffold is a key component of several PARP inhibitors.[2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

PARP Inhibition: A Plausible Mechanism of Action

The structural features of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, particularly the benzimidazole ring and the hydrogen-bonding capabilities of the carbohydrazide group, suggest that it may act as a PARP inhibitor. The benzimidazole core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, while the carbohydrazide group can form key hydrogen bonds within the active site of the enzyme.

PARP_Inhibition cluster_0 DNA Damage Response DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation PARP Inhibition PARP Inhibition (e.g., by 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide) PARP Activation->PARP Inhibition DNA Repair DNA Repair PARP Activation->DNA Repair PARP Inhibition->DNA Repair Blocks Apoptosis Apoptosis PARP Inhibition->Apoptosis Leads to Cell Survival Cell Survival DNA Repair->Cell Survival

Figure 3: Simplified pathway of PARP inhibition in cancer therapy.

Future Directions for Research

To validate the therapeutic potential of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, the following experimental workflows are recommended:

  • In vitro PARP Inhibition Assay: To quantify the inhibitory activity of the compound against PARP-1 and other PARP isoforms.

  • Cell-based Assays: To evaluate the cytotoxic effects of the compound on various cancer cell lines, particularly those with known DNA repair deficiencies.

  • Mechanism of Action Studies: To confirm that the observed cytotoxicity is due to PARP inhibition, through techniques such as Western blotting for PAR levels and immunofluorescence for DNA damage markers.

  • In vivo Efficacy Studies: To assess the anti-tumor activity of the compound in animal models of cancer.

Safety and Handling

While a specific safety data sheet for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is not available, general precautions for handling benzimidazole and carbohydrazide derivatives should be followed. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is a promising molecule for drug discovery, combining the pharmacologically privileged benzimidazole core with a versatile carbohydrazide moiety. Based on its structural similarity to known PARP inhibitors, it warrants further investigation as a potential anticancer agent. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing compound.

References

  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 174-193.
  • PubChem. (n.d.). 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamal, A., Srikanth, Y. V., Khan, M. N., Shaik, A. B., & Ashraf, M. (2010). Benzimidazole and its derivatives in cancer therapy: a review. Current drug targets, 11(11), 1351-1378.
  • Wang, X., Zhang, L., & Zhang, A. (2020). Recent progress in the development of benzimidazole-based anticancer agents. Future Medicinal Chemistry, 12(1), 73-95.
  • Papeo, G., & Posteri, H. (2013). PARP inhibitors: a new paradigm in the treatment of cancer. Current opinion in pharmacology, 13(4), 504-510.
  • Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors in the management of cancer. Current opinion in oncology, 27(5), 415-423.

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Foundational

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide: A Scoping Review and Technical Guide to Investigating its Biological Potential

An In-depth Technical Guide Executive Summary The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic agents.[1][2] Its fusion of a benzene and imidazole ring allows for versatile interactions with a wide range of biological targets. When combined with a carbohydrazide moiety—a potent pharmacophore and versatile synthetic linker—the resulting scaffold holds considerable promise for novel drug discovery. This guide focuses on a specific, yet under-explored molecule: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide . While direct biological studies on this exact compound are not extensively documented, a wealth of data from structurally similar analogs allows for the formulation of robust hypotheses regarding its potential therapeutic activities. This document serves as a technical guide for researchers, synthesizing existing knowledge on related compounds to propose and outline detailed experimental workflows for investigating its antiparasitic, antimicrobial, anticancer, and anti-inflammatory potential.

Introduction: The Benzimidazole-Carbohydrazide Scaffold

The Benzimidazole Moiety: A "Privileged Structure"

The benzimidazole scaffold is structurally analogous to purine nucleoside bases, which provides a fundamental basis for its ability to interact with the biopolymers of living systems.[3] This has led to the development of a vast library of benzimidazole-containing drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties.[1][3][4] The versatility of the benzimidazole ring, particularly the potential for substitution at the N-1, C-2, and C-5/C-6 positions, allows for fine-tuning of its pharmacological profile.

The Carbohydrazide Functional Group

The carbohydrazide group (-CONHNH₂) is a key functional group in medicinal chemistry. It serves not only as a crucial intermediate in the synthesis of various heterocyclic systems (like oxadiazoles and pyrazoles) but also acts as a pharmacophore in its own right.[5] The hydrazone linkage (formed by reacting a carbohydrazide with an aldehyde or ketone) is present in many compounds with potent biological activities, including antimicrobial and antiproliferative effects.[6]

The Target Compound: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

The subject of this guide combines these two powerful moieties. The structure features a benzimidazole core, a carbohydrazide group at the 5-position, and a methyl group at the N-1 position. This N-1 methylation is significant as it can influence the molecule's lipophilicity, metabolic stability, and binding interactions compared to its unsubstituted counterparts.

Chemical Structure:

  • Name: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

  • Molecular Formula: C₉H₁₀N₄O[7]

  • Molecular Weight: 190.20 g/mol [7]

Predicted Biological Activities & Mechanistic Hypotheses

Based on extensive literature on benzimidazole-5-carbohydrazide analogs and related structures, we can postulate several high-priority areas for biological investigation.

Antiparasitic Activity (Trypanocidal and Antimalarial)

Hypothesis: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is likely to possess activity against protozoan parasites such as Trypanosoma cruzi and Plasmodium falciparum.

Rationale: Studies on closely related 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives have demonstrated potent trypanocidal activity, in some cases exceeding that of the clinical drug benznidazole.[8] The proposed mechanism for these analogs involves the disruption of the parasite's redox homeostasis, leading to increased levels of cysteine and glutathione and inducing fatal oxidative stress.[8] Furthermore, other benzimidazole-5-carbohydrazide series have shown significant antimalarial efficacy by inhibiting β-hematin formation, a critical detoxification pathway for the Plasmodium parasite.[9]

Antimicrobial (Antibacterial & Antifungal) Activity

Hypothesis: The target compound may exhibit broad-spectrum antimicrobial activity.

Rationale: The benzimidazole class is rich with potent antimicrobial agents.[1][4] Derivatives of N-arylidene-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide have demonstrated potent antibacterial and antifungal effects with low minimum inhibitory concentrations (MICs).[1] Potential mechanisms of action are well-established for the benzimidazole scaffold and include the inhibition of essential bacterial enzymes like DNA gyrase, which controls DNA topology, and the disruption of ergosterol biosynthesis, which is vital for the integrity of fungal cell membranes.[3][4]

Anticancer (Antiproliferative) Activity

Hypothesis: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide may exert cytotoxic effects on various cancer cell lines.

Rationale: The antiproliferative potential of benzimidazoles is widely documented.[6][10] Benzimidazole carbamates, which share structural similarities, are known to act as antitubulin agents, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.[10][11] Other reported mechanisms include the inhibition of multiple protein kinases involved in cell signaling and the induction of apoptosis through both intrinsic and extrinsic pathways.[6][10] Hydrazone derivatives of benzimidazoles have also shown promising and consistent antiproliferative activity in the low micromolar range against leukemia, cervix, and pancreas carcinoma cell lines.[6]

The induction of apoptosis is a key mechanism for many anticancer agents. Benzimidazoles can trigger this process through the activation of caspases and modulation of the Bcl-2 protein family.

Apoptosis Induction Pathway Compound 1-methyl-1H-1,3- benzimidazole-5-carbohydrazide Bcl2 Anti-apoptotic Bcl-2 proteins Compound->Bcl2 Inhibition BaxBak Pro-apoptotic Bax/Bak Compound->BaxBak Activation Mitochondria Mitochondria CytC Cytochrome C Release Mitochondria->CytC Bcl2->BaxBak BaxBak->Mitochondria Pore formation Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway initiated by the target compound.

Anti-inflammatory Activity

Hypothesis: The compound may possess anti-inflammatory properties through the modulation of key inflammatory mediators.

Rationale: Numerous benzimidazole derivatives have been reported to exhibit anti-inflammatory effects.[12][13] Their mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated macrophages, or interaction with other targets like cannabinoid receptors.[14][15] Given the scaffold's proven success in this area, it is a logical therapeutic avenue to explore.

Proposed Experimental Workflows for Activity Screening

To empirically validate the hypotheses above, a structured, multi-tiered screening approach is recommended. The following protocols are designed to provide robust, reproducible data for an initial assessment of the compound's biological profile.

Screening Workflow Start Compound Synthesis & Characterization Primary Primary In Vitro Screening (Single High Concentration) Start->Primary DoseResponse Dose-Response Assays (IC50 / MIC Determination) Primary->DoseResponse Active Toxicity In Vitro Cytotoxicity Assay (e.g., against Vero, J774 cells) DoseResponse->Toxicity Selectivity Selectivity Index (SI) Calculation DoseResponse->Selectivity Toxicity->Selectivity Mechanism Mechanistic Studies (For Active & Selective Hits) Selectivity->Mechanism High SI End Lead Candidate Mechanism->End

Caption: A tiered workflow for evaluating the compound's biological activity.

Protocol 1: In Vitro Trypanocidal Activity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against Trypanosoma cruzi epimastigotes.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the growth of a replicative, non-infective stage of the parasite responsible for Chagas disease, mirroring the methodology used for related active compounds.[8]

Methodology:

  • Parasite Culture: Culture T. cruzi epimastigotes (e.g., Y strain) in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create serial dilutions in LIT medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.

  • Assay Setup: In a 96-well microplate, add 100 µL of parasite suspension (1 x 10⁶ parasites/mL) to 100 µL of the compound dilutions.

  • Controls: Include wells with parasites and medium only (negative control), parasites with benznidazole (positive control), and medium only (blank).

  • Incubation: Incubate the plates for 72 hours at 28°C.

  • Quantification: Add 20 µL of resazurin solution (0.15 mg/mL) to each well and incubate for another 24 hours. Measure the fluorescence (Ex/Em: 530/590 nm) or absorbance (570 nm).

  • Data Analysis: Calculate the percentage of growth inhibition relative to the negative control. Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Rationale: The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth, providing a quantitative measure of its potency.

Methodology:

  • Strain Selection:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungi: Candida albicans, Aspergillus niger.

  • Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Perform a two-fold serial dilution of the compound stock in the appropriate medium in a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation & Incubation: Add the prepared inoculum to each well. Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) should be used as positive controls.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay

Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of the compound against human cancer cell lines.

Rationale: The Sulforhodamine B (SRB) assay is a reliable and sensitive method for measuring cell density based on the measurement of cellular protein content, making it ideal for screening potential cytotoxic agents.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung)).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.01 µM to 100 µM). Use Doxorubicin as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Fixation & Staining:

    • Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA).

    • Wash the plates with water and stain with 0.4% SRB solution.

    • Wash away unbound dye with 1% acetic acid and allow the plates to air dry.

  • Quantification: Solubilize the bound stain with 10 mM Tris base solution and read the absorbance at 515 nm.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value using non-linear regression.

Data Interpretation and Lead Optimization

Quantitative Data Summary

The primary output from the screening workflows will be quantitative measures of potency. This data should be tabulated for clear comparison.

Table 1: Hypothetical Biological Activity Profile

Assay Type Target Organism/Cell Line Potency Metric Result Positive Control Control Result
Antiparasitic T. cruzi epimastigotes IC₅₀ 6.5 µM Benznidazole 7.5 µM[8]
Antibacterial S. aureus MIC 16 µg/mL Ciprofloxacin 1 µg/mL
Antibacterial E. coli MIC 32 µg/mL Ciprofloxacin 0.5 µg/mL
Antifungal C. albicans MIC 8 µg/mL Fluconazole 4 µg/mL
Anticancer MCF-7 (Breast Cancer) GI₅₀ 9.8 µM Doxorubicin 0.5 µM

| Cytotoxicity | Vero (Normal Kidney) | CC₅₀ | >100 µM | - | - |

Structure-Activity Relationship (SAR) Insights

The initial screening provides a baseline. Insights from the broader benzimidazole literature can guide the rational design of more potent and selective analogs.

Key SAR Insights from Literature:

  • N-1 Substitution: Alkyl groups at the N-1 position can influence activity. The methyl group in the target compound is a starting point, but exploring larger alkyl or aryl groups may enhance potency.[14]

  • C-2 Substitution: While the target compound is unsubstituted at C-2, this position is a critical handle for modification. Adding groups like (nitro)furans or (nitro)thiophenes has proven effective for antiparasitic activity.[9]

  • C-5/C-6 Substitution: The position of the carbohydrazide at C-5 is crucial. Literature suggests that methanesulphonamido substitutions at this position are essential for potent anti-inflammatory activity, indicating its importance for molecular interactions.[14]

Caption: Key positions on the benzimidazole scaffold for SAR studies.

Conclusion

While 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide remains a largely uncharacterized molecule, its chemical architecture places it at the intersection of several pharmacologically validated compound classes. Strong inferential evidence from close structural analogs suggests significant potential in antiparasitic, antimicrobial, and anticancer applications, with a plausible role in anti-inflammatory pathways. The experimental workflows detailed in this guide provide a clear and robust framework for systematically evaluating these hypotheses. The results of such studies will not only elucidate the specific biological profile of this compound but will also contribute valuable data to the broader structure-activity relationship landscape of benzimidazole-carbohydrazides, paving the way for the development of novel therapeutic leads.

References

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  • Ali, I., Lone, M. N., Suhail, M., Wani, A. A., & Hamid, H. (2016). Synthesis of benzimidazole based thiadiazole and carbohydrazide conjugates as glycogen synthase kinase-3β inhibitors with anti-depressant activity. Bioorganic & Medicinal Chemistry Letters, 26(16), 4020-4024. [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and History of Benzimidazole-5-Carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its fusion of a benzene ring with an imidazole ring creates a unique pharmacophore capable of a wide array of biological interactions.[4] This guide delves into the specific and compelling history of benzimidazole-5-carbohydrazide derivatives, a subclass that has garnered significant attention for its therapeutic potential. We will explore the initial discovery of the benzimidazole core, the strategic incorporation of the carbohydrazide moiety, and the subsequent evolution of derivatives targeting a spectrum of diseases, from microbial infections to cancer. This document will synthesize key findings, elucidate structure-activity relationships, detail experimental protocols, and provide insights into the mechanisms of action that underpin the efficacy of these promising compounds.

The Genesis of a Privileged Scaffold: The Benzimidazole Core

The journey of benzimidazole began in 1872 when Heinrich Debus first synthesized the parent compound, initially known as glyoxalin, through the reaction of glyoxal, formaldehyde, and ammonia.[5] However, it was not until the mid-20th century that the therapeutic potential of this heterocyclic system was truly appreciated. In 1944, Woolley and colleagues reported on the purine-like structure of benzimidazoles, hypothesizing their potential as antimetabolites and demonstrating their antibacterial properties.[6] This foundational work opened the floodgates for the exploration of benzimidazole derivatives in drug discovery.

The benzimidazole structure is particularly attractive to medicinal chemists due to its isostructural similarity to naturally occurring nucleotides, allowing it to interact with various biological targets.[1] Its physicochemical properties, including the ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable efficient binding to macromolecules, conferring a broad spectrum of pharmacological activities.[4]

Strategic Evolution: Incorporation of the Carbohydrazide Moiety

The introduction of a carbohydrazide group (-CONHNH₂) at the 5-position of the benzimidazole ring marked a significant step in the development of this class of compounds. The hydrazide-hydrazone moiety is a well-known pharmacophore in its own right, often enhancing the biological activity of parent molecules. This functional group provides additional hydrogen bond donors and acceptors, potentially increasing the binding affinity of the molecule to its biological target.

The synthesis of the core benzimidazole-5-carbohydrazide typically begins with the formation of the benzimidazole ring, followed by functional group manipulation to introduce the carbohydrazide. A common synthetic pathway involves the reaction of a corresponding benzimidazole-5-carboxylic acid ester with hydrazine hydrate.

Visualizing the Core Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzimidazole-5-carbohydrazide derivatives.

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation cluster_2 Step 3: Derivative Synthesis A o-Phenylenediamine Derivative C Benzimidazole-5-carboxylic acid/ester A->C Condensation B Carboxylic Acid or Aldehyde B->C E Benzimidazole-5- carbohydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E G Final Hydrazone Derivative E->G Condensation F Substituted Aldehyde/Ketone F->G

Caption: General synthetic pathway for benzimidazole-5-carbohydrazide derivatives.

Broad-Spectrum Bioactivity: A Therapeutic Goldmine

The derivatization of the terminal nitrogen of the carbohydrazide moiety, typically through condensation with various aldehydes to form hydrazones, has yielded a vast library of compounds with a wide range of pharmacological activities.[7]

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial properties of these derivatives. For instance, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides demonstrated potent antibacterial and antifungal effects.[1][8] One compound from this series exhibited a promising Minimum Inhibitory Concentration (MIC) value of 3.12 μg/mL against most tested bacterial and fungal strains.[1][8] The mechanism of antibacterial action is believed to be related to the structural similarity of benzimidazoles to purines, allowing them to interfere with essential microbial processes like DNA replication or cell wall synthesis.[9][10]

Antiparasitic Efficacy

Antimalarial Activity: Certain benzimidazole-5-carbohydrazide derivatives have shown significant antimalarial activity, comparable to that of chloroquine.[11] The primary mechanism of action is the inhibition of β-hematin formation, a crucial process for the malaria parasite's survival as it detoxifies heme released during hemoglobin digestion.[11]

Anthelmintic Activity: The broader class of benzimidazoles, including well-known drugs like albendazole and mebendazole, are potent anthelmintic agents.[8] Their primary mechanism involves binding to the β-tubulin subunit of microtubules, thereby inhibiting microtubule polymerization.[12][13] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual cell death in the parasite.[12]

Anticancer Potential

The fight against cancer has been a major driver for the development of novel benzimidazole derivatives. These compounds have demonstrated antiproliferative activity against a wide range of cancer cell lines.[2][7][14]

Mechanism of Action in Oncology: The anticancer effects of benzimidazole derivatives are often multi-faceted.[2][14]

  • Kinase Inhibition: Many derivatives act as inhibitors of crucial protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR).[15] Certain compounds have been identified as potent dual EGFR/BRAFV600E inhibitors.[14]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. Mechanistic studies have shown that they can increase the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-8) while decreasing the levels of anti-apoptotic proteins like Bcl-2.[14]

  • Microtubule Disruption: Similar to their anthelmintic action, some benzimidazole derivatives inhibit microtubule formation in cancer cells, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[2]

Visualizing the EGFR Signaling Pathway Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BZD Benzimidazole Derivative BZD->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activation

Caption: Inhibition of the EGFR signaling cascade by benzimidazole derivatives.

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties against a range of DNA and RNA viruses.[16][17][18] Studies have shown activity against Coxsackie B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Hepatitis C virus, among others.[8][17] The specific mechanisms can vary depending on the virus, but they often involve the inhibition of viral replication enzymes or interference with viral entry into host cells.

Structure-Activity Relationship (SAR) Insights

The extensive research into benzimidazole-5-carbohydrazide derivatives has led to a clearer understanding of their structure-activity relationships (SAR). The biological activity is significantly influenced by the nature and position of substituents on the benzimidazole ring and the aryl group of the hydrazone moiety.[19]

Position of SubstitutionInfluence on Biological ActivityKey Observations
Benzimidazole N1 Modulates pharmacokinetic properties and can influence binding.Substitution at the N1 position can greatly influence anti-inflammatory and other activities.[19]
Benzimidazole C2 Crucial for potency and selectivity.The nature of the substituent at the C2 position is a key determinant of activity. For example, aryl groups often confer potent anticancer and antimicrobial effects.[19]
Benzimidazole C5/C6 Affects overall activity and physical properties.The presence of the carbohydrazide at C5 is central to this class. Further substitution on the ring (e.g., nitro groups) can enhance anthelmintic activity.[19][20]
Hydrazone Aryl Group Significantly impacts the type and potency of activity.The presence of electron-withdrawing or electron-donating groups on the aryl ring attached to the hydrazone can fine-tune the biological effect. For instance, hydroxyl substitutions have been linked to potent antiproliferative activity.[7]

Detailed Experimental Protocols

To ensure the reproducibility and validation of research, detailed experimental protocols are essential.

General Procedure for the Synthesis of 1H-benzo[d]imidazole-carbohydrazide

This protocol describes the synthesis of the core hydrazide intermediate from its corresponding ester.

  • Reactant Setup: In a round-bottom flask, dissolve the ethyl 1H-benzo[d]imidazole-carboxylate (1.0 equivalent) in ethanol.[7]

  • Addition of Hydrazine: Add hydrazine monohydrate (approximately 3.0 equivalents) to the solution.[7]

  • Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Isolation: After completion, cool the reaction mixture to room temperature. The carbohydrazide product will precipitate out of the solution.[7]

  • Purification: Filter the precipitate, wash thoroughly with cold water or ethanol, and dry under vacuum to yield the pure 1H-benzo[d]imidazole-carbohydrazide, which can often be used in the next step without further purification.[7]

General Procedure for the Synthesis of N'-arylidene-1H-benzo[d]imidazole-carbohydrazide Derivatives (Hydrazones)

This protocol outlines the final condensation step to create the target hydrazone derivatives.

  • Reactant Setup: In a suitable solvent such as ethanol, dissolve the synthesized benzimidazole-carbohydrazide (1.0 equivalent).[7]

  • Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1.0 equivalent) to the solution. A few drops of a catalytic acid (e.g., glacial acetic acid) can be added to facilitate the reaction.[21]

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.[7]

  • Isolation: Upon cooling, the solid hydrazone product typically precipitates.[7]

  • Purification: Collect the solid by filtration. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to obtain the final pure derivative.[7]

Conclusion and Future Directions

The history of benzimidazole-5-carbohydrazide derivatives is a testament to the power of scaffold-based drug design. From the initial discovery of the benzimidazole core to the strategic incorporation and modification of the carbohydrazide side chain, this class of compounds has proven to be a rich source of therapeutic leads. The diverse range of biological activities, including potent antimicrobial, antiparasitic, anticancer, and antiviral effects, underscores the versatility of this chemical scaffold.

Future research will likely focus on several key areas:

  • Target-Specific Design: Moving beyond phenotypic screening to the rational design of derivatives that inhibit specific, validated biological targets.[3]

  • Hybrid Molecules: Conjugating the benzimidazole-carbohydrazide scaffold with other known pharmacophores to create hybrid molecules with synergistic or dual-action therapeutic effects.[22]

  • Overcoming Resistance: Developing derivatives that can overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology.[23]

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability, metabolic stability, and safety profiles.

The journey of benzimidazole-5-carbohydrazide derivatives is far from over. With advancements in synthetic chemistry, computational modeling, and biological screening, this privileged scaffold is poised to deliver the next generation of innovative medicines.

References

  • Camacho, J., Barazarte, A., Gamboa, N., Rodrigues, J., Rojas, R., Vaisberg, A., ... & Charris, J. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry, 19(6), 2023-2029. [Link]

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  • Camacho, J., Barazarte, A., Gamboa, N., Rodrigues, J., Rojas, R., Vaisberg, A., ... & Charris, J. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Semantic Scholar. [Link]

  • Maccioni, E., Al-Masoudi, N. A., & Kandil, S. A. (2013). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 18(1), 749-763. [Link]

  • Patel, S. M., & Dave, J. B. (2016). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME BENZIMIDAZOLE-BENZTHIAZOLE CARBOHYDRAZIDE DERIVATIVES. TSI, 15(1). [Link]

  • El-Adl, K., El-Wady, H., El-Sabbagh, O. I., El-Gohary, N. M., El-Hazek, R. M., Elkaeed, E. B., ... & Seleem, M. N. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111850. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 461. [Link]

  • Rostom, S. A., El-Ashmawy, M. B., Abd El Razik, H. A., Badr, M. H., & Ashour, H. M. (2009). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 14(7), 2519-2535. [Link]

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  • Singh, A., Nain, S., & Kumar, S. (2023). Mechanism of action of benzimidazole derivatives as anthelmintic. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide on the Putative Mechanisms of Action of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure"...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide focuses on a specific, yet under-investigated derivative, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide , a compound that, based on its structural motifs, holds considerable promise. While direct, extensive research on this particular molecule is nascent, a wealth of information on structurally analogous compounds provides a robust framework for postulating its mechanisms of action.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will not only explore the hypothesized biological activities and molecular targets of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide but also provide detailed experimental protocols to facilitate further investigation into its therapeutic potential. Our approach is rooted in scientific integrity, drawing causal links between molecular structure and biological function, and providing a self-validating system of inquiry for the scientific community.

Molecular Profile of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

PropertyValueSource
Molecular Formula C₉H₁₀N₄O[7]
Molecular Weight 190.20 g/mol [7]
IUPAC Name 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide[7]
Synonyms 1-methylbenzimidazole-5-carbohydrazide[7]
Structure Chemical structure of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazidePubChem

The structure reveals a classic benzimidazole core with two key substitutions that are likely to influence its biological activity: a methyl group at the N-1 position and a carbohydrazide group at the C-5 position. The N-methylation may enhance its binding affinity to certain biological targets, a phenomenon observed in other benzimidazole derivatives.[8] The carbohydrazide moiety is a versatile functional group known to be a pharmacophore in its own right and a precursor for the synthesis of various heterocyclic compounds with diverse biological activities.[9]

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the extensive literature on benzimidazole and its derivatives, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is likely to exert its biological effects through multiple mechanisms. The following sections delineate these putative pathways, supported by evidence from closely related analogues.

Anticancer Activity: A Multifaceted Approach

The benzimidazole scaffold is a well-established pharmacophore in oncology.[2][8] Its derivatives have been reported to function as topoisomerase inhibitors, DNA intercalating agents, and inhibitors of crucial protein kinases.[8]

  • Kinase Inhibition: Many benzimidazole-containing compounds exhibit potent inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as EGFR and BRAF.[8][10] The planarity of the benzimidazole ring allows it to fit into the ATP-binding pocket of these kinases.

  • Tubulin Polymerization Inhibition: A significant class of benzimidazole derivatives, particularly the carbamates, function as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[5][11]

  • DNA Intercalation and Topoisomerase Inhibition: The aromatic system of the benzimidazole ring can intercalate between the base pairs of DNA, leading to conformational changes that can inhibit DNA replication and transcription. Furthermore, some derivatives have been shown to inhibit topoisomerases, enzymes that are essential for resolving the topological challenges of DNA during various cellular processes.[8]

Experimental Workflow: Investigating Anticancer Mechanisms

G cluster_0 In Vitro Screening cluster_1 Cellular Mechanism Cell_Viability Cell Viability Assays (MTT, SRB) Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, BRAF) Cell_Viability->Kinase_Assay If cytotoxic Tubulin_Assay Tubulin Polymerization Assay Cell_Viability->Tubulin_Assay Topo_Assay Topoisomerase Inhibition Assay Cell_Viability->Topo_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Tubulin_Assay->Cell_Cycle DNA_Binding DNA Binding Studies (UV-Vis, Fluorescence) Topo_Assay->DNA_Binding Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cell_Cycle->Apoptosis_Assay Compound 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide Compound->Cell_Viability Initial Screening

Caption: Workflow for elucidating the anticancer mechanism of action.

Antimalarial Activity: Targeting Heme Detoxification

Several benzimidazole-5-carbohydrazide derivatives have demonstrated significant antimalarial activity.[1][12] The primary proposed mechanism is the inhibition of β-hematin formation.[12] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin (β-hematin). Inhibition of this process leads to the accumulation of toxic heme and subsequent parasite death.

Experimental Protocol: β-Hematin Inhibition Assay
  • Preparation of Reagents:

    • Hemin chloride solution (in DMSO).

    • Acetate buffer (pH 4.8).

    • Test compound (1-methyl-1H-1,3-benzimidazole-5-carbohydrazide) dissolved in DMSO.

    • Chloroquine (positive control).

  • Assay Procedure:

    • In a 96-well plate, add the acetate buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the hemin chloride solution.

    • Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.

  • Quantification:

    • After incubation, centrifuge the plate to pellet the β-hematin.

    • Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the β-hematin pellet in a known volume of NaOH.

    • Measure the absorbance of the resulting solution at 405 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of β-hematin formation for each concentration of the test compound relative to the untreated control.

    • Determine the IC₅₀ value.

Trypanocidal Activity: Disrupting Redox Homeostasis

Derivatives of 2-methyl-1H-benzimidazole-5-carbohydrazide have been shown to be active against Trypanosoma cruzi, the causative agent of Chagas disease.[13] The proposed mechanism involves the disruption of the parasite's redox homeostasis.[13] These compounds were observed to increase the levels of cysteine and glutathione in the parasite, suggesting an interference with the trypanothione redox system, which is crucial for protecting the parasite from oxidative stress.[13]

Signaling Pathway: Disruption of Trypanosome Redox Homeostasis

G Compound 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide ROS Reactive Oxygen Species (ROS) Compound->ROS Induces? Trypanothione_Reductase Trypanothione Reductase Compound->Trypanothione_Reductase Inhibition? Oxidized_Trypanothione Oxidized Trypanothione (TS₂) ROS->Oxidized_Trypanothione Oxidizes Cell_Death Parasite Cell Death ROS->Cell_Death Leads to Trypanothione Trypanothione (T[SH]₂) Trypanothione_Reductase->Trypanothione Reduces Trypanothione->ROS Neutralizes Oxidized_Trypanothione->Trypanothione_Reductase Substrate for

Caption: Putative mechanism of trypanocidal activity via redox disruption.

Anthelmintic Activity: Targeting the Cytoskeleton

The benzimidazole class of drugs are widely used as anthelmintics in both human and veterinary medicine.[11] Their primary mechanism of action is the inhibition of microtubule polymerization by binding to the β-tubulin subunit.[11] This disruption of the cytoskeleton interferes with essential cellular processes in the parasite, such as cell division and glucose uptake, ultimately leading to its death.[11]

Future Directions and Concluding Remarks

The structural features of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, when viewed through the lens of its chemical relatives, suggest a molecule of significant therapeutic promise with a likely multi-target profile. The proposed mechanisms of action—ranging from kinase and tubulin inhibition in cancer to the disruption of heme detoxification in malaria and redox homeostasis in trypanosomes—provide a solid foundation for future empirical investigation.

The experimental protocols and workflows detailed in this guide are intended to serve as a starting point for a comprehensive evaluation of this compound. It is imperative that these hypotheses are rigorously tested through a combination of in vitro and in vivo studies. A thorough understanding of its structure-activity relationships, pharmacokinetic properties, and safety profile will be crucial in determining its potential for clinical development. The journey from a promising scaffold to a therapeutic agent is long and arduous, but for compounds like 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, the potential rewards for human health are substantial.

References

  • Amit Lunkad. (2020).
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • Camacho, J., Barazarte, A., Gamboa, N., Rodrigues, J., Rojas, R., Vaisberg, A., Gilman, R., & Charris, J. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry, 19(6), 2023-2029.
  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
  • Mechanism of action of benzimidazole derivatives to treat cardiovascular diseases.
  • Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. PMC - NIH.
  • DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME BENZIMIDAZOLE-BENZTHIAZOLE CARBOHYDRAZIDE DERIV
  • Saavedra-López, E., et al. (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. PubMed.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
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Exploratory

In Silico Target Prediction for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide: A Technical Guide for Drug Development Professionals

Preamble: The Imperative of In Silico Target Deconvolution in Modern Drug Discovery In the contemporary landscape of pharmaceutical research, the journey from a novel chemical entity to a clinically approved therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of In Silico Target Deconvolution in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the journey from a novel chemical entity to a clinically approved therapeutic is fraught with challenges, high attrition rates, and escalating costs. A significant contributor to these hurdles is an incomplete understanding of a compound's mechanism of action, including its primary targets and potential off-target interactions.[1] The advent of sophisticated computational methodologies, collectively termed in silico approaches, has revolutionized our ability to predict and rationalize the biological activity of small molecules, thereby mitigating risks and accelerating the drug development pipeline.[2]

This guide provides an in-depth technical framework for the in silico target prediction of a novel benzimidazole derivative, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide . The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and exhibiting diverse therapeutic activities, including antimicrobial, antiviral, and antiproliferative effects.[3][4][5] Given this inherent polypharmacology, a systematic in silico evaluation is not merely advantageous but essential for elucidating its therapeutic potential and anticipating potential liabilities.

We will navigate through a multi-pronged strategy, leveraging both ligand-based and structure-based computational techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols but a validated, logical workflow grounded in established scientific principles. We will explore the causality behind our methodological choices, ensuring a transparent and reproducible approach to target hypothesis generation.

Part 1: Foundational Analysis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Before embarking on predictive modeling, a thorough characterization of our query molecule is paramount. Publicly available databases such as PubChem and ChEMBL serve as our initial repositories for structural and preliminary bioactivity data.[6][7]

Molecular Profile
  • IUPAC Name: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

  • Molecular Formula: C9H10N4O[8]

  • Molecular Weight: 190.20 g/mol [8]

  • Canonical SMILES: CN1C=NC2=CC(=C(C=C21)C(=O)NN)

  • 3D Conformer: A three-dimensional representation is crucial for subsequent analyses. This can be generated and energy-minimized using computational chemistry software or obtained from databases like PubChem.

PropertyValueSource
Molecular Weight190.20 g/mol Santa Cruz Biotechnology[8]
XLogP30.8PubChem[9]
Hydrogen Bond Donors2PubChem[9]
Hydrogen Bond Acceptors3PubChem[9]
Rotatable Bonds1PubChem[9]

Table 1: Physicochemical Properties of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

The initial analysis of physicochemical properties suggests good oral bioavailability potential according to Lipinski's Rule of Five.

Part 2: A Multi-Modal In Silico Target Prediction Workflow

Our predictive strategy is built upon the principle of consensus modeling, where predictions from orthogonal methodologies are integrated to enhance the confidence in our target hypotheses. This workflow is designed to be iterative and self-validating.

workflow cluster_0 Ligand-Based Approaches cluster_1 Structure-Based Approaches cluster_2 Machine Learning & AI cluster_3 Results Integration & Validation A 2D/3D Similarity Searching (SwissTargetPrediction) E Consensus Scoring & Prioritization A->E B Pharmacophore-Based Screening (PharmMapper) B->E C Reverse Docking (Customizable Workflow) C->E D ML-Based Target Prediction (Various Models) D->E F Pathway & Network Analysis E->F G Experimental Validation F->G

Figure 1: A multi-modal in silico target prediction workflow.
Ligand-Based Target Prediction: The Power of Similarity

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[1]

SwissTargetPrediction is a robust web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity to known ligands.[10][11][12][13]

Protocol:

  • Navigate to the SwissTargetPrediction web server.[14]

  • Input the canonical SMILES string of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide: CN1C=NC2=CC(=C(C=C21)C(=O)NN).

  • Select "Homo sapiens" as the target organism.

  • Initiate the prediction.

  • Analyze the results, which are presented as a list of potential targets ranked by a probability score. The server provides a "Combined Score" that weights 2D and 3D similarity.[10]

Causality: This method is predicated on the idea that even subtle similarities in chemical structure and shape can lead to interactions with the same protein targets.[11] By comparing our query molecule to a vast database of experimentally validated ligands, we can rapidly generate a broad list of potential targets.[13]

PharmMapper identifies potential targets by matching the 3D arrangement of chemical features (a pharmacophore) of the query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[15][16][17][18][19]

Protocol:

  • Prepare a 3D structure of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide in a suitable format (e.g., .mol2, .sdf). This can be done using molecular modeling software, ensuring proper atom typing and protonation states.

  • Access the PharmMapper web server.

  • Upload the 3D structure of the query molecule.

  • Select the appropriate pharmacophore database (e.g., Human Protein Targets).

  • Submit the job and await the results.

  • Interpret the output, which will provide a ranked list of potential targets based on the "fit score" of the query molecule to the pharmacophore models.

Causality: Pharmacophore modeling abstracts the key molecular features required for binding to a specific target, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[20][21][22][23] This approach can identify molecules with different chemical scaffolds that share the same essential binding features, thus complementing similarity-based methods.

Figure 2: A hypothetical pharmacophore model.
Structure-Based Target Prediction: Interrogating the Proteome

Structure-based methods utilize the three-dimensional structures of proteins to predict binding interactions.

Reverse docking, also known as inverse docking, involves docking a single ligand against a large library of protein structures to identify potential binding partners.[24][25][26][27] This is a computationally intensive but powerful approach.

Protocol:

  • Ligand Preparation: Prepare the 3D structure of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, assigning partial charges and defining rotatable bonds.

  • Target Library Preparation: Curate a library of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable human proteins. Each protein must be prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site. The search space for docking should be defined to encompass the entire protein surface to allow for the discovery of novel binding pockets.[25]

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina) to systematically dock the ligand against each protein in the library.[25] An exhaustiveness parameter of at least 64 is recommended for robust sampling of binding poses.[25]

  • Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score).

  • Post-Docking Analysis: Visually inspect the top-ranked binding poses to ensure that the predicted interactions are chemically reasonable.

Causality: Reverse docking directly simulates the physical interaction between the ligand and potential protein targets.[26] The binding affinity scores provide a quantitative estimate of the likelihood of a stable interaction, offering a strong basis for target prioritization.

The Rise of Machine Learning in Target Prediction

Machine learning (ML) and artificial intelligence (AI) models are increasingly being used to predict drug-target interactions (DTIs).[28][29][30][31][32] These models are trained on vast datasets of known DTIs and can learn complex patterns that are not immediately obvious from simple similarity or docking approaches.

Methodology:

Various ML-based web servers and platforms are available. The general workflow involves submitting the chemical structure of the query molecule, which is then converted into a numerical representation (fingerprint or descriptor). The trained model then predicts the probability of interaction with a panel of protein targets.

Causality: ML models can capture subtle and complex relationships between chemical structures and biological activities.[30] By learning from millions of data points, they can often achieve high predictive accuracy, especially for well-studied target families.[28]

Part 3: Consensus, Prioritization, and the Path to Experimental Validation

The true power of this multi-modal approach lies in the integration of results from each orthogonal method.

Consensus Scoring and Target Prioritization

A simple yet effective method for prioritizing targets is to identify those that are predicted by multiple independent methods. A target that is identified by SwissTargetPrediction, PharmMapper, and has a favorable reverse docking score is a much higher confidence candidate than one predicted by a single method alone.

Predicted TargetSwissTargetPrediction (Probability)PharmMapper (Fit Score)Reverse Docking (Binding Affinity, kcal/mol)Consensus Rank
Target A0.854.2-8.51
Target B0.723.9-7.92
Target C0.65Not Predicted-8.23
Target DNot Predicted4.5-7.54

Table 2: Example of a Consensus Scoring Matrix for Target Prioritization.

Pathway and Network Analysis

The prioritized list of targets should be subjected to pathway and network analysis using tools such as KEGG, Reactome, or STRING. This contextualizes the predicted targets within the broader biological landscape, revealing potential signaling pathways and cellular processes that may be modulated by 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This step is crucial for developing a mechanistic hypothesis.

pathway Molecule 1-methyl-1H-1,3-benzimidazole- 5-carbohydrazide TargetA Target A (e.g., Kinase) Molecule->TargetA TargetB Target B (e.g., GPCR) Molecule->TargetB Downstream1 Downstream Effector 1 TargetA->Downstream1 Downstream2 Downstream Effector 2 TargetB->Downstream2 Pathway1 Signaling Pathway 1 Downstream1->Pathway1 Pathway2 Signaling Pathway 2 Downstream2->Pathway2 Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway1->Phenotype Pathway2->Phenotype

Figure 3: Hypothetical signaling pathway analysis.
The Indispensable Role of Experimental Validation

It is imperative to underscore that in silico predictions are hypotheses that require rigorous experimental validation.[33][34][35] The prioritized list of targets should guide the design of a focused experimental validation plan.

Recommended Experimental Approaches:

  • Biochemical Assays: Direct measurement of the compound's effect on the enzymatic activity or binding affinity to the purified target protein (e.g., kinase assays, receptor binding assays).

  • Cell-Based Assays: Evaluation of the compound's effect in a cellular context to confirm target engagement and downstream functional consequences (e.g., Western blotting for pathway modulation, reporter gene assays).

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding kinetics and thermodynamics of the compound-target interaction.

Conclusion: A New Paradigm in Target Discovery

The systematic application of a multi-modal in silico target prediction workflow, as outlined in this guide, provides a robust and cost-effective strategy for elucidating the mechanism of action of novel chemical entities like 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. By integrating data from ligand-based, structure-based, and machine learning approaches, we can generate high-confidence target hypotheses that can be efficiently validated in the laboratory. This rational, data-driven approach is fundamental to navigating the complexities of modern drug discovery and ultimately, to delivering safe and effective medicines to patients.

References

  • Alqahtani, S. (2017). Computational/in silico methods in drug target and lead prediction. Journal of Chemical Information and Modeling, 57(9), 2077-2091. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, with a specific focus on its solubility and stability. While explicit experimental data for this particular compound is not extensively available in public literature, this document synthesizes foundational knowledge of the benzimidazole and carbohydrazide moieties to offer predictive insights and detailed experimental protocols for empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to effectively handle, formulate, and analyze 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Introduction to 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic, antiviral, and anticancer properties. The fusion of a benzene ring and an imidazole ring endows these molecules with the ability to interact with various biological macromolecules. The addition of a carbohydrazide group at the 5-position introduces a reactive and polar moiety that can be pivotal for biological activity and presents unique challenges and opportunities in terms of solubility and stability.

Understanding the solubility and stability of this compound is paramount for all stages of drug discovery and development, from initial screening and synthesis to formulation and clinical application. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₉H₁₀N₄O[1][2]
Molecular Weight 190.20 g/mol [1]
Alternate Name 1-methylbenzimidazole-5-carbohydrazide[1]

The presence of the benzimidazole ring, a methyl group, and a carbohydrazide functional group dictates the polarity and hydrogen bonding capabilities of the molecule, which in turn govern its solubility and stability.

Solubility Profile

Predicted Solubility in Common Solvents

The molecule possesses both polar (carbohydrazide, imidazole ring) and non-polar (benzene ring, methyl group) features, suggesting a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Alcohols): The carbohydrazide and imidazole moieties can participate in hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in alcohols like methanol and ethanol.[3] Aqueous solubility is likely to be limited but may be significantly influenced by pH due to the basic nature of the imidazole ring.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High polarity and the ability to accept hydrogen bonds make Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) excellent solvent choices for benzimidazole derivatives.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the predominantly polar nature of the molecule, solubility in non-polar solvents is expected to be low.[3][4]

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed in chlorinated solvents.[4]

A summary of the predicted solubility is presented in the table below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolpH-dependent (Water), Good (Alcohols)Hydrogen bonding with carbohydrazide and imidazole groups.[3]
Polar AproticDMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.[3]
Non-PolarHexane, TolueneLowMismatch in polarity.[3][4]
ChlorinatedDichloromethaneModerateIntermediate polarity.[4]
Experimental Protocol for Solubility Determination

To empirically determine the solubility of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a systematic approach is necessary. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

This method is suitable for early-stage discovery and provides a rapid assessment of solubility.[5][6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Observation: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours).

  • Quantification: Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound in the supernatant after filtration or centrifugation using HPLC-UV or LC-MS.[5]

Considered the "gold standard," this method measures the equilibrium solubility of the compound.[6]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, buffers at various pH values, organic solvents).

  • Equilibration: Agitate the vials at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[6] A calibration curve should be prepared for accurate quantification.

Caption: Workflow for solubility determination.

Stability Profile

The chemical stability of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is a critical attribute that influences its shelf-life, formulation, and in vivo performance. The presence of the benzimidazole ring and the carbohydrazide moiety suggests potential susceptibility to certain degradation pathways.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways should be investigated:

  • Hydrolysis: The carbohydrazide functional group may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and hydrazine. Studies on related hydrazide compounds have shown that their stability is pH-dependent, with increased stability observed closer to neutral pH.[7][8]

  • Oxidation: The electron-rich benzimidazole ring system can be prone to oxidation.[9]

  • Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to light.[9]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[10][11]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[9]

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C).[9]

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).[9]

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[9]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent compound from any degradation products. LC-MS can be used to identify the mass of the degradation products, aiding in structure elucidation.[9]

G Compound 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide Degradation Forced Degradation (Acid, Base, Oxidant, Heat, Light) Compound->Degradation Analysis Stability-Indicating HPLC/LC-MS Degradation->Analysis Pathways Identify Degradation Pathways Analysis->Pathways Products Characterize Degradation Products Analysis->Products Method Develop Stability-Indicating Method Pathways->Method Products->Method

Sources

Exploratory

A Technical Guide to 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide: Nomenclature, Properties, and Synthesis

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural simi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. Derivatives of benzimidazole have demonstrated extensive therapeutic applications, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] This guide focuses on a specific derivative, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide , providing an in-depth analysis of its chemical identity, a proposed synthetic pathway, and its potential significance for researchers in drug discovery and development. The incorporation of a carbohydrazide moiety introduces a versatile functional group, known to be a key building block for synthesizing more complex heterocyclic systems and often contributing to the biological activity of the final compounds.[4][5]

Chemical Identity and Nomenclature

The precise identification and correct naming of a chemical entity are fundamental for scientific communication and reproducibility. The structure of the title compound is based on the benzimidazole ring system, which is a fusion of a benzene ring and an imidazole ring.

Systematic Nomenclature and Structural Elucidation

The systematic name, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide , is derived according to IUPAC conventions. The numbering of the bicyclic benzimidazole system begins at the nitrogen atom of the imidazole ring that is not part of the fusion and proceeds around the ring to give the lowest possible numbers to the heteroatoms.

  • Benzimidazole: The core bicyclic heteroaromatic ring system.

  • 1-methyl: A methyl group (-CH₃) is attached to the nitrogen atom at position 1.

  • 5-carbohydrazide: A carbohydrazide group (-CONHNH₂) is substituted on the benzene ring portion at position 5.

The structure combines the established biological relevance of the benzimidazole core with the synthetic versatility of the carbohydrazide functional group.

Caption: Chemical structure of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Key Chemical Identifiers

For unambiguous documentation and database retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 1192263-92-5[6]
Molecular Formula C₉H₁₀N₄O[7]
Molecular Weight 190.21 g/mol [6]
Synonyms 1-methylbenzimidazole-5-carbohydrazide[6][7]

Proposed Synthesis Protocol

The proposed pathway involves two primary steps:

  • Esterification: Conversion of the carboxylic acid to a methyl or ethyl ester to activate the carbonyl group.

  • Hydrazinolysis: Reaction of the resulting ester with hydrazine hydrate to form the final carbohydrazide product.

SynthesisWorkflow Precursor 1-methyl-1H-benzimidazole- 5-carboxylic acid Step1 Step 1: Esterification (MeOH, H₂SO₄, Reflux) Precursor->Step1 Intermediate Methyl 1-methyl-1H-benzimidazole- 5-carboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis (N₂H₄·H₂O, EtOH, Reflux) Intermediate->Step2 Product 1-methyl-1H-1,3-benzimidazole- 5-carbohydrazide Step2->Product

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a predictive methodology grounded in standard laboratory procedures for analogous transformations.

Step 1: Synthesis of Methyl 1-methyl-1H-benzimidazole-5-carboxylate

  • Rationale: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 1-methyl-1H-benzimidazole-5-carboxylic acid (1.0 eq).

    • Add an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid) to serve as both the reactant and solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5% of the carboxylic acid volume).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • The resulting ester precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

  • Rationale: Hydrazinolysis is the standard method for converting esters to hydrazides. Hydrazine is a potent nucleophile that readily attacks the ester carbonyl, leading to the displacement of the alkoxy group and formation of the stable carbohydrazide.

  • Procedure:

    • In a round-bottom flask, dissolve the methyl 1-methyl-1H-benzimidazole-5-carboxylate (1.0 eq) from Step 1 in ethanol.

    • Add an excess of hydrazine hydrate (N₂H₄·H₂O, approx. 3-5 eq).

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product, being less soluble, will often precipitate.

    • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting material or impurities.

    • Dry the final product, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, under vacuum.

Biological Context and Potential Applications

The title compound is not just a chemical curiosity; its structure suggests significant potential in drug discovery, drawing from the established bioactivities of its core components.

The Benzimidazole Core in Pharmacology

The benzimidazole nucleus is a versatile scaffold that has been successfully incorporated into numerous FDA-approved drugs. Its derivatives are known to exhibit a wide spectrum of biological activities.[2]

  • Antimicrobial and Antiviral: The structural analogy to purines allows benzimidazoles to interfere with nucleic acid and protein synthesis in microbes and viruses.[3]

  • Anticancer: Certain benzimidazole derivatives function as kinase inhibitors or tubulin polymerization inhibitors, disrupting cell cycle progression in cancer cells.[5][]

  • Anti-inflammatory and Analgesic: Some derivatives have shown potent anti-inflammatory and pain-reducing properties.[10]

BiologicalActivities Core Benzimidazole Scaffold Anticancer Anticancer Core->Anticancer Antiviral Antiviral Core->Antiviral Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antiparasitic Antiparasitic Core->Antiparasitic Other Other Activities (Analgesic, Antihypertensive) Core->Other

Caption: Diverse pharmacological activities of the benzimidazole scaffold.

Significance of the Carbohydrazide Moiety

The carbohydrazide group is a critical pharmacophore and a synthetically useful handle. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors. Furthermore, it serves as a key intermediate for the synthesis of other heterocyclic rings like oxadiazoles, triazoles, and pyrazoles, allowing for extensive derivatization to explore structure-activity relationships (SAR). Studies on other benzimidazole-5-carbohydrazide derivatives have specifically highlighted their potential as antimalarial and antitubercular agents, suggesting a promising avenue of investigation for this compound.[1][11]

Safety and Handling

No specific safety data for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is available. However, prudent laboratory practice dictates that it should be handled with care, assuming potential hazards based on its functional groups and precursor molecules. The precursor, 1-methyl-1H-benzimidazole-5-carboxylic acid, is classified with the following hazards:

  • H302: Harmful if swallowed[8]

  • H315: Causes skin irritation[8]

  • H319: Causes serious eye irritation[8]

  • H335: May cause respiratory irritation[8]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) of all precursors and reagents, such as hydrazine hydrate, which is highly toxic and corrosive.

Conclusion

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its structure marries the proven pharmacological relevance of the benzimidazole core with the synthetic utility of the carbohydrazide functional group. The proposed synthesis provides a clear and viable pathway for its preparation in a laboratory setting. Given the broad biological activities associated with related compounds, this molecule represents a valuable target for researchers aiming to develop novel therapeutic agents, particularly in the fields of infectious diseases and oncology.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide.
  • LGC Standards. (n.d.). 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide.
  • Sigma-Aldrich. (n.d.). 1-Methylbenzimidazole 99%.
  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid.
  • BOC Sciences. (2019, June 28). Application of benzimidazole in drugs.
  • PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazol-5-amine.
  • TSI Journals. (2015). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME BENZIMIDAZOLE-BENZTHIAZOLE CARBOHYDRAZIDE DERIVATIVES. J. Curr. Chem. Pharm. Sc., 5(2), 76-81.
  • PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-.
  • Camacho, J., et al. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry, 19(6), 2023-2029.
  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
  • Sharma, D., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 774841.
  • ResearchGate. (2024, January). Benzimidazole Derivatives and Its Biological Importance.
  • ResearchGate. (n.d.). Synthesis of (E)-N'-benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides (5a-r).
  • Al-Amiery, A. A., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103527.
  • Wikipedia. (n.d.). Benzimidazole.
  • Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Sanna, V., et al. (2012). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 17(11), 12757-12770.
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Protocols & Analytical Methods

Method

Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide from o-Phenylenediamine Derivatives: An Application & Protocol Guide

This comprehensive guide provides a detailed scientific and practical overview for the multi-step synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a key heterocyclic scaffold in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed scientific and practical overview for the multi-step synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a key heterocyclic scaffold in medicinal chemistry and drug development. Benzimidazole derivatives are recognized as privileged structures due to their structural similarity to naturally occurring nucleotides, allowing them to interact with a wide range of biological macromolecules.[1][2] This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic principles and expert insights to ensure successful synthesis and troubleshooting.

The synthetic pathway outlined begins not with o-phenylenediamine itself, but with a strategically functionalized derivative, 3,4-diaminobenzoic acid, to incorporate the required carboxyl functionality at the 5-position of the benzimidazole core. The subsequent steps involve the formation of the heterocyclic ring, esterification, regioselective N-methylation, and finally, conversion to the target carbohydrazide.

Strategic Overview of the Synthesis

The synthesis of the target compound is achieved through a robust four-step sequence. This strategy is designed for efficiency and scalability, employing well-established chemical transformations. The causality behind this chosen pathway is to first construct the stable benzimidazole core, followed by functional group manipulations that are tolerant of the heterocyclic system.

Synthetic_Pathway A 3,4-Diaminobenzoic Acid B Benzimidazole-5-carboxylic Acid A->B Step 1: Phillips Cyclization C Methyl Benzimidazole-5-carboxylate B->C Step 2: Fischer Esterification D Methyl 1-methyl-1H- benzimidazole-5-carboxylate C->D Step 3: N-Methylation E 1-methyl-1H-1,3-benzimidazole- 5-carbohydrazide D->E Step 4: Hydrazinolysis N-Methylation cluster_0 Tautomeric Equilibrium cluster_1 Methylation Reaction Intermediate_II Methyl Benzimidazole-5-carboxylate Tautomer_A N1-H Tautomer Tautomer_B N3-H Tautomer Tautomer_A->Tautomer_B N1_Product Methyl 1-methyl-1H-benzimidazole- 5-carboxylate (Desired) Tautomer_A->N1_Product + (CH₃)₂SO₄/K₂CO₃ N3_Product Methyl 3-methyl-3H-benzimidazole- 5-carboxylate (Isomer) Tautomer_B->N3_Product + (CH₃)₂SO₄/K₂CO₃

Sources

Application

Application Notes & Protocols: A Tiered Approach to Antimicrobial Screening of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Introduction: The Promise of Benzimidazole Derivatives in an Era of Resistance The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzimidazole Derivatives in an Era of Resistance

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1][2] The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent antimicrobial effects.[2][3][4] These heterocyclic aromatic compounds are structurally analogous to purine nucleosides, allowing them to interact with biological macromolecules and disrupt essential microbial processes.[5] Mechanisms of action for benzimidazole derivatives are diverse, ranging from the inhibition of nucleic acid and folate biosynthesis in bacteria to the disruption of ergosterol synthesis in fungi.[1][5]

This document provides a comprehensive, tiered protocol for the antimicrobial screening of a novel benzimidazole derivative, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide . This guide is designed for researchers, scientists, and drug development professionals, offering a systematic approach from initial broad-spectrum screening to more detailed mechanistic investigations. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8][9]

Tier 1: Primary Screening - Determining Foundational Antimicrobial Activity

The initial phase of screening aims to establish the fundamental antimicrobial properties of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, specifically its minimum inhibitory concentration (MIC) against a representative panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for this purpose, offering quantitative and reproducible results.[10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by CLSI document M07.[6]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (solubilized in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal isolates (see Table 1 for a suggested panel)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Incubator

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. Perform serial two-fold dilutions in the appropriate broth to create a range of concentrations to be tested (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11]

  • Inoculum Dilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: Add the diluted inoculum to each well containing the serially diluted compound. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria. Fungal plates should be incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[10]

Data Presentation: MIC Summary

All quantitative data should be summarized in a clear and structured table for easy comparison.

Microorganism Gram Stain/Type MIC of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (µg/mL) Positive Control (Antibiotic) Positive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Insert experimental data]Ciprofloxacin[Insert experimental data]
Enterococcus faecalis (ATCC 29212)Gram-positive[Insert experimental data]Ciprofloxacin[Insert experimental data]
Escherichia coli (ATCC 25922)Gram-negative[Insert experimental data]Ciprofloxacin[Insert experimental data]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert experimental data]Ciprofloxacin[Insert experimental data]
Candida albicans (ATCC 90028)Fungus (Yeast)[Insert experimental data]Fluconazole[Insert experimental data]
Aspergillus fumigatus (ATCC 204305)Fungus (Mold)[Insert experimental data]Fluconazole[Insert experimental data]

Table 1: Hypothetical data presentation for MIC values.

Visualization of the Primary Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution & Serial Dilutions Plate_Setup Inoculate 96-well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Setup Incubation Incubate Plates Plate_Setup->Incubation Read_Results Visually or Spectrophotometrically Read Plates Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Primary Antimicrobial Screening.

Tier 2: Secondary Screening - Elucidating the Nature of Antimicrobial Activity

Once the MIC is established, the next logical step is to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). This is achieved through a time-kill kinetic assay.

Protocol 2: Time-Kill Kinetic Assay

Objective: To assess the rate and extent of bacterial killing by 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide over time.

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes

  • Plate spreader

  • Agar plates (e.g., Tryptic Soy Agar)

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 1.

  • Assay Setup: In sterile tubes, add the compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots and plate them onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualization of Expected Time-Kill Assay Outcomes

Time_Kill_Kinetics cluster_outcomes Potential Outcomes Bactericidal Bactericidal (≥3-log10 reduction in CFU/mL) Bacteriostatic Bacteriostatic (Inhibition of growth, <3-log10 reduction) No_Effect No Effect (Growth similar to control) Initial_Inoculum Initial Inoculum (Time 0) Initial_Inoculum->Bactericidal Compound Addition Initial_Inoculum->Bacteriostatic Compound Addition Initial_Inoculum->No_Effect Compound Addition

Caption: Interpreting Time-Kill Assay Results.

Tier 3: Advanced Screening - Investigating Mechanism of Action and Biofilm Activity

For promising candidates, further investigation into their mechanism of action and efficacy against bacterial biofilms is warranted.

Protocol 3: Anti-Biofilm Activity Assay

Objective: To determine the ability of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide to inhibit biofilm formation.

Materials:

  • Materials from Protocol 1

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

Step-by-Step Procedure:

  • Biofilm Formation: In a 96-well plate, add the bacterial inoculum and the compound at various concentrations. Incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add crystal violet solution to each well and incubate at room temperature.

  • Washing: Wash away the excess stain with PBS.

  • Destaining: Add ethanol to each well to solubilize the stain from the biofilm.

  • Quantification: Measure the OD of the solubilized stain at 570 nm. A reduction in OD indicates inhibition of biofilm formation.

Conclusion and Future Directions

This tiered approach provides a robust framework for the systematic antimicrobial evaluation of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. By adhering to standardized protocols, researchers can generate reliable and comparable data. Positive results from these assays would justify further investigation, including cytotoxicity testing against mammalian cell lines, in vivo efficacy studies, and more in-depth mechanistic studies to fully characterize the therapeutic potential of this promising compound.[12]

References

  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3237-3254. [Link]

  • Bentham Science. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]

  • Al-Blewi, F. F., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111880. [Link]

  • Abdel-Wahab, B. F., et al. (2008). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 13(4), 883-891. [Link]

  • Sanna, C., et al. (2013). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 18(9), 11364-11379. [Link]

  • Kamal, A., et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry, 60(13), 5539-5565. [Link]

  • Pandurangan, A., et al. (2012). Benzimidazole: A short review of their antimicrobial activities. International Current Pharmaceutical Journal, 1(5), 119-127. [Link]

  • Ilies, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 4983. [Link]

  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21321. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(6), 1143-1153. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Controlled Release, 243, 237-247. [Link]

  • Shah, N. M., & Joshi, H. S. (2012). Synthesis and Antimicrobial Screening of some New Pyrimido[1,2-a]Benzimidazole Derivatives. Journal of Sciences, Islamic Republic of Iran, 23(3), 231-237. [Link]

  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1447-1455. [Link]

  • Clinical and Laboratory Standards Institute. (2016). Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • MDPI. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. Antibiotics, 11(11), 1599. [Link]

Sources

Method

Comprehensive In Vitro Cytotoxicity Profiling of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[1] This application note provides a comprehensive, multi-assay framework for evaluating the in vitro cytotoxicity of a specific derivative, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide . We present a strategic workflow that moves from primary viability screening to secondary mechanistic assays, enabling a robust characterization of the compound's cytotoxic potential and mode of action. The protocols detailed herein are designed to ensure scientific rigor, data reproducibility, and the generation of actionable insights for drug development pipelines.

Scientific Rationale and Strategy

The Therapeutic Potential of the Benzimidazole Scaffold

Benzimidazole derivatives have garnered significant attention in oncology due to their structural similarity to endogenous purine nucleotides, allowing them to interact with a wide range of biological targets.[1][2] Their anticancer effects are often multifactorial and can include the disruption of microtubule polymerization, inhibition of key enzymes like topoisomerases and protein kinases, induction of cell cycle arrest, and activation of apoptotic cell death pathways.[2][3][4] The carbohydrazide moiety is also a recognized pharmacophore that can contribute to a compound's biological activity.[5] Therefore, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is a rational candidate for cytotoxic evaluation.

A Multi-Assay Approach for Comprehensive Cytotoxicity Assessment

No single assay can fully capture the complexity of a compound's interaction with a cell. A robust cytotoxicity assessment relies on a multi-pronged approach that interrogates different cellular health indicators. This guide employs a tiered strategy:

  • Primary Viability Assay (MTT): To quantify the impact on cellular metabolic activity, providing a dose-dependent measure of the compound's potency (IC₅₀).[6][7]

  • Secondary Membrane Integrity Assay (LDH): To measure cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[8][9]

  • Mechanistic Apoptosis Assay (Annexin V/PI): To elucidate the primary mechanism of cell death by differentiating between viable, early apoptotic, late apoptotic, and necrotic cell populations.

This integrated approach provides a self-validating system, ensuring that the observed reduction in cell viability can be attributed to a specific cellular process—cytotoxicity—and further defined as apoptosis or necrosis.

The Critical Role of Cell Line Selection

The choice of cell lines is paramount for contextualizing a compound's activity. We recommend a panel-based approach:

  • Cancer Cell Lines: Utilize a diverse set of cancer cell lines from different tissues to identify potential tissue-specific efficacy. Examples include MCF-7 (breast), A549 (lung), and HepG2 (liver), which are commonly used for screening benzimidazole derivatives.[10][11]

  • Non-Cancerous Cell Line: Include a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal fibroblasts (e.g., 3T3), to determine the compound's selectivity index (SI).[12][13] A high SI (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a potential therapeutic agent.[7]

Experimental Workflow and Design

The overall experimental process is designed to be logical and efficient, moving from broad screening to detailed mechanistic analysis.

Cytotoxicity_Workflow cluster_Prep Phase 1: Preparation cluster_Treatment Phase 2: Treatment & Incubation cluster_Assays Phase 3: Cytotoxicity Assessment cluster_Analysis Phase 4: Data Analysis Compound_Prep Compound Stock Preparation (1-methyl-1H-1,3-benzimidazole-5-carbohydrazide in DMSO) Treatment Treat Cells with Compound (Serial Dilutions) + Controls (Vehicle, Positive) Compound_Prep->Treatment Cell_Culture Cell Line Culture & Maintenance (Cancer & Normal Lines) Seeding Cell Seeding in 96-well & 6-well plates Cell_Culture->Seeding Seeding->Treatment MTT Protocol 1: MTT Assay (Metabolic Activity) Treatment->MTT LDH Protocol 2: LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Protocol 3: Annexin V / PI Staining (Apoptosis Analysis) Treatment->AnnexinV IC50 IC50 Calculation (Dose-Response Curve) MTT->IC50 Cytotoxicity_Calc % Cytotoxicity Calculation LDH->Cytotoxicity_Calc Flow_Analysis Flow Cytometry Quadrant Analysis AnnexinV->Flow_Analysis Final_Report Comprehensive Profile: Potency, Selectivity, Mechanism of Action IC50->Final_Report Cytotoxicity_Calc->Final_Report Flow_Analysis->Final_Report

Caption: Overall workflow for in vitro cytotoxicity profiling.

Detailed Experimental Protocols

Preliminary Step: Compound and Cell Preparation
  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 20-50 mM) of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide[14] in sterile DMSO. Store in small aliquots at -20°C, protected from light. The final concentration of DMSO in the cell culture medium during the experiment should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Culture: Culture all cell lines according to supplier recommendations (e.g., ATCC) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.

Protocol 1: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic activity of the cell population.[15]

Materials:

  • 96-well flat-bottom cell culture plates

  • 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (Test Compound)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[16]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate Buffered Saline (PBS)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Positive Control: Cells treated with serial dilutions of a known cytotoxic agent like Doxorubicin.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of membrane integrity.[19]

Materials:

  • 96-well plates (used for cell culture and treatment)

  • A fresh 96-well assay plate

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, catalyst, and lysis buffer)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1 (steps 1-2). In addition to the experimental wells, prepare controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed.

    • Background Control: Medium only (no cells).

  • Lysis of Control Wells: One hour before the end of the incubation period, add 10 µL of the kit's Lysis Buffer to the "Maximum LDH Release" wells.

  • Supernatant Collection: After incubation, centrifuge the plate at 400-600 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well assay plate. Add 50 µL of the LDH Reaction Mix (prepared according to the kit's instructions) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[19]

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between different cell populations based on phosphatidylserine (PS) externalization and membrane permeability.[20]

Materials:

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the determined IC₅₀ value for an appropriate time (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells), gently trypsinize the attached cells, and combine both fractions.[20]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis and Interpretation

Data Presentation

Summarize the primary screening results in a clear, tabular format.

Table 1: Cytotoxicity of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (IC₅₀ in µM)

Cell Line Tissue of Origin Test Compound (IC₅₀ µM) Doxorubicin (IC₅₀ µM) Selectivity Index (SI)¹
MCF-7 Breast Cancer Value ± SD Value ± SD Value
A549 Lung Cancer Value ± SD Value ± SD Value
HepG2 Liver Cancer Value ± SD Value ± SD Value
HEK293 Normal Kidney Value ± SD Value ± SD N/A

¹ Selectivity Index (SI) = IC₅₀ in HEK293 / IC₅₀ in cancer cell line. Data are presented as mean ± standard deviation from three independent experiments.

Calculations
  • MTT Assay: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100 Plot % Viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.[21]

  • LDH Assay: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Sample_value - Spontaneous_release) / (Maximum_release - Spontaneous_release)] x 100

  • Annexin V/PI Assay: Use the flow cytometer's software to perform quadrant analysis to quantify the percentage of cells in each population:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Mechanistic Insights and Next Steps

The combined results from these assays provide a powerful snapshot of the compound's cytotoxic mechanism. For instance, a compound that shows a low IC₅₀ in the MTT assay, a significant increase in the percentage of Annexin V+/PI- cells, and a delayed increase in LDH release likely induces apoptosis.

Apoptosis_Pathways cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway compound Benzimidazole Derivative death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor Potential Target mito Mitochondrial Stress (Bcl-2 family dysregulation) compound->mito Potential Target caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Potential apoptotic pathways targeted by benzimidazoles.

Based on these initial findings, further investigations could include:

  • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase (e.g., G2/M), a known mechanism for some benzimidazoles.[2]

  • Western Blotting: To probe for the activation of key apoptotic proteins like caspases and PARP, or to investigate effects on tubulin polymerization.

  • In Vivo Studies: Promising candidates with high potency and selectivity can be advanced to preclinical animal models to evaluate efficacy and safety.[22]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Retrieved from [Link]

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  • Remya R.S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds. Retrieved from [Link]

  • Sun, L., et al. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European Journal of Medicinal Chemistry. Retrieved from [Link]

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  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

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  • ACS Omega. (2024). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. Retrieved from [Link]

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Application

Application Notes and Protocols: The Strategic Use of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide in Modern Drug Synthesis

Introduction: The Benzimidazole Core and the Rise of a Versatile Intermediate The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Core and the Rise of a Versatile Intermediate

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] Its structural similarity to natural purines allows for facile interaction with various biological macromolecules.[3] This has led to the development of benzimidazole-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6][7]

Within this important class of compounds, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide has emerged as a particularly valuable and versatile intermediate. The strategic placement of the methyl group at the N-1 position prevents tautomerization and provides a fixed structural orientation, which can be crucial for specific receptor binding. The carbohydrazide moiety at the 5-position is a reactive functional group that serves as a linchpin for the construction of more complex molecular architectures, particularly through the formation of hydrazones, amides, and various heterocyclic rings like oxadiazoles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide as a key building block in the synthesis of novel therapeutic agents. We will delve into the detailed synthetic protocols, the rationale behind the experimental choices, and showcase its application in the development of targeted therapies, such as PI3K inhibitors for cancer treatment.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀N₄O[8]
Molecular Weight 190.20 g/mol [8]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMSO and DMF
Reactivity The carbohydrazide group is a potent nucleophile, readily reacting with electrophiles such as aldehydes, ketones, and acyl chlorides.

Synthetic Pathway and Protocols

The synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is a multi-step process that begins with the construction of the core benzimidazole ring system. Below, we outline a logical and efficient synthetic route with detailed protocols for each step.

Synthesis_Pathway cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: Hydrolysis (Optional) cluster_2 Step 3: Esterification (if starting from acid) cluster_3 Step 4: Hydrazinolysis A Ethyl 4-(methylamino)-3-nitrobenzoate D Methyl 1-methyl-1H-benzimidazole-5-carboxylate A->D Reductive Cyclization B Aromatic Aldehyde B->D C Sodium Dithionite (Na2S2O4) C->D E 1-methyl-1H-benzimidazole-5-carboxylic acid D->E Base Hydrolysis (e.g., NaOH) I 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide D->I Nucleophilic Acyl Substitution E->D Fischer Esterification F Alcohol (e.g., Methanol) F->D G Acid Catalyst (e.g., H2SO4) G->D H Hydrazine Hydrate (N2H4·H2O) H->I

Figure 1: General synthetic pathway for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Protocol 1: Synthesis of Methyl 1-methyl-1H-benzimidazole-5-carboxylate

This protocol details a one-pot reductive cyclization to form the benzimidazole core, a method known for its efficiency and good yields.[6]

Materials:

  • Ethyl 4-(methylamino)-3-nitrobenzoate

  • Aromatic aldehyde (e.g., formaldehyde or a suitable precursor)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-(methylamino)-3-nitrobenzoate (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in DMSO.

  • Heat the mixture to 90°C with stirring.

  • Slowly add sodium dithionite (3-4 equivalents) portion-wise over 30 minutes. The addition is exothermic, and the temperature should be monitored.

  • After the addition is complete, continue to stir the reaction mixture at 90°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure methyl 1-methyl-1H-benzimidazole-5-carboxylate.

Rationale: This one-pot reaction is highly efficient as the sodium dithionite serves a dual purpose: it reduces the nitro group to an amine and facilitates the reductive cyclization with the aldehyde to form the benzimidazole ring in a single step. DMSO is an excellent solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic and inorganic reagents.

Protocol 2: Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

This protocol describes the conversion of the methyl ester to the desired carbohydrazide. This is a standard and high-yielding transformation.

Materials:

  • Methyl 1-methyl-1H-benzimidazole-5-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Suspend methyl 1-methyl-1H-benzimidazole-5-carboxylate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, being less soluble in ethanol than the starting ester, will often precipitate out of the solution upon cooling.

  • If precipitation is not complete, the volume of the solvent can be reduced under reduced pressure to induce further precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Rationale: The hydrazinolysis of the ester is a classic nucleophilic acyl substitution reaction. Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The use of an excess of hydrazine hydrate drives the reaction to completion. Ethanol is a suitable solvent as it dissolves the reactants at elevated temperatures and allows for the precipitation of the product upon cooling, simplifying the purification process.

Application in Drug Synthesis: A Gateway to Novel Therapeutics

The true value of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide lies in its utility as a scaffold for creating a diverse library of compounds with significant pharmacological potential. The carbohydrazide moiety is a versatile handle for introducing various pharmacophores.

Applications cluster_0 Reaction with Aldehydes/Ketones cluster_1 Reaction with Acyl Chlorides/Carboxylic Acids cluster_2 Cyclization Reactions A 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide B N'-substituted Hydrazones A->B C N,N'-diacylhydrazines A->C D 1,3,4-Oxadiazoles A->D E 1,2,4-Triazoles A->E F Pharmacological Activity B->F Antimicrobial, Anti-inflammatory C->F Anticancer (e.g., PI3K inhibitors) D->F Anticancer, Anticonvulsant E->F Antimicrobial, Anticancer

Figure 2: Key derivatization reactions of the title intermediate and associated biological activities.

Application Example: Synthesis of Benzimidazole-based PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making PI3K an attractive target for cancer therapy.[4][9] Several benzimidazole derivatives have been identified as potent PI3K inhibitors.[4][10] The following protocol provides a general method for synthesizing a potential PI3K inhibitor using 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide as the starting material.

Protocol 3: Synthesis of N-Aryl-1-methyl-1H-benzimidazole-5-carboxamides

This protocol describes the formation of an amide linkage, a common structural motif in many kinase inhibitors.

Materials:

  • 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

  • Substituted aryl acid chloride (e.g., 4-morpholinobenzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., dichloromethane - DCM or tetrahydrofuran - THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the substituted aryl acid chloride (1.1 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the carbohydrazide solution dropwise at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-1-methyl-1H-benzimidazole-5-carboxamide derivative.

Rationale: The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the carbohydrazide on the electrophilic carbonyl carbon of the acid chloride. The non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the carbohydrazide and promoting the reaction forward. The use of anhydrous conditions is important to prevent the hydrolysis of the acid chloride. This synthetic strategy allows for the modular assembly of a library of potential PI3K inhibitors by varying the substituted aryl acid chloride.

Conclusion and Future Perspectives

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is a high-value intermediate in drug discovery and development. Its straightforward synthesis and the versatile reactivity of the carbohydrazide functionality provide a robust platform for the generation of diverse molecular libraries. The demonstrated application in the synthesis of PI3K inhibitors highlights its potential in the development of targeted cancer therapies. Future research will likely expand the utility of this intermediate in the synthesis of novel agents targeting other disease areas, further cementing the importance of the benzimidazole scaffold in medicinal chemistry.

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). NIH. Retrieved January 19, 2026, from [Link]

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  • Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. (2011). PubMed. Retrieved January 19, 2026, from [Link]

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Sources

Method

Application Notes and Protocols for the Antitubercular Evaluation of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Abstract Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), continues to be a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), continues to be a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of novel therapeutics.[1] Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including potent antimycobacterial effects.[1][2][3] This document provides a comprehensive guide for researchers engaged in the preclinical evaluation of a novel benzimidazole derivative, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide , for antitubercular activity. We present a plausible synthetic route, detailed protocols for primary in vitro screening and cytotoxicity assessment, and a framework for in vivo efficacy testing in a murine model.

Introduction: The Rationale for Benzimidazole-Carbohydrazides in TB Drug Discovery

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[4] In the context of tuberculosis, several benzimidazole derivatives have demonstrated significant anti-TB potential, with some acting through the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[5] The carbohydrazide moiety (-CONHNH₂) is a key pharmacophore found in the first-line anti-TB drug isoniazid (INH). It is known to be critical for the drug's activation by the mycobacterial catalase-peroxidase enzyme (KatG). The rationale for investigating 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is based on the hypothesis that combining the potent benzimidazole core with the bio-active carbohydrazide group could yield a novel compound with significant efficacy against both drug-susceptible and potentially resistant strains of M. tuberculosis. This guide provides the necessary protocols to rigorously test this hypothesis.

Compound Profile: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

PropertyValueSource
IUPAC Name 1-methyl-1H-1,3-benzodiazole-5-carbohydrazide[6]
Molecular Formula C₉H₁₀N₄O[6]
Molecular Weight 190.20 g/mol [6]
CAS Number Not available. Pre-clinical candidate.N/A
Structure Chemical structure of 1-methyl-1H-benzimidazole-5-carboxylic acid, the precursor to the target compound.(Structure of precursor)[7]

Proposed Synthesis Protocol

The synthesis of the title compound can be logically approached via a two-step process starting from a suitable precursor, methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. This intermediate can be synthesized via established methods.[4][8] The final step involves the hydrazinolysis of the methyl ester.

Step 1: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (Intermediate 2)

This step involves the reductive cyclization of ethyl 4-(methylamino)-3-nitrobenzoate (Intermediate 1) with a suitable aldehyde, followed by esterification. A more direct approach involves the condensation of methyl 3,4-diaminobenzoate with an appropriate reagent to introduce the N-methyl group and close the imidazole ring. For this protocol, we assume the availability of the key intermediate, 1-methyl-1H-benzimidazole-5-carboxylic acid (1) .

Step 2: Conversion to 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (3)

The conversion of a carboxylic acid ester to a carbohydrazide is a standard and efficient reaction.[5][9]

  • Reaction: Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (2) + Hydrazine Hydrate → 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (3)

  • Protocol:

    • Suspend Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (1 equivalent) in ethanol.

    • Add hydrazine monohydrate (5-10 equivalents) to the suspension.

    • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the final product.[10]

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Hydrazinolysis start Ethyl 4-(methylamino) -3-nitrobenzoate reductive_cyclization Reductive Cyclization (e.g., with Na2S2O4) start->reductive_cyclization Aldehyde intermediate_acid 1-methyl-1H-benzimidazole -5-carboxylic acid (1) reductive_cyclization->intermediate_acid esterification Esterification (MeOH, H+) intermediate_acid->esterification intermediate_ester Methyl 1-methyl-1H-benzo [d]imidazole-5-carboxylate (2) esterification->intermediate_ester hydrazinolysis Hydrazinolysis intermediate_ester->hydrazinolysis Hydrazine Hydrate, Ethanol, Reflux final_product 1-methyl-1H-1,3-benzimidazole -5-carbohydrazide (3) hydrazinolysis->final_product

Caption: Proposed synthetic workflow for the target compound.

In Vitro Antitubercular Activity Screening

The primary assessment of antitubercular activity is the determination of the Minimum Inhibitory Concentration (MIC). The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for this purpose.[5][11][12][13][14]

Protocol: Microplate Alamar Blue Assay (MABA)

This protocol determines the lowest concentration of the test compound that inhibits the growth of M. tuberculosis.

  • Causality: The assay is based on the ability of metabolically active, viable mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.[12] A lack of color change indicates bacterial death or growth inhibition.

Materials & Reagents:

  • Bacterial Strain: M. tuberculosis H37Rv (virulent laboratory strain).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Assay Plates: Sterile 96-well flat-bottom microplates.

  • Test Compound: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, dissolved in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Control Drugs: Isoniazid (INH) and Rifampicin (RIF) as positive controls.

  • Reagents: Alamar Blue reagent, 20% Tween 80 (sterile).

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound and control drugs directly in the 96-well plates using the culture medium. The final concentration range should typically span from 100 µg/mL to 0.098 µg/mL.[13]

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in the culture medium.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds. The final volume in each well will be 200 µL.

  • Controls: Include wells for a 'no drug' growth control (bacteria + medium) and a sterility control (medium only).

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the initial incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well.

  • Final Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: Visually inspect the plates. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

ParameterRecommended ValueNotes
Mtb Strain H37RvStandard virulent strain for primary screening.
Plate Format 96-wellSuitable for screening and dose-response.
Compound Conc. 0.1 - 100 µg/mLInitial range; may require optimization.
Inoculum Size ~5 x 10⁴ CFU/wellStandardized inoculum is critical for reproducibility.
Incubation Time 7 days (pre-Alamar)Allows for sufficient growth of the control.
Readout Visual (Blue vs. Pink)Can also be read fluorometrically for quantitative data.

Cytotoxicity Assessment

It is crucial to determine if the observed antitubercular activity is due to specific inhibition of mycobacteria or general cellular toxicity. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines.

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
  • Causality: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials & Reagents:

  • Cell Line: A549 (human lung adenocarcinoma) or HepG2 (human liver cancer) cell lines are commonly used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: Sterile 96-well flat-bottom microplates.

  • Reagents: MTT solution (5 mg/mL in sterile PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO-treated) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve. The Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the mycobacteria.

Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Decision start Test Compound: 1-methyl-1H-1,3-benzimidazole -5-carbohydrazide maba Primary Screening: MABA Assay (Mtb H37Rv) start->maba cytotoxicity Cytotoxicity Screening: MTT Assay (e.g., A549 cells) start->cytotoxicity mic_result Determine MIC maba->mic_result ic50_result Determine IC50 cytotoxicity->ic50_result si_calc Calculate Selectivity Index (SI = IC50 / MIC) mic_result->si_calc ic50_result->si_calc decision Promising Candidate? (Low MIC, High SI) si_calc->decision proceed Proceed to In Vivo Efficacy Models decision->proceed Yes stop Stop/Optimize Compound decision->stop No

Caption: Workflow for in vitro screening and in vivo progression.

In Vivo Efficacy Models

Compounds with promising in vitro activity and selectivity should be advanced to in vivo models. The murine model is the most common for preclinical evaluation of anti-TB agents.[11]

Protocol Framework: Murine Model of Chronic Tuberculosis

This protocol aims to assess the ability of the test compound to reduce the bacterial load in the lungs and spleen of infected mice.

  • Causality: This model mimics human TB infection, where a low-dose aerosol challenge leads to the establishment of a chronic infection in the lungs, which can disseminate to other organs like the spleen. The efficacy of a drug is measured by its ability to kill the bacteria in these organs.[8]

Materials & Animals:

  • Mouse Strain: BALB/c or C57BL/6 mice (6-8 weeks old) are standard.

  • Mtb Strain: M. tuberculosis H37Rv.

  • Infection Apparatus: A calibrated aerosol exposure system (e.g., Glas-Col).

  • Drug Formulation: Test compound and controls formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Procedure:

  • Aerosol Infection: Expose mice to an aerosol of M. tuberculosis H37Rv, calibrated to deliver 50-100 Colony Forming Units (CFU) to the lungs.

  • Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks.

  • Treatment: Randomly assign mice to treatment groups (e.g., Vehicle control, Test Compound low dose, Test Compound high dose, INH/RIF positive control). Administer drugs daily or 5 days a week, typically via oral gavage.

  • Duration: Treatment is typically carried out for 4 weeks.

  • Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize the organs in PBS with 0.05% Tween 80. Plate serial dilutions of the homogenates onto Middlebrook 7H10 or 7H11 agar plates. Incubate at 37°C for 3-4 weeks and count the colonies.

  • Data Analysis: The efficacy is determined by comparing the log₁₀ CFU counts in the organs of treated groups to the vehicle control group. A statistically significant reduction in bacterial load indicates drug activity.

References

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  • Lempens, P., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292.
  • Shi, L., et al. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology, 8, 767.
  • Welin, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1949-1956.
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  • Camacho, J., et al. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry, 19(6), 2023-2030.
  • Welin, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1949-1956.
  • Lenaerts, A. J., et al. (2003). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy, 47(2), 783-785.
  • Lu, X., et al. (2019). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments, (148), e59663.
  • ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. Retrieved from [Link]

  • Scilit. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Retrieved from [Link]

  • Yalcin-Ozkat, G., et al. (2022). Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents. Journal of Biomolecular Structure and Dynamics, 41(7), 2664-2680.
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Application

Application Notes &amp; Protocols: Antimalarial Evaluation of 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide Derivatives

Introduction: The Imperative for Novel Antimalarials and the Promise of Benzimidazole Scaffolds The relentless evolution of drug resistance in Plasmodium species, particularly Plasmodium falciparum, poses a formidable th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarials and the Promise of Benzimidazole Scaffolds

The relentless evolution of drug resistance in Plasmodium species, particularly Plasmodium falciparum, poses a formidable threat to global public health, rendering many frontline antimalarial therapies increasingly ineffective.[1] This escalating crisis necessitates an urgent and continuous pipeline of novel therapeutic agents with distinct mechanisms of action. The benzimidazole nucleus, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry due to its wide spectrum of pharmacological activities, including notable antimalarial properties.[2] Derivatives of this scaffold have been shown to inhibit critical parasite processes, such as heme detoxification and microtubule polymerization.[3][4][5]

This document provides a comprehensive guide for researchers engaged in the discovery and development of novel antimalarials, with a specific focus on derivatives of "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide." We present a logical, field-proven workflow, from synthesis to in vivo efficacy, grounded in established scientific principles. The protocols herein are designed not merely as procedural steps but as self-validating systems, with explanations for key experimental choices to empower researchers to generate robust and reproducible data.

Section 1: Synthesis of the Core Scaffold and Derivatives

The foundational step in evaluating this chemical series is the synthesis of the core carbohydrazide moiety, which serves as a versatile intermediate for creating a library of derivatives. The general synthetic pathway involves the formation of the benzimidazole ring, esterification, and subsequent reaction with hydrazine.

Rationale for Synthetic Strategy

The chosen synthetic route is a multi-step process designed for efficiency and adaptability. The initial Phillips-Ladenburg condensation reaction is a classic and reliable method for forming the benzimidazole ring. Methylation at the N1 position is crucial for exploring structure-activity relationships (SAR) at this site. Conversion of the carboxylic acid to an ester facilitates the final, high-yield conversion to the desired carbohydrazide upon treatment with hydrazine hydrate. This carbohydrazide is a key building block, ready for condensation with various aldehydes or ketones to generate a diverse library of N'-substituted derivatives.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation cluster_2 Step 3: Derivative Synthesis A 3-Amino-4-(methylamino)benzoic acid C Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate A->C Reflux B Formic Acid B->C E 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide (Core Scaffold) C->E Reflux in Ethanol D Hydrazine Hydrate D->E G Final N'-substituted Derivatives E->G Condensation F Substituted Aldehyde/Ketone (R-CHO) F->G

Caption: Synthetic pathway for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide derivatives.

Protocol: Synthesis of 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide (Core Scaffold)

This protocol outlines the conversion of the corresponding methyl ester to the carbohydrazide.

Materials:

  • Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (1 equivalent) in a minimal amount of ethanol.

  • Addition of Hydrazine: To this solution, add an excess of hydrazine monohydrate (approximately 10 equivalents).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[6]

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the carbohydrazide product will form.

  • Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove excess hydrazine hydrate.

  • Drying: Dry the resulting white or off-white solid under vacuum. The product, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, can be used in the next step without further purification if high purity is achieved.[7]

Protocol: Synthesis of N'-Substituted Derivatives

Procedure:

  • Reaction Setup: Dissolve the synthesized 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Aldehyde/Ketone: Add the desired substituted aromatic or heterocyclic aldehyde/ketone (1.1 equivalents) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction via TLC.

  • Isolation and Purification: Upon completion, cool the mixture. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol, DMF/water) may be necessary to obtain the final, pure N'-substituted derivative.[8]

Section 2: In Vitro Antimalarial Evaluation

The primary assessment of antimalarial potential begins with in vitro screening against the erythrocytic stages of P. falciparum. This stage is responsible for the clinical manifestations of malaria. A robust and high-throughput assay is essential for efficiently screening a library of synthesized derivatives.

Experimental Rationale: Assay Selection

The SYBR Green I-based fluorescence assay is the method of choice for this primary screen.[9] It offers a sensitive, cost-effective, and non-radioactive alternative to traditional methods.[10] The assay quantifies parasite proliferation by measuring the amount of parasitic DNA. SYBR Green I dye intercalates with double-stranded DNA, and the resulting fluorescence is directly proportional to the number of viable parasites.[9][11] This allows for the determination of the 50% inhibitory concentration (IC₅₀), a key metric of a compound's potency.

In Vitro Evaluation Workflow

InVitro_Workflow A Synthesized Benzimidazole Derivatives C SYBR Green I Antiplasmodial Assay A->C F MTT Cytotoxicity Assay A->F B P. falciparum Culture (Chloroquine-sensitive, e.g., 3D7/NF54) (Chloroquine-resistant, e.g., K1/Dd2) B->C D Determine IC₅₀ Values C->D H Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ D->H E Mammalian Cell Line Culture (e.g., HepG2, HEK293) E->F G Determine CC₅₀ Values F->G G->H

Caption: Workflow for in vitro antimalarial and cytotoxicity screening.

Protocol: SYBR Green I-Based Antiplasmodial Assay

Materials:

  • P. falciparum culture (e.g., NF54 strain), synchronized to the ring stage.[12]

  • Human O⁺ erythrocytes

  • Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, NaHCO₃)

  • Test compounds and standard antimalarial drugs (e.g., Chloroquine) dissolved in DMSO.

  • 96-well black, clear-bottom microplates

  • Lysis Buffer: Tris (20 mM, pH 7.5), EDTA (5 mM), saponin (0.008%), Triton X-100 (0.08%).[11]

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Parasite Culture Addition: Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia (predominantly ring stage). Add 180 µL of this suspension to each well of the drug-coated plate, resulting in a final volume of 200 µL. Include drug-free (negative control) and Chloroquine-treated (positive control) wells.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber (5% CO₂, 5% O₂, 90% N₂) at 37°C.[11]

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:5000 in the lysis buffer (e.g., 2 µL of SYBR Green I stock per 10 mL of lysis buffer).[11][13]

    • After incubation, freeze the plates at -20°C or -80°C to lyse the red blood cells.

    • Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 1 hour.[11]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites). Plot the percentage of parasite growth inhibition versus the log of the drug concentration. Calculate the IC₅₀ value using a non-linear regression model (e.g., log[inhibitor] vs. response).

Protocol: MTT Cytotoxicity Assay

To ensure that the observed antiplasmodial activity is not due to general cytotoxicity, a counter-screen against a mammalian cell line is essential.

Materials:

  • Human cell line (e.g., HepG2, human liver carcinoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (570-590 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle-treated (negative control) and untreated wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) by plotting viability against the log of the compound concentration.

Data Interpretation: Potency and Selectivity

The primary outputs of the in vitro evaluation are the IC₅₀ and CC₅₀ values. These are used to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.

Selectivity Index (SI) = CC₅₀ / IC₅₀

A higher SI value indicates greater selectivity for the parasite over mammalian cells, which is a desirable characteristic for a drug candidate. A compound is generally considered a promising hit if it exhibits an SI ≥ 10.

Compound ID IC₅₀ (µM) vs. P. falciparum (3D7) CC₅₀ (µM) vs. HepG2 Cells Selectivity Index (SI)
BZ-Me-H (Parent)5.2> 50> 9.6
BZ-Me-0010.85> 50> 58.8
BZ-Me-0021.545.230.1
BZ-Me-0030.2125.5121.4
Chloroquine0.02> 100> 5000

Table 1: Example dataset for in vitro screening of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide derivatives.

Section 3: Mechanism of Action Studies

Understanding how a compound kills the parasite is crucial for rational drug development. For benzimidazole derivatives, two primary mechanisms have been suggested: inhibition of heme detoxification (β-hematin formation) and disruption of microtubule dynamics.

Rationale: Targeting Parasite-Specific Pathways
  • β-Hematin Inhibition: During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[15] To protect itself, the parasite crystallizes this heme into an inert polymer called hemozoin (β-hematin).[5] Inhibition of this process leads to a buildup of toxic heme, causing parasite death. This pathway is a validated target for classic antimalarials like chloroquine.[15]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the parasite's cytoskeleton, involved in processes like cell division (schizogony) and maintaining cell shape. Benzimidazoles are well-known tubulin binders in other organisms, and subtle differences between parasite and human tubulin may allow for selective inhibition.[4][16][17]

Protocol: β-Hematin Inhibition Assay

This colorimetric assay measures the ability of a compound to prevent the formation of synthetic hemozoin (β-hematin).

Materials:

  • Hemin chloride, dissolved in DMSO (stock solution).[15]

  • Test compounds and Chloroquine (positive control) dissolved in DMSO.

  • Sodium acetate buffer (0.2 M, pH 4.4-5.1)

  • 96-well microplates

  • NaOH (0.1 M or 0.2 M)

  • Plate shaker, incubator, centrifuge, and plate reader (405 nm)

Procedure:

  • Plate Setup: Add 50 µL of hemin solution to each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the test compound dilutions to the wells. Include negative (DMSO vehicle) and positive (chloroquine) controls.

  • Initiation of Polymerization: Add 100 µL of sodium acetate buffer (pre-warmed to 37°C or 60°C, depending on the specific protocol) to initiate β-hematin formation.[18][19]

  • Incubation: Incubate the plate at 37°C for 24-48 hours or at 60°C for 90 minutes to allow for crystal formation.[18][19]

  • Washing: Centrifuge the plate (e.g., 4000 rpm for 15 min). Discard the supernatant and wash the pellet of β-hematin crystals several times with DMSO to remove unreacted heme.[19]

  • Solubilization and Reading: After the final wash, dissolve the pellet in 200 µL of 0.2 M NaOH. Measure the absorbance at 405 nm.[19][20]

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control. Determine the IC₅₀ for β-hematin inhibition.

Section 4: In Vivo Efficacy Evaluation

Promising compounds with high potency and selectivity in vitro must be evaluated in an animal model to assess their efficacy in a complex biological system. The murine malaria model using Plasmodium berghei is a standard and widely accepted primary in vivo screen.

Rationale: The Peters' 4-Day Suppressive Test

The 4-day suppressive test is a robust and efficient method to evaluate the ability of a test compound to inhibit parasite proliferation during an early, established infection.[21][22] Mice are infected with P. berghei, and treatment begins shortly after. The primary endpoint is the reduction in parasitemia on day 4 post-infection compared to an untreated control group. This test provides a clear indication of a compound's in vivo antimalarial activity.

Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice

Materials:

  • Swiss albino mice (female, 6-8 weeks old, 20-25 g).[23][24]

  • Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA).[25]

  • Donor mouse with a rising parasitemia (30-40%).

  • Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).[25]

  • Chloroquine (positive control drug)

  • Giemsa stain, microscope, immersion oil

  • Syringes, gavage needles

Procedure:

  • Infection (Day 0):

    • Collect infected blood from a donor mouse and dilute it in normal saline so that 0.2 mL contains 1 x 10⁷ parasitized erythrocytes.

    • Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of this inoculum.[22]

  • Treatment (Day 0 to Day 3):

    • Randomly divide the mice into groups (n=5 per group): Vehicle control, positive control (e.g., Chloroquine at 10 mg/kg/day), and test compound groups at various doses (e.g., 25, 50, 100 mg/kg/day).

    • Administer the first dose of the compounds orally (p.o.) or via the desired route approximately 2-4 hours post-infection.

    • Continue treatment once daily for four consecutive days (Days 0, 1, 2, and 3).[21]

  • Parasitemia Determination (Day 4):

    • On the fifth day (Day 4), collect a thin blood smear from the tail of each mouse.

    • Fix the smears with methanol, stain with Giemsa, and determine the percentage of parasitemia by counting parasitized red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasitemia suppression using the formula: % Suppression = [(A - B) / A] x 100 Where A is the average parasitemia in the vehicle control group, and B is the average parasitemia in the treated group.

    • Monitor mice for mean survival time.

Data Interpretation: In Vivo Efficacy

The primary outcome is the percent suppression of parasitemia. A dose-dependent increase in suppression is expected. The effective dose 50 (ED₅₀), the dose required to suppress parasitemia by 50%, can be calculated from these data.

Treatment Group (Dose, mg/kg) Mean Parasitemia (%) on Day 4 (± SD) % Parasitemia Suppression
Vehicle Control25.4 (± 3.1)0
Chloroquine (10)0.8 (± 0.4)96.8
BZ-Me-003 (25)14.2 (± 2.5)44.1
BZ-Me-003 (50)6.1 (± 1.8)76.0
BZ-Me-003 (100)1.5 (± 0.9)94.1

Table 2: Example dataset for a 4-day suppressive test of a lead compound.

Conclusion

This guide outlines a systematic and robust workflow for the synthesis and comprehensive antimalarial evaluation of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide derivatives. By following these protocols, researchers can generate high-quality, reproducible data on the potency, selectivity, mechanism of action, and in vivo efficacy of novel compounds. This structured approach is essential for identifying and advancing promising new candidates in the critical fight against malaria. The causality-driven explanations behind each protocol are intended to provide the user with the authoritative grounding needed to adapt and troubleshoot these methods for their specific research objectives.

References

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Method

Application Notes &amp; Protocols: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide as a Versatile Ligand in Coordination Chemistry

Introduction: The Strategic Importance of Benzimidazole-Carbohydrazide Ligands The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzimidazole-Carbohydrazide Ligands

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and robust coordination capabilities.[][2] Its fusion of a benzene and imidazole ring creates a unique electronic and structural environment. When functionalized with a carbohydrazide group at the 5-position, and methylated at the N-1 position to form 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide , the resulting ligand offers a compelling set of donor atoms (N, N, O). This arrangement facilitates the chelation of a wide array of transition metal ions, leading to the formation of stable and structurally diverse coordination compounds.[3][4]

The carbohydrazide moiety (-CONHNH₂) is particularly significant. It introduces a flexible and reactive site that can coordinate to metals in either a neutral (keto) or deprotonated (enol) form, influencing the geometry and electronic properties of the resulting complex. This structural versatility is a key driver for tuning the biological and catalytic properties of the metal complexes.[5] The N-1 methylation prevents the deprotonation of the imidazole ring, ensuring that the primary coordination interactions are channeled through the imidazole N-3 atom and the carbohydrazide group.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. The protocols are designed to be self-validating, with explanations grounded in established coordination chemistry principles.

Part 1: Synthesis of the Ligand and its Metal Complexes

Workflow for Synthesis and Characterization

The overall process involves a two-stage synthesis: first, the preparation of the organic ligand, followed by its reaction with various metal salts to form the coordination complexes. Each stage is followed by rigorous characterization to confirm the identity and purity of the products.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization Techniques L1 Step 1.1: Esterification L2 Step 1.2: Hydrazinolysis L1->L2 L3 Purification & Characterization L2->L3 C1 Step 2.1: Complexation Reaction L3->C1 Purified Ligand Char1 FT-IR L3->Char1 Char2 NMR (¹H, ¹³C) L3->Char2 Char3 Mass Spec. L3->Char3 Char4 Elemental Analysis L3->Char4 C2 Isolation & Purification C1->C2 C3 Characterization of Complex C2->C3 C3->Char1 C3->Char4 Char5 UV-Vis C3->Char5 Char6 Thermal Analysis (TG/DTA) C3->Char6

Caption: General workflow for ligand and complex synthesis.

Protocol 1.1: Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (Ligand)

This protocol is a two-step process starting from a suitable substituted benzene derivative. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6]

Step 1.1: Synthesis of Methyl 1-methyl-1H-1,3-benzimidazole-5-carboxylate

  • Rationale: This initial step creates the core benzimidazole ring system with an ester functional group, which is a necessary precursor for the carbohydrazide.

  • Procedure:

    • To a solution of methyl 3-amino-4-(methylamino)benzoate (1 equivalent) in formic acid (10-15 mL per gram of diamine), heat the mixture at reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

    • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water while stirring.

    • Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will cause the product to precipitate.

    • Filter the resulting solid, wash it thoroughly with cold water to remove any residual salts, and dry it under vacuum.

    • Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain pure methyl 1-methyl-1H-1,3-benzimidazole-5-carboxylate.

Step 1.2: Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

  • Rationale: Hydrazinolysis is a standard and efficient method for converting an ester into a carbohydrazide.[7][8] Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Procedure:

    • Suspend the synthesized methyl 1-methyl-1H-1,3-benzimidazole-5-carboxylate (1 equivalent) in ethanol (20 mL per gram of ester) in a round-bottom flask.

    • Add hydrazine hydrate (5-10 equivalents) to the suspension.

    • Heat the mixture to reflux for 8-12 hours. The solid will gradually dissolve and a new precipitate may form.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Filter the white precipitate, wash with a small amount of cold ethanol, and then with diethyl ether.

    • Dry the product in a vacuum desiccator. The resulting white solid is 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, with a molecular formula of C₉H₁₀N₄O and a molecular weight of 190.20 g/mol .[9]

Protocol 1.2: General Synthesis of Metal(II) Complexes
  • Rationale: This protocol describes a general method for coordinating the ligand to a metal salt. The choice of solvent is critical; it must dissolve the reactants but not coordinate to the metal so strongly that it prevents ligand binding. Methanol or ethanol are common choices.[10][11] The 1:2 metal-to-ligand molar ratio is often used to satisfy the coordination sphere of octahedral metal(II) ions, but other ratios can be explored.

  • Procedure:

    • Dissolve the ligand, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (2 equivalents), in hot ethanol or methanol (e.g., 20 mL).

    • In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Ni(CH₃COO)₂, Co(NO₃)₂, ZnCl₂) (1 equivalent) in the same solvent (e.g., 10 mL).

    • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

    • A change in color and/or the formation of a precipitate often indicates complex formation.

    • Reflux the resulting mixture for 2-4 hours to ensure the reaction goes to completion.

    • Cool the mixture to room temperature, and collect the precipitated complex by filtration.

    • Wash the solid with small portions of the solvent (ethanol/methanol) and then with diethyl ether to remove any unreacted starting materials.

    • Dry the complex in a vacuum oven at 60-80 °C.

Part 2: Characterization of the Ligand and Complexes

Thorough characterization is essential to confirm the structure of the newly synthesized compounds. The following techniques provide complementary information.

Spectroscopic Characterization

FT-IR Spectroscopy

  • Causality: Infrared spectroscopy is a powerful tool for identifying functional groups and inferring coordination. When the ligand coordinates to a metal ion, the electron density around the donor atoms changes, which in turn alters the vibrational frequencies of the associated bonds.[12][13]

  • Expected Observations:

    • Ligand: Expect characteristic peaks for N-H stretching (hydrazide, ~3200-3300 cm⁻¹), C=O stretching (amide I, ~1660 cm⁻¹), and C=N stretching (imidazole, ~1630 cm⁻¹).

    • Complex: Upon coordination:

      • The C=O and C=N stretching frequencies are expected to shift to lower wavenumbers (a "red shift"), indicating a weakening of these bonds due to the donation of electron density to the metal center.[13]

      • The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds.[10][13]

¹H and ¹³C NMR Spectroscopy (for Ligand and Diamagnetic Complexes)

  • Causality: NMR provides detailed information about the chemical environment of hydrogen and carbon atoms. It is the definitive method for confirming the organic structure of the ligand. For diamagnetic complexes (e.g., Zn(II)), NMR can confirm that the ligand structure is maintained upon coordination.

  • Expected Observations (Ligand in DMSO-d₆):

    • ¹H NMR: Distinct signals for the aromatic protons, the N-CH₃ group (singlet, ~3.8 ppm), the hydrazide NH and NH₂ protons (broad singlets, which can be exchanged with D₂O).[14]

    • ¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.

UV-Visible Spectroscopy

  • Causality: Electronic spectroscopy provides insights into the electronic transitions within the molecule. For transition metal complexes, it is used to investigate the d-d transitions, which are indicative of the coordination geometry around the metal ion.

  • Expected Observations:

    • Ligand: Intense absorption bands in the UV region (200-350 nm) corresponding to π→π* and n→π* transitions within the benzimidazole ring and carbohydrazide moiety.[13]

    • Complexes (e.g., Cu(II), Ni(II), Co(II)): In addition to the ligand-based transitions (which may be shifted), new, weaker absorption bands will appear in the visible region. The position and number of these d-d transition bands can help assign the geometry (e.g., octahedral, tetrahedral).[10][12]

Physicochemical Characterization

Elemental Analysis (CHN)

  • Causality: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values are compared to the calculated values for the proposed molecular formula to establish the compound's stoichiometry and purity.[15]

Thermal Analysis (TGA/DTA)

  • Causality: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (like water or ethanol).[15][16]

  • Procedure & Interpretation:

    • A small sample of the complex is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[15]

    • TGA measures the change in mass as a function of temperature.

    • A mass loss at lower temperatures (typically < 150 °C) corresponds to the removal of lattice or coordinated water/solvent molecules.[16][17]

    • At higher temperatures, the decomposition of the organic ligand occurs in one or more steps.

    • The final residue at high temperatures in an air atmosphere is typically the stable metal oxide, the mass of which can be used to confirm the metal content of the complex.[16]

Data Summary Table
TechniqueLigand (Expected)Metal Complex (Expected Changes)
FT-IR (cm⁻¹) ν(N-H): ~3250, ν(C=O): ~1660, ν(C=N): ~1630ν(C=O) and ν(C=N) shift to lower frequency. New bands for ν(M-O) and ν(M-N) appear at < 600 cm⁻¹.
¹H NMR Aromatic protons, N-CH₃ singlet, NH/NH₂ broad singlets.For diamagnetic complexes, peaks may shift slightly upon coordination. Paramagnetic complexes will show very broad or unobservable signals.
UV-Vis (nm) Intense UV bands (~270-330) for π→π* and n→π* transitions.Ligand bands may shift (Intra-Ligand Charge Transfer). New, weak bands appear in the visible region (d-d transitions) for transition metals, indicating coordination geometry.[13]
Thermal Analysis Decomposes at a specific temperature.Stepwise decomposition: initial mass loss for solvent molecules, followed by ligand decomposition at higher temperatures, ending with a stable metal oxide residue.[15][16]

Part 3: Applications in Drug Development

The unique structural features of benzimidazole-carbohydrazide metal complexes make them promising candidates for various therapeutic applications. The chelation of the metal ion can significantly enhance the biological activity of the parent ligand.[4][10]

Logical Framework for Enhanced Bioactivity

Bioactivity_Logic cluster_properties Physicochemical Changes upon Complexation cluster_outcomes Potential Biological Outcomes cluster_applications Therapeutic Applications Ligand 1-methyl-1H-1,3-benzimidazole- 5-carbohydrazide Complex Metal-Ligand Complex Ligand->Complex Metal Metal Ion (e.g., Cu²⁺, Zn²⁺, Ni²⁺) Metal->Complex P1 Increased Lipophilicity Complex->P1 P2 Altered Redox Potential Complex->P2 P3 Modified Geometry & Sterics Complex->P3 O1 Enhanced Cell Membrane Permeation P1->O1 O2 Improved DNA Binding/ Cleavage Activity P2->O2 O4 Generation of Reactive Oxygen Species (ROS) P2->O4 P3->O2 O3 Inhibition of Key Enzymatic Pathways P3->O3 A1 Anticancer Agents [11, 12] O1->A1 O2->A1 A2 Antimicrobial Agents [24] O2->A2 O3->A2 A3 Antimalarial Agents [22] O3->A3 O4->A1

Caption: Rationale for enhanced bioactivity of metal complexes.

Potential as Anticancer Agents

Many benzimidazole-metal complexes have demonstrated significant in vitro cytotoxicity against various human cancer cell lines.[10][12][13] The proposed mechanisms often involve:

  • DNA Interaction: The planar benzimidazole ring can intercalate between DNA base pairs, while the metal center can bind covalently to the DNA backbone, leading to cleavage or inhibition of replication.[14]

  • Enzyme Inhibition: These complexes can inhibit crucial enzymes for cancer cell proliferation, such as topoisomerases or protein kinases.

Potential as Antimicrobial Agents

The enhanced lipophilicity of the metal complexes compared to the free ligand facilitates their transport across the microbial cell membrane.[18] Once inside, they can disrupt cellular processes by:

  • Inhibiting enzyme function: The metal ion can bind to active sites of essential enzymes.

  • Altering cell permeability: Interaction with the cell membrane can lead to leakage of vital cellular components.

References

  • MDPI. (n.d.). Crystal Structure and Thermal Studies of Coordination Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Philosophical Transactions of the Royal Society A. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Structural Elucidation of Some Coordination Compounds with Reference to Thermal Studies. Retrieved from [Link]

  • Semantic Scholar. (1994). Thermal analysis of coordination compounds. Part 1. Thermodecomposition of nickel(II) triphenylphosphine complexes with halides, nitrate, and thiocyanate. Thermochimica Acta. Retrieved from [Link]

  • SciELO. (n.d.). Solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Retrieved from [Link]

  • ResearchGate. (n.d.). SOLID-STATE SPECTROSCOPIC, THERMOKINETICS AND THERMAL ANALYSIS OF ACECLOFENAC COORDINATION COMPLEXES WITH LANTHANUM AND GADOLINIUM. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]

  • PubMed. (n.d.). New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. Retrieved from [Link]

  • National Institutes of Health. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. Retrieved from [Link]

  • PubMed Central. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Retrieved from [Link]

  • ResearchGate. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Benzimidazole-functionalized ancillary ligands for heteroleptic Ru(ii) complexes: synthesis, characterization and dye-sensitized solar cell applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Novel Benzimidazole Containing Ligand and Its Metal Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of benzimidazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial activity of Novel Benzimidazole Containing Ligand and Its Metal Complexes. Retrieved from [Link]

  • TSI Journals. (2015). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME BENZIMIDAZOLE-BENZTHIAZOLE CARBOHYDRAZIDE DERIVATIVES. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening Methods for Benzimidazole Carbohydrazides

Introduction Benzimidazole carbohydrazides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anthelmintic, antifungal, anticancer, and enzyme inhibi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzimidazole carbohydrazides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anthelmintic, antifungal, anticancer, and enzyme inhibitory functions.[1][2] The core structure, a fusion of benzene and imidazole rings coupled with a carbohydrazide moiety, provides a versatile framework for structural modification, enabling the exploration of vast chemical space to identify novel therapeutic agents. A primary mechanism of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization, a critical process for cell division and motility in parasites.[3][4][5] Given the urgent need for new drugs, particularly against resistant helminths, high-throughput screening (HTS) has become an indispensable tool for rapidly evaluating large libraries of these compounds to identify promising "hits".[6][7][8]

This guide provides detailed protocols and expert insights into two robust HTS methodologies particularly suited for the discovery and characterization of novel benzimidazole carbohydrazides: a target-based fluorescence polarization assay for tubulin polymerization inhibitors and a phenotypic, high-content imaging assay for anthelmintic agents.

Part 1: Target-Based Screening: Fluorescence Polarization Assay for Tubulin Polymerization Inhibition

This assay is designed to identify compounds that directly interfere with the polymerization of tubulin, a key target of many benzimidazole drugs.[9] Fluorescence Polarization (FP) is an ideal HTS technology for this purpose as it is a homogeneous assay that measures changes in the molecular size of a fluorescently labeled molecule in solution.[10][11] In this context, a fluorescently labeled tubulin-binding drug (tracer) will have a low FP value when free in solution. Upon binding to the larger tubulin protein, its tumbling rate slows, resulting in a high FP value. Inhibitors from the benzimidazole carbohydrazide library will compete with the tracer for binding to tubulin, displacing it and causing a decrease in the FP signal.

Causality Behind Experimental Choices
  • Why Fluorescence Polarization? FP is a solution-based, homogeneous assay, eliminating the need for wash steps and making it highly amenable to automation and miniaturization (e.g., 384- or 1536-well formats).[7][10] Its sensitivity to changes in molecular volume makes it perfect for monitoring the binding of a small molecule tracer to a large protein like tubulin.

  • Choice of Tracer: A well-characterized fluorescently-labeled colchicine or a similar tubulin-binding molecule is often used. The tracer's affinity (Kd) for tubulin should be in a range that allows for displacement by potential inhibitors.

  • Assay Quality Control (Z'-factor): The robustness of an HTS assay is quantified by the Z'-factor, which provides a measure of the separation between positive and negative controls. An assay with a Z' > 0.5 is considered excellent for HTS.[10][12]

Experimental Workflow: Tubulin Polymerization FP Assay

cluster_prep Assay Preparation cluster_assay HTS Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., PEM buffer with GTP) A2 Add Tubulin Solution P1->A2 P2 Prepare Tubulin Stock (>99% pure) P2->A2 P3 Prepare Fluorescent Tracer (e.g., TMR-Colchicine) A4 Add Fluorescent Tracer Solution P3->A4 P4 Prepare Compound Library Plate (Benzimidazole Carbohydrazides in DMSO) A1 Dispense Compound/Controls (e.g., 50 nL) P4->A1 A1->A2 A3 Incubate (e.g., 15 min at RT) A2->A3 A3->A4 A5 Incubate to Equilibrium (e.g., 60 min at RT, protected from light) A4->A5 R1 Read Fluorescence Polarization (Ex/Em appropriate for tracer) A5->R1 R2 Calculate % Inhibition R1->R2 R3 Determine Z'-factor R2->R3 R4 Identify 'Hits' R3->R4

Caption: Workflow for the tubulin polymerization inhibition FP assay.

Detailed Protocol: Tubulin Polymerization FP Assay

1. Reagent Preparation:

  • Assay Buffer: General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP immediately before use.
  • Tubulin Stock: Reconstitute lyophilized porcine brain tubulin (>99% pure) in Assay Buffer to a concentration of 10 mg/mL. Aliquot and flash-freeze in liquid nitrogen. Store at -80°C.
  • Tracer Stock: Prepare a 10 µM stock of a fluorescently labeled tubulin binder (e.g., TMR-colchicine) in DMSO.
  • Compound Plates: Prepare 384-well source plates containing benzimidazole carbohydrazide analogs dissolved in 100% DMSO.

2. Assay Procedure (384-well format):

  • Using an acoustic liquid handler or pin tool, transfer 50 nL of compound solution from the source plate to a 384-well, low-volume, black assay plate. For controls, dispense DMSO (negative control) and a known tubulin inhibitor like colchicine (positive control).
  • Prepare a working solution of tubulin in Assay Buffer. The optimal concentration should be determined experimentally but is typically around the Kd of the tracer. Add 10 µL of this solution to each well.
  • Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 15 minutes at room temperature.
  • Prepare a working solution of the fluorescent tracer in Assay Buffer. The final concentration should be at or below its Kd. Add 10 µL of the tracer solution to each well.
  • Seal the plate, centrifuge again, and incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., for TMR: Ex 530 nm, Em 590 nm).
  • Calculate the Z'-factor to validate the assay performance using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
  • Calculate the percent inhibition for each compound well relative to the controls: % Inhibition = 100 * (mP_neg - mP_sample) / (mP_neg - mP_pos)
  • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) to identify primary hits for further validation.
ParameterRecommended ValueRationale
Plate Format384- or 1536-wellReduces reagent cost and increases throughput.[7]
Final Assay Volume10 - 20 µLMinimizes reagent consumption.
Tubulin Concentration~Kd of tracerBalances signal window and sensitivity to competitive inhibition.
Tracer Concentration≤Kd of tracerEnsures a significant portion is bound, providing a good signal window.[10]
DMSO Tolerance<1% final concentrationHigh concentrations of DMSO can denature proteins.
Z'-factor> 0.5Indicates an excellent assay with a large separation between controls.[10]

Part 2: Phenotypic Screening: High-Content Imaging for Anthelmintic Activity

Causality Behind Experimental Choices
  • Why HCS? Traditional visual scoring of parasite motility is subjective and low-throughput. HCS automates the process, allowing for the unbiased, quantitative analysis of thousands of wells, capturing subtle phenotypic changes that might be missed by the human eye.[14][20]

  • Model Organism: The free-living nematode Caenorhabditis elegans is often used as a primary screening model due to its short life cycle, ease of culture, and genetic tractability.[21] Hits identified in C. elegans can then be validated in more relevant parasitic nematode models like Haemonchus contortus.[15][22]

  • Endpoint Measurement: Image analysis software can quantify various parameters from the acquired images, such as the total area covered by worm movement over time (a measure of motility) or changes in morphology (e.g., straightening, coiling).

Experimental Workflow: Anthelmintic HCS Assay

cluster_prep Assay Preparation cluster_assay HTS Assay Execution (96-well plate) cluster_read Image Acquisition & Analysis P1 Synchronize C. elegans Culture (e.g., L1 larvae) A2 Add C. elegans Suspension (e.g., ~20-30 worms/well) P1->A2 P2 Prepare Assay Medium P2->A2 P3 Prepare Compound Library Plate (Benzimidazole Carbohydrazides in DMSO) A1 Dispense Compound/Controls (e.g., 1 µL) P3->A1 A1->A2 A3 Incubate (e.g., 24-72h at 20°C) A2->A3 R1 Acquire Images/Videos (Automated Microscope) A3->R1 R2 Image Analysis Software: - Segment Worms - Quantify Motility/Morphology R1->R2 R3 Calculate % Motility Reduction R2->R3 R4 Identify 'Hits' R3->R4

Caption: Workflow for the high-content screening motility assay.

Detailed Protocol: C. elegans Motility HCS Assay

1. Reagent and Organism Preparation:

  • C. elegans Culture: Maintain and synchronize wild-type (N2) C. elegans cultures to obtain a population of L1 or L4 stage larvae.
  • Assay Medium: S-medium or a similar liquid culture medium.
  • Compound Plates: Prepare 96-well source plates with benzimidazole carbohydrazide analogs in 100% DMSO.

2. Assay Procedure (96-well format):

  • Dispense 1 µL of compound solution into a 96-well flat-bottom imaging plate. Use DMSO for negative controls and a known anthelmintic like ivermectin or albendazole for positive controls.
  • Resuspend the synchronized worms in assay medium and adjust the concentration to deliver approximately 20-30 worms in 100 µL.
  • Dispense 100 µL of the worm suspension into each well of the assay plate.
  • Seal the plate and incubate at 20°C for the desired time period (e.g., 24, 48, or 72 hours).

3. Image Acquisition and Analysis:

  • Place the assay plate into an automated high-content imaging system.
  • Acquire brightfield or darkfield images (or short video clips) from each well. The imaging system should be capable of autofocusing and capturing images from the center of each well.
  • Use an image analysis software pipeline to: a. Segment and identify individual worms. b. Quantify motility. A common method is to measure the standard deviation of pixel intensity changes between frames of a short video, which correlates with movement. Alternatively, track the path of each worm over time. c. Measure morphological parameters like length, width, and curvature.
  • Calculate the percent reduction in motility for each compound relative to the DMSO controls.
  • Identify hits based on a predefined threshold of motility reduction (e.g., >80%).
ParameterRecommended ValueRationale
Plate Format96-wellProvides sufficient surface area for worm movement and imaging.
Worm StageL1 or L4 larvaeLarval stages are often more sensitive to compounds than adults.[22]
Incubation Time24 - 72 hoursAllows sufficient time for the compound to exert its effect.
Imaging ModeBrightfield/Darkfield VideoEnables dynamic measurement of motility.
Primary EndpointMotility IndexA robust and objective measure of worm viability.[15][16]
Hit ConfirmationDose-response curves and testing in parasitic speciesValidates primary hits and determines potency.

Conclusion

The strategic application of high-throughput screening is paramount for accelerating the discovery of novel benzimidazole carbohydrazide-based therapeutics. The target-based fluorescence polarization assay provides a precise method for identifying direct inhibitors of tubulin polymerization, a clinically validated mechanism.[3] Complementing this, the phenotypic high-content screening assay offers a holistic view of a compound's effect on a whole organism, enabling the discovery of agents with potentially novel mechanisms of action.[13] By integrating these robust, automated, and quantitative approaches, researchers can efficiently navigate vast chemical libraries to identify and prioritize promising lead candidates for further development.

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  • High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. (2022).
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  • Benzimidazole. (n.d.). PubChem. [Link]

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  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Essays in Biochemistry. [Link]

  • 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. (2002). Journal of Medicinal Chemistry. [Link]

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  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2018). RSC Advances.
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Method

Application Notes and Protocols for Antiproliferative Studies of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Introduction: The Benzimidazole Scaffold in Oncology The benzimidazole ring system is a privileged heterocyclic pharmacophore in medicinal chemistry, bearing a structural resemblance to naturally occurring purines. This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Oncology

The benzimidazole ring system is a privileged heterocyclic pharmacophore in medicinal chemistry, bearing a structural resemblance to naturally occurring purines. This mimicry allows benzimidazole derivatives to interact with a wide array of biological macromolecules, making them a cornerstone in the development of therapeutics for a multitude of diseases.[1] In oncology, this scaffold is particularly prominent, with numerous derivatives demonstrating potent antiproliferative activities through diverse mechanisms of action.[2][3] These mechanisms include, but are not limited to, the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and the inhibition of key signaling molecules such as topoisomerases, protein kinases, and poly (ADP-ribose) polymerase (PARP).[2][4][5][6]

This document provides a detailed guide for researchers interested in the antiproliferative potential of a specific, yet under-investigated derivative: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide . While direct studies on this compound are not extensively reported, its structural features—a methylated benzimidazole core with a carbohydrazide moiety—suggest a strong potential for anticancer activity. The carbohydrazide group, in particular, is a versatile functional group that can act as a pharmacophore itself or serve as a synthetic handle for creating more complex derivatives like hydrazones.

Herein, we propose a viable synthetic pathway based on established benzimidazole chemistry and provide comprehensive, field-proven protocols for the rigorous evaluation of its antiproliferative effects in vitro.

Proposed Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

The synthesis of the title compound can be logically approached in a multi-step sequence starting from a commercially available precursor. The proposed pathway is designed to first construct the core 1-methyl-1H-1,3-benzimidazole-5-carboxylic acid, which is then converted to the final carbohydrazide.

Step 1: Synthesis of Ethyl 1-methyl-1H-1,3-benzimidazole-5-carboxylate

A plausible route to the methylated benzimidazole core with a carboxylic acid function at the 5-position involves the reductive cyclization of a substituted nitroaniline.[7]

  • Reaction Scheme: The synthesis begins with the reaction of ethyl 4-(methylamino)-3-nitrobenzoate with a suitable C1 source, such as an aldehyde, in the presence of a reducing agent like sodium dithionite. This one-pot reaction facilitates the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the benzimidazole ring.[7]

  • Protocol:

    • To a solution of ethyl 4-(methylamino)-3-nitrobenzoate (1 equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO), add the chosen aldehyde (1 equivalent).

    • Add sodium dithionite (Na₂S₂O₄) (3-4 equivalents) portion-wise to the stirred solution.

    • Heat the reaction mixture at 90-100°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography to obtain pure ethyl 1-methyl-1H-1,3-benzimidazole-5-carboxylate.

Step 2: Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

The conversion of the ethyl ester to the corresponding carbohydrazide is a standard and efficient transformation.[8][9]

  • Reaction Scheme: The ethyl ester is reacted with hydrazine hydrate in an alcoholic solvent. The nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable carbohydrazide.

  • Protocol:

    • Dissolve the ethyl 1-methyl-1H-1,3-benzimidazole-5-carboxylate (1 equivalent) in a suitable alcohol, such as ethanol.

    • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

    • Reflux the reaction mixture for several hours, monitoring by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature. The product, being less soluble, may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the collected solid with cold ethanol and dry under vacuum to yield 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Characterization: The synthesized compound should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Antiproliferative Studies: Application Notes and Protocols

The benzimidazole scaffold is known to exert its anticancer effects through various mechanisms. Therefore, a multi-faceted approach is recommended to elucidate the antiproliferative profile of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the growth of a panel of human cancer cell lines.

  • Causality behind Experimental Choices: A panel of cell lines from different cancer types (e.g., breast, colon, lung, leukemia) should be used to assess the breadth and selectivity of the compound's activity. A non-cancerous cell line (e.g., MRC-5) should be included to evaluate cytotoxicity towards normal cells and determine a selectivity index.

  • Recommended Assay: Sulforhodamine B (SRB) Assay The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. It is a reliable and sensitive method that is independent of the metabolic state of the cells.

  • Detailed Protocol: SRB Assay

    • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a stock solution of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.01 to 100 µM). Treat the cells with the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Cell Fixation: After the incubation period, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

    • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Studies: Apoptosis Induction

A common mechanism of action for benzimidazole-based anticancer agents is the induction of programmed cell death, or apoptosis.[2][10]

  • Causality behind Experimental Choices: To confirm if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Detailed Protocol: Annexin V/PI Staining

    • Cell Treatment: Seed cells in 6-well plates and treat with 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mechanistic Studies: Cell Cycle Analysis

Many anticancer compounds, including benzimidazole derivatives, exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[2][11]

  • Causality behind Experimental Choices: Propidium iodide staining of cellular DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a particular phase after treatment suggests cell cycle arrest.

  • Detailed Protocol: Cell Cycle Analysis

    • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a time course (e.g., 12, 24, 48 hours).

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Antiproliferative Evaluation start Starting Materials step1 Step 1: Synthesis of Ethyl 1-methyl-1H-1,3-benzimidazole-5-carboxylate start->step1 step2 Step 2: Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide step1->step2 characterization Structural Characterization (NMR, MS, IR) step2->characterization srb SRB Cytotoxicity Assay (IC50 Determination) characterization->srb Pure Compound apoptosis Apoptosis Assay (Annexin V/PI Staining) srb->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) srb->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis

Caption: Proposed workflow for the synthesis and antiproliferative evaluation.

Potential Signaling Pathways to Investigate

Based on the known mechanisms of action for benzimidazole derivatives, the following signaling pathways are prime candidates for further investigation should 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide show significant antiproliferative activity.

signaling_pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_other Other Potential Targets Compound 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates CDKs CDKs/Cyclins Compound->CDKs Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Topoisomerase Topoisomerase Compound->Topoisomerase Inhibits Kinases Protein Kinases (e.g., EGFR, BRAF) Compound->Kinases Inhibits Caspases Caspase Cascade Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Checkpoints G1/S or G2/M Checkpoint CDKs->Checkpoints Proliferation Cell Proliferation Checkpoints->Proliferation

Caption: Potential molecular targets and pathways for the test compound.

Data Presentation

Quantitative data from the antiproliferative assays should be summarized in a clear, tabular format for easy comparison.

Table 1: In Vitro Cytotoxicity of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Cell LineCancer TypeIC₅₀ (µM) ± SDSelectivity Index (SI)*
MCF-7BreastDataData
MDA-MB-231BreastDataData
HCT-116ColonDataData
A549LungDataData
K562LeukemiaDataData
MRC-5Normal LungDataN/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and preclinical evaluation of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide as a potential antiproliferative agent. The proposed synthetic route is grounded in established chemical principles, and the detailed protocols for biological evaluation represent the current standards in the field. Positive results from these initial in vitro studies would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, potentially through techniques like Western blotting for key apoptotic and cell cycle proteins, kinase activity assays, and tubulin polymerization assays. Such a systematic approach will be crucial in determining the therapeutic potential of this novel benzimidazole derivative.

References

  • Kumar, V., Poojary, B., Prathibha, A., et al. (2014). Synthesis of some novel 1,2–disubstituted benzimidazole–5–carboxylates via one–pot method using sodium dithionite and its effect on N–debenzylation. Synthetic Communications, 44(23), 3414–3425. [Link]

  • Gudipati, R., Anreddy, N., & P, S. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). European Journal of Medicinal Chemistry, 235, 114285. [Link]

  • Zhang, Y., et al. (2021). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Chemistry – An Asian Journal, 16(12), 1545-1549. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]

  • Hussein, M. A., et al. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. International Journal of Chemical Studies, 7(3), 248-253. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Iranian Chemical Society. [Link]

  • Tan, C. H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4227. [Link]

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  • Kamal, A., et al. (2011). Synthesis and biological evaluation of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5064-5069. [Link]

  • Onnis, V., et al. (2016). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 21(4), 519. [Link]

  • Gutmann, B., et al. (2015). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. The Journal of Organic Chemistry, 80(24), 12430-12439. [Link]

  • Youssif, B. G., et al. (2022). Synthesis, antimalarial, antiproliferative, and apoptotic activities of benzimidazole-5-carboxamide derivatives. Archiv der Pharmazie, 355(11), 2200259. [Link]

  • Campos, K. R., et al. (2011). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Organic Letters, 13(16), 4252-4255. [Link]

  • Hagar, M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]

  • Google Patents. (2013).
  • Pace, V., et al. (2019). A new procedure for preparation of carboxylic acid hydrazides. Organic Process Research & Development, 23(8), 1678-1685. [Link]

  • Wagh, D. D., & Kankate, R. S. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biochemical and Cellular Archives, 24(1). [Link]

  • Bansal, Y., & Silakari, O. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 14(4), 2419-2437. [Link]

  • Reddy, K. K., & Rao, N. V. S. (1969). Alkylation and Aralkylation of N-Heterocycles: IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 70(3), 141-147. [Link]

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Application

Application Notes &amp; Protocols: A Strategic In Vivo Evaluation of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Compound The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Compound

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The subject of this guide, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, with the molecular formula C9H10N4O and a molecular weight of 190.20, is a novel entity within this promising class.[18] This document provides a comprehensive, phased in vivo experimental design to systematically evaluate its safety, pharmacokinetic profile, and potential therapeutic efficacy.

The strategic approach outlined herein is not merely a sequence of experiments but a logical framework designed to maximize data acquisition while adhering to ethical and regulatory standards for preclinical research. We will begin with foundational toxicological and pharmacokinetic studies to establish a safety profile and understand the compound's disposition in a biological system. Subsequently, based on the well-documented activities of related benzimidazole derivatives, we propose a tiered screening approach in relevant in vivo models of inflammation and cancer. This progressive design ensures that each phase of testing is informed by the results of the preceding one, allowing for a data-driven and resource-efficient investigation.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Before assessing therapeutic efficacy, it is imperative to establish the safety and pharmacokinetic (PK) profile of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This initial phase is critical for determining appropriate dosing for subsequent studies and identifying any potential liabilities.

Acute Oral Toxicity Assessment (OECD Guideline 423)

The initial step is to determine the acute toxicity of the compound to establish a preliminary safety window and inform dose selection for further studies. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify the substance based on its acute oral toxicity.[19][20]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method

  • Animal Model: Healthy, young adult female Wistar rats (8-12 weeks old), nulliparous and non-pregnant. The use of a single sex, typically females, is considered sufficient for this guideline.[19]

  • Housing and Acclimatization: Animals should be housed in standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.[21]

  • Dosing:

    • A stepwise procedure is employed using fixed doses of 5, 50, 300, and 2000 mg/kg.[19]

    • The starting dose is selected based on any available in vitro or in silico toxicity data. In the absence of such information, a starting dose of 300 mg/kg is recommended.[22]

    • The test substance is administered as a single oral gavage to a group of three animals.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Observations are conducted frequently on the day of dosing and at least once daily for 14 days.[21]

  • Endpoint: The number of mortalities within each dose group determines the next step in the procedure, ultimately leading to the classification of the substance according to the Globally Harmonized System (GHS).[19]

Preliminary Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing effective efficacy studies. Benzimidazole derivatives are known to undergo first-pass metabolism in the liver and can have variable oral bioavailability.[23][24]

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.

  • Dosing:

    • Administer a single dose of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide via oral gavage (e.g., 10 mg/kg) and intravenous bolus (e.g., 2 mg/kg) to separate groups of animals.

    • The compound should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent compound in plasma.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Pharmacokinetic Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Phase 2: Exploratory Efficacy Screening

Based on the established activities of the benzimidazole class of compounds, initial efficacy screening should focus on models of inflammation and cancer.[4][6]

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[4][5]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-180 g).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test compound at three different dose levels (e.g., 25, 50, and 100 mg/kg, p.o.), selected based on the acute toxicity data.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Anticancer Activity: In Vivo Xenograft Model

Should in vitro screening against a panel of cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) show promising results, an in vivo xenograft model is the next logical step.[10][16]

Protocol: Human Tumor Xenograft in Nude Mice

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously implant a relevant human tumor cell line (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Experimental Groups:

    • Group 1: Vehicle control (p.o. or i.p.)

    • Group 2: Positive control (a standard-of-care chemotherapeutic for the chosen cell line)

    • Group 3-4: Test compound at two different dose levels.

  • Treatment and Monitoring:

    • Administer treatment daily (or as determined by PK data) for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight twice weekly.

  • Endpoint:

    • Calculate tumor growth inhibition (TGI).

    • At the end of the study, excise tumors for weight measurement and potential biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Experimental Workflow and Decision Logic

The following diagram illustrates the proposed phased approach to the in vivo evaluation of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

InVivo_Workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Efficacy Screening Tox Acute Oral Toxicity (OECD 423) PK Preliminary Pharmacokinetics (Single Dose) Tox->PK Inform Dosing Decision1 Safe & Favorable PK? PK->Decision1 AntiInflam Anti-Inflammatory Model (Carrageenan Paw Edema) Decision2 Efficacy Signal? AntiInflam->Decision2 Anticancer Anticancer Model (Xenograft) Anticancer->Decision2 Decision1->AntiInflam Yes Decision1->Anticancer Yes Stop Stop/Re-evaluate Decision1->Stop No Decision2->Stop No Proceed Proceed to Advanced Efficacy/Mechanism Studies Decision2->Proceed Yes

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Welcome to the technical support guide for the synthesis and yield optimization of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the mechanistic reasoning behind common experimental challenges, providing actionable troubleshooting strategies to enhance yield, purity, and reproducibility.

The synthesis of this target molecule is typically approached via a robust, three-step sequence. Our guide is structured to address potential issues at each critical stage of this pathway.

G cluster_0 Overall Synthesis Workflow A Step 1: Benzimidazole Ring Formation (e.g., Phillips Condensation) B Step 2: Fischer Esterification A->B Yields Intermediate: 1-Methyl-1H-benzimidazole-5-carboxylic Acid C Step 3: Hydrazinolysis B->C Yields Intermediate: Methyl 1-Methyl-1H-benzimidazole-5-carboxylate D D C->D Final Product: 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide G start Low Yield in Step 1 check_tlc Analyze reaction mixture by TLC. Are starting materials consumed? start->check_tlc sm_present Incomplete Reaction check_tlc->sm_present No sm_absent Side Reactions or Product Degradation check_tlc->sm_absent Yes action1 Increase reaction time. Increase temperature moderately. Consider microwave irradiation. sm_present->action1 action2 Run under inert atmosphere (N2/Ar). Ensure proper acidic catalysis. Check for colored impurities. sm_absent->action2

Optimization

Side reactions in the synthesis of benzimidazole derivatives

Technical Support Center: Benzimidazole Synthesis Welcome to the technical support resource for the synthesis of benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzimidazole Synthesis

Welcome to the technical support resource for the synthesis of benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in this vital area of heterocyclic chemistry. As a cornerstone moiety in numerous pharmaceuticals, the efficient and clean synthesis of benzimidazoles is paramount. This document moves beyond simple protocols to provide in-depth, field-tested insights into identifying, troubleshooting, and preventing common side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, observable problems you might encounter in the lab. Each question is followed by an analysis of probable causes and actionable solutions grounded in chemical principles.

Q1: My reaction mixture turned dark brown or black upon heating, and the isolated crude product is a deeply colored, intractable material. What is the primary cause?

A1: Probable Cause: Over-Oxidation of o-Phenylenediamine

The most likely culprit is the oxidation of your o-phenylenediamine (OPD) starting material. OPDs, particularly those with electron-donating substituents, are highly susceptible to aerobic oxidation, which generates highly colored, polymeric iminophenazine-type structures. This process is often accelerated by heat, residual metal catalysts, or an oxidative reaction environment.[1]

Expert Analysis & Solution:

The core issue is the exposure of the electron-rich diamine to oxygen, especially under conditions that promote electron transfer. The solution lies in rigorously excluding oxygen and controlling the reaction's redox potential.

Preventative & Corrective Actions:

  • Inert Atmosphere: The most critical control parameter. Always perform the reaction under a positive pressure of an inert gas like nitrogen or argon. This involves de-gassing your solvent and purging the reaction vessel thoroughly before adding reagents.

  • Reagent Purity: Use freshly purified OPD. Older stock can be partially oxidized. If you suspect your OPD is impure, it can be purified by recrystallization or sublimation. Sometimes, using the dihydrochloride salt of the OPD can reduce color impurities and lead to more homogeneous mixing.[2]

  • Controlled Addition of Oxidant: If your synthesis requires an oxidant (e.g., for the cyclization of the diamine-aldehyde adduct), ensure its addition is slow and stoichiometric. An excess of a strong oxidant can aggressively degrade the starting material and the product.[1]

  • Temperature Management: While many benzimidazole syntheses require heat, excessive temperatures can accelerate degradation pathways.[3][4] Optimize the temperature to the minimum required for efficient cyclization.

Q2: I am targeting a 2-substituted benzimidazole, but my LC-MS and NMR data clearly show a significant amount of a 1,2-disubstituted byproduct. How can I improve the selectivity?

A2: Probable Cause: Competitive N-Alkylation/Arylation

This is a classic selectivity challenge in benzimidazole synthesis, especially when using aldehydes (the Weidenhagen approach).[5] After the initial condensation and cyclization to form the 2-substituted benzimidazole, the remaining N-H proton is acidic and can be deprotonated. The resulting benzimidazolide anion can then react with a second molecule of the aldehyde (which gets reduced in situ or reacts as a Schiff base intermediate) to form the 1,2-disubstituted product.[6][7]

Expert Analysis & Solution:

The formation of the 1,2-disubstituted product is a consecutive reaction. To favor the desired 2-substituted product, you must manipulate the reaction kinetics and stoichiometry to favor the initial cyclization and disfavor the subsequent N-alkylation step.

Strategies for Enhancing Selectivity:

  • Stoichiometry Control: The most straightforward approach is to use a slight excess of the o-phenylenediamine relative to the aldehyde (e.g., 1.1:1.0). This ensures the aldehyde is the limiting reagent and is consumed primarily in the initial cyclization.

  • Catalyst Choice: The catalyst can dramatically influence selectivity. Lewis acids like Er(OTf)₃ have been shown to selectively promote the formation of 1,2-disubstituted products.[6] Conversely, performing the reaction without such catalysts, or with certain Brønsted acids, can favor the mono-condensation product.[6] If you are seeing the disubstituted product, consider reducing the amount of Lewis acid catalyst or switching to a protic acid catalyst like p-toluenesulfonic acid (p-TSA).[8][9]

  • Solvent Effects: Aprotic solvents can sometimes favor the formation of 1,2-disubstituted products, whereas protic solvents like water or ethanol can help stabilize the intermediate and favor the desired mono-substituted product.[6]

Workflow for Optimizing Selectivity

G start Problem: 1,2-Disubstitution Byproduct Observed check_stoich Step 1: Adjust Stoichiometry (OPD:Aldehyde > 1:1) start->check_stoich check_catalyst Step 2: Evaluate Catalyst Is a Lewis Acid present? check_stoich->check_catalyst If problem persists reduce_catalyst Reduce or Remove Lewis Acid Catalyst check_catalyst->reduce_catalyst Yes switch_catalyst Switch to Protic Acid (e.g., p-TSA, HCl) check_catalyst->switch_catalyst No / Alternative check_solvent Step 3: Change Solvent (e.g., to Ethanol or Water) reduce_catalyst->check_solvent switch_catalyst->check_solvent solution Selective Formation of 2-Substituted Product check_solvent->solution G cluster_path_a Path A: Desired Reaction cluster_path_b Path B: Side Reaction OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + H₂O Ald1 Aldehyde (R-CHO) (1st equiv.) Ald1->SchiffBase + H₂O Ald2 Aldehyde (R-CHO) (2nd equiv.) ProductB 1,2-Disubstituted Benzimidazole (Byproduct) Ald2->ProductB N-Alkylation/ Reduction ProductA 2-Substituted Benzimidazole (Product) SchiffBase->ProductA Cyclization - H₂O, [Ox] Anion Benzimidazolide Anion ProductA->Anion - H⁺ Anion->ProductB N-Alkylation/ Reduction

Sources

Troubleshooting

Technical Support Center: Purification of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide by Recrystallization

Welcome to the technical support center for the purification of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important heterocyclic compound. My aim is to equip you with the scientific rationale behind the purification process, enabling you to address challenges effectively in your laboratory work.

Understanding the Molecule and the Purification Challenge

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is a polar heterocyclic compound. The benzimidazole core, coupled with the carbohydrazide functional group, imparts a degree of polarity and the potential for strong intermolecular hydrogen bonding. This influences its solubility and crystallization behavior. The primary goal of recrystallization is to separate the target molecule from impurities that may be present from its synthesis. Common impurities can include unreacted starting materials (such as the corresponding carboxylic acid or ester) and side-products from incomplete cyclization.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[1] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide?

Based on the polar nature of the molecule and data from related benzimidazole derivatives, ethanol is an excellent first choice for a recrystallization solvent.[2][3] Other polar solvents such as methanol or acetonitrile are also strong candidates. For hydrazone compounds, which are structurally similar, methanol and acetonitrile have been shown to be effective.[4]

A general rule of thumb is to use a solvent that has a similar functional group to the solute. Given the presence of the N-H and C=O groups in the carbohydrazide moiety, polar protic solvents like alcohols are often a good match.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.

Here are some troubleshooting steps:

  • Add more solvent: The oil may have formed because the solution is too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.[5]

  • Lower the cooling temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Use a solvent mixture: Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature, and then add a poorer solvent (an "anti-solvent") in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Then, allow the solution to cool slowly. Common solvent pairs for polar compounds include alcohol/water and toluene/hexane.[6]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What can I do to induce crystallization?

If crystals do not form spontaneously, the solution may not be supersaturated, or the activation energy for nucleation may not have been overcome. Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Add a seed crystal: If you have a small amount of the pure compound, add a single, tiny crystal to the cooled solution. This will act as a template for further crystallization.[5]

  • Reduce the solvent volume: If the solution is not sufficiently concentrated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[7]

  • Cool to a lower temperature: Place the solution in an ice bath or a refrigerator to further decrease the solubility of your compound.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with activated charcoal.

Procedure:

  • Dissolve your crude product in the minimum amount of hot solvent.

  • Allow the solution to cool slightly to prevent boiling over when the charcoal is added.

  • Add a small amount of activated charcoal (about 1-2% of the weight of your compound).

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the filtered, colorless solution to cool and crystallize.[1]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Ethanol)

This is the recommended starting protocol for the purification of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Materials:

  • Crude 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of ethanol and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored, proceed with the activated charcoal treatment as described in FAQ Q4.

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)

This protocol is useful if the compound is too soluble in a single solvent even at low temperatures, or if "oiling out" is a persistent issue.

Materials:

  • Crude 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude solid in the minimum amount of hot ethanol as described in Protocol 1.

  • While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • If too much water is added and the compound precipitates, add a small amount of hot ethanol to redissolve it.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Solvent/Solvent SystemRationale
EthanolGood starting point for polar heterocyclic compounds.[2][3]
MethanolSimilar properties to ethanol, often effective for hydrazides.[4]
AcetonitrileA polar aprotic solvent that can be effective for polar compounds.[4]
Ethanol/WaterA good two-solvent system for inducing crystallization.[6]
Toluene/HexaneAn alternative two-solvent system for less polar impurities.[6]

Visualizations

Recrystallization Workflow

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble impurities? charcoal Activated Charcoal (if colored impurities) dissolve->charcoal Colored impurities? cool Slow Cooling dissolve->cool hot_filtration->charcoal hot_filtration->cool charcoal->cool induce Induce Crystallization (if necessary) cool->induce No crystals? collect Collect Crystals (Vacuum Filtration) cool->collect induce->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end G start Compound 'Oils Out' add_solvent Add More Hot Solvent start->add_solvent slow_cool Cool More Slowly add_solvent->slow_cool success Crystals Form add_solvent->success Solves issue solvent_mixture Try a Two-Solvent System slow_cool->solvent_mixture Still oils out? slow_cool->success Solves issue pre_purify Pre-purify by another method (e.g., column chromatography) solvent_mixture->pre_purify Still oils out? solvent_mixture->success Solves issue

Caption: A decision tree for troubleshooting the issue of "oiling out".

References

  • Sustainable Synthesis of Benzimidazoles Catalyzed by Recyclable Functionalized Organosilica - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved January 19, 2026, from [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were... (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - Royal Society Publishing. (2024, February 14). Retrieved January 19, 2026, from [Link]

  • IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST - IJCRT.org. (2025, May 5). Retrieved January 19, 2026, from [Link]

  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (2019, August 8). Retrieved January 19, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 19, 2026, from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023, June 6). Retrieved January 19, 2026, from [Link]

  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? - ResearchGate. (2024, April 30). Retrieved January 19, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]

  • RU2596223C2 - Method of producing high-purity hydrazine - Google Patents. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 19, 2026, from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide in Assays

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (CAS: 1192263-92-5)[1]....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (CAS: 1192263-92-5)[1]. As a benzimidazole derivative, this compound is prone to poor aqueous solubility, a common challenge in experimental assays.[2][3] This document offers a structured approach to diagnosing and resolving these issues, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide and why is it poorly soluble in aqueous solutions?

A1: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is a heterocyclic aromatic organic compound.[4] Its structure, characterized by a fused benzene and imidazole ring system, contributes to its relatively nonpolar and rigid nature, leading to low solubility in polar solvents like water. Many benzimidazole derivatives exhibit poor aqueous solubility, which can hinder their evaluation in biological assays.[5]

Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?

A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its miscibility with water can be a double-edged sword.[6][7] When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around the compound molecules changes from organic to aqueous. If the compound's concentration is above its solubility limit in the final aqueous solution, it will precipitate out.[8][9]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. However, it is a common practice to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[10][11] Some studies suggest that even concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cell types.[10][12] It is crucial to perform a DMSO toxicity control experiment for your specific cell line and assay.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a useful technique to aid dissolution, especially when preparing stock solutions. However, it is important to be cautious as excessive heat can degrade the compound. For most compounds, gentle warming to 37°C is acceptable.[11] It is also important to note that a solution prepared with heat may become supersaturated and precipitate upon cooling to room temperature.

Troubleshooting Guide: Diagnosing and Resolving Solubility Issues

Navigating solubility challenges requires a systematic approach. The following guide will help you identify the root cause of the problem and implement an effective solution.

Troubleshooting_Solubility start Start: Compound Precipitation Observed check_stock 1. Check Stock Solution (100% DMSO) start->check_stock stock_clear Is the stock solution clear? check_stock->stock_clear redissolve_stock Action: Gently warm (37°C) and sonicate/vortex stock solution. stock_clear->redissolve_stock No check_dilution 2. Assess Dilution into Aqueous Buffer stock_clear->check_dilution Yes redissolve_stock->stock_clear reprepare_stock Action: Prepare a fresh, lower concentration stock solution. redissolve_stock->reprepare_stock If precipitation persists reprepare_stock->check_stock dilution_precipitates Does precipitation occur immediately upon dilution? check_dilution->dilution_precipitates optimize_dmso Action: Increase final DMSO concentration (if assay permits, typically ≤ 0.5%). dilution_precipitates->optimize_dmso Yes end_soluble End: Compound Soluble dilution_precipitates->end_soluble No lower_compound_conc Action: Decrease the final compound concentration. optimize_dmso->lower_compound_conc explore_solubilizers 3. Explore Formulation Strategies lower_compound_conc->explore_solubilizers use_cosolvent Option A: Use a co-solvent (e.g., Ethanol, PEG-400). explore_solubilizers->use_cosolvent adjust_ph Option B: Adjust the pH of the buffer (acidic pH may improve solubility). explore_solubilizers->adjust_ph use_surfactant Option C: Use a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68). explore_solubilizers->use_surfactant use_cosolvent->end_soluble adjust_ph->end_soluble use_surfactant->end_soluble

Caption: Troubleshooting workflow for addressing solubility issues.

Detailed Troubleshooting Steps

Step 1: Verify the Integrity of Your DMSO Stock Solution

Before troubleshooting downstream applications, ensure your compound is fully dissolved in the initial DMSO stock.

  • Observation: Cloudiness or visible precipitate in the 100% DMSO stock solution.

  • Causality: The concentration of the compound exceeds its solubility limit even in neat DMSO, or the compound has precipitated out of solution during storage, potentially due to temperature fluctuations (DMSO freezes at 18.5°C)[7].

  • Corrective Actions:

    • Gentle Warming and Sonication: Warm the stock solution to 37°C and vortex or sonicate to encourage redissolution.[11]

    • Prepare a Fresh Stock: If precipitation persists, the solution may be supersaturated. Prepare a new stock at a lower concentration.

Step 2: Address Precipitation Upon Dilution into Aqueous Media

This is the most common solubility challenge.

  • Observation: The solution turns cloudy or a precipitate forms immediately after adding the DMSO stock to your aqueous assay buffer.

  • Causality: The final concentration of the compound is above its aqueous solubility limit. The percentage of DMSO in the final solution is insufficient to keep the compound dissolved.[8]

  • Corrective Actions:

    • Decrease the Final Compound Concentration: This is the simplest approach. Determine the lowest effective concentration for your assay and test if it remains soluble.

    • Increase the Final DMSO Concentration: If your experimental system can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can enhance solubility. Always validate the new DMSO concentration to ensure it doesn't affect your assay results.[10]

Step 3: Advanced Formulation Strategies

If the above steps are insufficient, more advanced formulation techniques may be necessary. These methods aim to increase the aqueous solubility of the compound itself.[2][13]

  • A. pH Adjustment: Benzimidazole derivatives often exhibit pH-dependent solubility.[14][15] Their basic nitrogen atoms can be protonated in acidic conditions, forming more soluble salts.

    • Action: Prepare your assay buffer at a lower pH (e.g., pH 6.0 or 6.5) and test for improved solubility. Be mindful that altering the pH can impact your biological system (e.g., enzyme activity, cell viability).

  • B. Use of Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[16]

    • Recommended Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

    • Action: Prepare a stock solution in a mixture of DMSO and a co-solvent. When diluting into the final assay buffer, the co-solvent can help maintain solubility. As with DMSO, it is critical to test the tolerance of your assay to the chosen co-solvent.[17][18]

  • C. Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13]

    • Recommended Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological assays due to their relatively low toxicity.[17]

    • Action: Add a low concentration (typically 0.01% to 0.1%) of the surfactant to your assay buffer before adding the compound stock solution.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines a systematic approach to preparing solutions of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Caption: Workflow for preparing stock and working solutions.

Materials:

  • 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide powder

  • Anhydrous DMSO

  • Aqueous assay buffer

  • Vortex mixer

  • Sonicator bath

  • Calibrated pipettes and sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in 100% DMSO):

    • Accurately weigh the required amount of the compound.

    • Add the appropriate volume of 100% DMSO to achieve the desired concentration.

    • Vortex thoroughly. If necessary, sonicate for 5-10 minutes or warm gently at 37°C until the compound is fully dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the concentrated stock solution in 100% DMSO to create a range of intermediate concentrations. This helps to maintain a consistent final DMSO concentration in your assay.

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).

    • Add a small aliquot of the appropriate DMSO stock solution to the buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.

    • Immediately after adding the stock, vortex or pipette mix thoroughly to ensure rapid and uniform dispersion.

Protocol 2: Kinetic Solubility Screening

This protocol helps determine the approximate solubility of your compound in different buffer conditions.

Objective: To identify the optimal buffer conditions (pH, co-solvents, surfactants) for maximizing the solubility of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Procedure:

  • Prepare a set of test buffers:

    • Buffer 1: Standard assay buffer (Control)

    • Buffer 2: Standard buffer with adjusted pH (e.g., pH 6.0)

    • Buffer 3: Standard buffer + 1% Ethanol (Co-solvent)

    • Buffer 4: Standard buffer + 0.1% Tween® 80 (Surfactant)

  • Prepare a high-concentration stock of your compound in DMSO (e.g., 20 mM).

  • In a 96-well plate, add 198 µL of each test buffer to different wells.

  • Add 2 µL of the 20 mM DMSO stock to each well (this results in a final concentration of 200 µM and 1% DMSO).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Visually inspect each well for precipitation. You can also measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) to quantify turbidity.

Buffer Condition Visual Observation (Precipitate) Turbidity (OD600) Conclusion
Standard Buffer (pH 7.4)HeavyHighPoor Solubility
Buffer + pH 6.0ModerateMediumImproved Solubility
Buffer + 1% EthanolLightLowGood Solubility
Buffer + 0.1% Tween® 80NoneBaselineExcellent Solubility
This is an example data table. Your results may vary.

This screening will provide valuable data to guide the selection of an appropriate assay buffer that maintains the solubility of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, ensuring the success of your experiments.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed. (n.d.). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs.
  • ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3).
  • ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • Benchchem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.
  • Wikipedia. (n.d.). Benzimidazole.

Sources

Troubleshooting

Technical Support Center: Optimizing Carbohydrazide Formation

Welcome to the technical support center for the synthesis of carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions regarding the optimization of carbohydrazide formation. Our goal is to equip you with the necessary knowledge to enhance your reaction yields, improve product purity, and ensure procedural safety.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of carbohydrazide.

Q1: What are the most common starting materials for carbohydrazide synthesis in a laboratory setting?

A1: The most prevalent methods for synthesizing carbohydrazide involve the reaction of hydrazine hydrate with a carbonyl source. Common carbonyl sources include dialkyl carbonates (like dimethyl carbonate or diethyl carbonate) and urea.[1][2][3][4] The choice of starting material often depends on factors such as cost, safety, and desired purity.

Q2: What is the fundamental reaction mechanism for carbohydrazide formation from dialkyl carbonates?

A2: The reaction proceeds via a two-step nucleophilic substitution. Initially, hydrazine attacks the electrophilic carbonyl carbon of the dialkyl carbonate, displacing an alkoxy group to form an alkyl carbazate intermediate. In the second step, another molecule of hydrazine reacts with the alkyl carbazate to displace the remaining alkoxy group, yielding carbohydrazide.[1][5]

Q3: Why is temperature control crucial during the reaction?

A3: Temperature control is critical for several reasons. The initial reaction between hydrazine hydrate and some carbonyl sources can be exothermic.[6] Uncontrolled temperature can lead to side reactions and the formation of impurities. Additionally, higher temperatures can promote the degradation of the product or intermediates. For instance, in the synthesis from dialkyl carbonates, the reaction is typically conducted at temperatures below 80°C to minimize side reactions.[5][7]

Q4: What safety precautions should be taken when working with hydrazine hydrate?

A4: Hydrazine hydrate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is corrosive and a suspected carcinogen.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is also important to avoid contact with oxidizing agents.

Troubleshooting Guide

This guide provides solutions to common problems encountered during carbohydrazide synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Molar Ratio: Incorrect stoichiometry of reactants. 3. Loss during Work-up: Product loss during filtration, washing, or transfer steps. 4. Side Reactions: Formation of byproducts due to improper temperature control or impurities in starting materials.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC. Gradually increase reaction time or temperature as needed, while being mindful of potential side reactions. 2. Adjust Molar Ratios: An excess of hydrazine hydrate is often used to drive the reaction to completion. Experiment with varying the molar ratio of hydrazine hydrate to the carbonyl source. A common ratio is approximately 2.2 moles of hydrazine hydrate per mole of dialkyl carbonate.[6] 3. Improve Isolation Technique: Ensure efficient crystallization by cooling the reaction mixture adequately. Use appropriate solvents for washing the crude product to minimize dissolution of carbohydrazide. Ethanol or methanol are commonly used for washing.[1][6] 4. Control Reaction Conditions: Maintain the recommended temperature throughout the reaction. Use high-purity starting materials to avoid unwanted side reactions.
Product Impurity (e.g., discoloration, incorrect melting point) 1. Presence of Unreacted Starting Materials: Incomplete reaction leaving residual carbonyl source or hydrazine. 2. Formation of Side Products: Over-reaction or side reactions leading to byproducts. 3. Contamination from Reaction Vessel or Solvents: Use of unclean glassware or impure solvents.1. Ensure Complete Reaction: As mentioned above, optimize reaction conditions to drive the reaction to completion. 2. Purification: Recrystallization is a common method for purifying carbohydrazide. A typical procedure involves dissolving the crude product in hot water and then precipitating the pure carbohydrazide by adding ethanol.[6] 3. Maintain Good Laboratory Practices: Use clean and dry glassware. Ensure all solvents are of an appropriate purity grade for synthesis.
Reaction is Too Vigorous or Uncontrolled 1. Exothermic Reaction: The initial mixing of reactants can generate significant heat. 2. Rate of Addition of Reactants: Adding one reactant too quickly to the other.1. Controlled Addition and Cooling: Add the reactants portion-wise or via a dropping funnel to control the rate of addition. Use an ice bath to dissipate the heat generated during the initial stages of the reaction.[6] 2. Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture and adjust the addition rate or cooling as necessary.

Experimental Protocols

Protocol 1: Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate

This protocol is adapted from established laboratory procedures.[6]

Materials:

  • Diethyl carbonate

  • Hydrazine hydrate (85%)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Fractionating column

  • Condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a 1-liter round-bottomed flask, combine 354 g (3.0 mols) of diethyl carbonate and 388 g of 85% hydrazine hydrate (6.6 mols).

  • Shake the flask until a single phase is formed. Note that this process is exothermic, and the temperature may rise to around 55°C.[6]

  • Set up the flask for distillation using a fractionating column and a condenser.

  • Heat the reaction mixture. The distillation of ethanol and water will be rapid initially.

  • Continue heating for approximately 4 hours, maintaining a pot temperature between 96°C and 119°C.

  • After the reaction is complete, cool the reaction mixture to 20°C and allow it to stand for at least 1 hour to allow for the crystallization of carbohydrazide.

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Purification (Optional but Recommended): a. Dissolve the crude product in a minimal amount of hot water (approximately 110 ml). b. Filter the hot solution to remove any insoluble impurities. c. Precipitate the pure carbohydrazide by adding approximately 500 ml of 95% ethanol. d. Allow the mixture to stand for at least 1 hour at 20°C. e. Filter the purified product and wash with a small amount of cold ethanol. f. Dry the final product under vacuum.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the two-step nucleophilic substitution reaction for the formation of carbohydrazide from a dialkyl carbonate.

reaction_mechanism cluster_step1 Step 1: Formation of Alkyl Carbazate cluster_step2 Step 2: Formation of Carbohydrazide DC Dialkyl Carbonate (R-O-CO-O-R) AC Alkyl Carbazate (R-O-CO-NH-NH2) DC->AC + H2N-NH2 HZ1 Hydrazine (H2N-NH2) ROH1 Alcohol (R-OH) AC->ROH1 - R-OH AC2 Alkyl Carbazate (R-O-CO-NH-NH2) CH Carbohydrazide (H2N-NH-CO-NH-NH2) AC2->CH + H2N-NH2 HZ2 Hydrazine (H2N-NH2) ROH2 Alcohol (R-OH) CH->ROH2 - R-OH

Caption: Reaction mechanism for carbohydrazide synthesis.

Troubleshooting Workflow

This flowchart provides a logical approach to troubleshooting common issues in carbohydrazide synthesis.

troubleshooting_workflow cluster_yield Troubleshoot Low Yield cluster_purity Troubleshoot Impurities start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Increase time/temp - Check reactant quality check_yield->incomplete_reaction Yes success Successful Synthesis check_purity->success No unreacted_sm Unreacted Starting Material? - Drive reaction to completion check_purity->unreacted_sm Yes suboptimal_ratio Incorrect Molar Ratio? - Adjust stoichiometry incomplete_reaction->suboptimal_ratio workup_loss Loss during Work-up? - Optimize isolation suboptimal_ratio->workup_loss workup_loss->start Re-run with optimizations side_products Side Products Formed? - Control temperature - Recrystallize unreacted_sm->side_products side_products->start Re-run with optimizations

Caption: A logical workflow for troubleshooting synthesis.

References

  • Carbohydrazide - Ataman Kimya. Retrieved from [Link]

  • Preparation of carbohydrazide - PrepChem.com. Retrieved from [Link]

  • DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents.
  • EP0103400B1 - Process for making carbohydrazide - Google Patents.
  • US4496761A - Process for making carbohydrazide - Google Patents.
  • Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing. Retrieved from [Link]

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Retrieved from [Link]

  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T. (2025, October 31). Retrieved from [Link]

  • Carbohydrazide - Wikipedia. Retrieved from [Link]

  • CN106674059A - Synthesis method of carbohydrazide - Google Patents.
  • CARBOHYDRAZIDE | - atamankimya.com. Retrieved from [Link]

  • A hydrazine- and phosgene-free synthesis of tetrazinanones, precursors to 1,5-dialkyl-6-oxoverdazyl radicals - PubMed. (2012, March 2). Retrieved from [Link]

  • (PDF) Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Carbohydrazide | CAS 497-18-7 | Supplier - Connect Chemicals. Retrieved from [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025, June 8). Retrieved from [Link]

  • (PDF) Thiocarbohydrazides: Synthesis and Reactions - ResearchGate. (2025, August 8). Retrieved from [Link]

Sources

Optimization

"1-methyl-1H-1,3-benzimidazole-5-carbohydrazide" degradation and storage conditions

Welcome to the technical support center for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of this compound. The information herein is synthesized from established knowledge of the benzimidazole and carbohydrazide chemical families to ensure scientific integrity and offer practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide?

For routine short-term storage (days to weeks), it is recommended to keep the solid compound in a cool, dry, and dark place.[1][2] Ideal conditions involve storage in a tightly sealed container to protect it from moisture and light. For long-term storage (months to years), the compound should be stored at -20°C.[2]

Q2: How should I store solutions of this compound?

Solutions of benzimidazole derivatives are known to be less stable than the solid form, particularly when exposed to light.[3][4] It is crucial to prepare solutions fresh for each experiment whenever possible. If short-term storage of a stock solution is necessary, it should be stored at 0-4°C for a few days, protected from light.[2] For longer-term storage, freezing at -20°C is advisable, although freeze-thaw cycles should be minimized.[2] The choice of solvent can also impact stability; for example, some benzimidazoles show better stability in acidic solutions compared to alkaline ones.[5]

Q3: What are the primary degradation pathways I should be concerned about?

Based on the structures of benzimidazole and carbohydrazide, the primary degradation pathways for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide are likely to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The carbohydrazide functional group can be susceptible to hydrolysis, breaking down the molecule.[6][7] This process can be catalyzed by acidic or basic conditions.

  • Oxidation: The benzimidazole ring and the hydrazide group can be prone to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[8]

  • Photodegradation: Benzimidazole derivatives are known to be sensitive to light, particularly UV radiation.[5][9][10] Exposure to light can lead to the formation of degradation products.

Q4: Is this compound sensitive to temperature?

Yes, both the benzimidazole and carbohydrazide moieties suggest temperature sensitivity. Carbohydrazide itself decomposes around its melting point of 153°C. While benzimidazoles are generally stable in solid form at moderate temperatures, prolonged exposure to high temperatures can accelerate degradation, especially in solution.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity of the compound in my assays.

This is a common issue that can often be traced back to compound degradation.

Potential Causes & Solutions:

  • Degradation of stock solutions: As mentioned, solutions are less stable than the solid compound.

    • Troubleshooting Step: Prepare fresh solutions for each experiment from the solid material. If using a previously prepared stock solution, qualify its integrity using an analytical method like HPLC before use.

  • Improper storage: Exposure to light, elevated temperatures, or moisture can lead to degradation of the solid compound over time.

    • Troubleshooting Step: Review your storage procedures. Ensure the solid is stored in a tightly sealed container, protected from light, and at the recommended temperature.

  • Incompatibility with assay components: Certain buffers or other components in your assay system could be promoting degradation.

    • Troubleshooting Step: Investigate the pH and chemical composition of your assay buffer. Benzimidazoles can have pH-dependent stability.[5] Consider performing a short-term stability study of the compound in your assay buffer.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

The presence of additional peaks is a strong indicator of degradation or impurities.

Potential Causes & Solutions:

  • Photodegradation: Exposure of the solid or solution to light can generate photo-degradation products.[5][10]

    • Troubleshooting Step: Handle the compound and its solutions under amber or light-protected conditions.

  • Hydrolysis or Oxidation: This can occur in solution over time.

    • Troubleshooting Step: Analyze a freshly prepared solution to see if the unexpected peaks are present. If not, this points to instability in solution. Consider degassing solvents to remove dissolved oxygen.

  • Initial Purity: The unexpected peaks may be impurities from the synthesis of the compound.

    • Troubleshooting Step: Always check the certificate of analysis (CoA) provided by the supplier for the initial purity of the compound.

Data & Protocols

Quantitative Data Summary
ParameterRecommended ConditionRationale & References
Solid Storage (Short-term) Cool, dry, dark placeGeneral recommendation for chemical stability.[1]
Solid Storage (Long-term) -20°CTo minimize thermal degradation over extended periods.[2]
Solution Storage (Short-term) 0-4°C, protected from lightTo slow down degradation kinetics in solution.[2]
Solution Storage (Long-term) -20°C, protected from lightTo preserve integrity for longer durations; avoid freeze-thaw.[2]
pH of Solutions Near neutral or slightly acidicBenzimidazoles can show increased degradation in alkaline pH.[5]
Experimental Protocol: Assessment of Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide in a specific solvent or buffer.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the solid compound.

    • Dissolve it in the solvent of interest (e.g., DMSO, ethanol, assay buffer) to a known concentration.

  • Initial Analysis (T=0):

    • Immediately after preparation, inject an aliquot of the solution into a validated HPLC system.

    • Record the chromatogram, noting the peak area and retention time of the parent compound.

  • Incubation:

    • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area at T=0.

    • The appearance of new peaks or a decrease in the parent peak area indicates degradation.

    • Calculate the percentage of the compound remaining at each time point.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution consult_coa Consult Certificate of Analysis start->consult_coa prepare_fresh Prepare fresh solution check_solution->prepare_fresh No analyze_purity Analyze compound purity (e.g., HPLC) check_solution->analyze_purity Yes check_storage Review solid storage conditions (Temp, Light, Moisture) check_storage->prepare_fresh re_run_exp Re-run experiment prepare_fresh->re_run_exp unexpected_peaks Unexpected peaks in chromatogram? analyze_purity->unexpected_peaks unexpected_peaks->re_run_exp No degradation_confirmed Degradation Confirmed unexpected_peaks->degradation_confirmed Yes investigate_assay Investigate assay conditions (pH, buffer components) degradation_confirmed->check_storage degradation_confirmed->investigate_assay impurity_issue Potential Impurity Issue consult_coa->impurity_issue

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • dos Santos, D. A., et al. (2021). Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. Environmental Science and Pollution Research International, 28(19), 23742–23752. [Link]

  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]

  • Ragno, G., et al. (2004). A photodegradation study on anthelmintic benzimidazoles. IRIS Unical. [Link]

  • Forever Chemical. (n.d.). Carbohydrazide| CAS 497-18-7 Raw Material. Retrieved from [Link]

  • Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

  • ResearchGate. (n.d.). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Retrieved from [Link]

  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]

  • EnPress Journals. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Chen, Z., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10829–10839. [Link]

  • Krivovichev, S. V., et al. (2019). U(vi) hydrazinates: structural and thermal decomposition features. New Journal of Chemistry. [Link]

  • Rahman, M. M., et al. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

  • ACS Publications. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B. [Link]

  • ACS Publications. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B. [Link]

  • Datapdf.com. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide - PDF Free Download. [Link]

  • Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Camacho, J., et al. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry, 19(6), 2023–2029. [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1–37. [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis - Student Academic Success. [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • mr i explains. (2017, April 10). Condensation and Hydrolysis Reactions in Carbohydrates. YouTube. [Link]

  • AHH Chemical. (n.d.). 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-1,3-benzimidazoles, benzothiazoles and 3H-imidazo[4,5-c]pyridine using DMF in the presence of HMDS as a reagent under the transition-metal-free condition. Retrieved from [Link]

  • Saavedra-Lira, E., et al. (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 27(15), 3356–3361. [Link]

  • Onwudiwe, D. C., et al. (2011). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. [Link]

  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

  • Khan, K. M., et al. (2012). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Serbian Chemical Society, 77(1), 1-11. [Link]

  • PubMed Central. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]

  • PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-. Retrieved from [Link]

  • Nikolova, Y., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 94, 103417. [Link]

  • Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089–1097. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the final step of the benzimidazole synthesis. Retrieved from [Link]

  • Gouda, M. A., et al. (2021). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1225, 129107. [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Techniques for Purifying Benzimidazole Compounds

Welcome to the technical support center for the purification of benzimidazole compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzimidazole compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Introduction to Benzimidazole Purification Challenges

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their purification can be challenging due to their diverse polarities, potential for strong interactions with stationary phases, and susceptibility to degradation.[2] This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific issues you may encounter during column chromatography.

Troubleshooting Guide: From Tailing Peaks to Low Yields

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Poor Separation of Benzimidazole Product from Impurities

Question: My TLC analysis shows co-elution or very close Rf values between my desired benzimidazole and an impurity. How can I improve the separation on the column?

Answer: This is a common challenge, often arising from similar polarities between your product and impurities, such as unreacted starting materials or side products.[2] To achieve better separation, a systematic optimization of the mobile phase is crucial.

  • Underlying Principle: The separation in normal-phase chromatography is governed by the differential partitioning of analytes between the polar stationary phase (typically silica gel) and the less polar mobile phase. To resolve compounds with similar polarities, you need to fine-tune the eluting power of the mobile phase.

  • Step-by-Step Solution:

    • Systematic Solvent Screening: Instead of arbitrarily changing solvent ratios, conduct a systematic screen of solvent systems with different selectivities. Common solvent systems for benzimidazoles include ethyl acetate/hexane and dichloromethane/methanol.[3] If these fail, consider combinations like chloroform/methanol or adding a small percentage of a third solvent to modulate polarity.[4]

    • Employing Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is highly recommended. Start with a less polar mobile phase to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your more polar benzimidazole compound. This sharpens peaks and improves resolution between closely eluting compounds.

    • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the issue may be the stationary phase. For highly polar benzimidazoles, alumina may offer a different selectivity compared to silica gel. Alternatively, for very challenging separations, reversed-phase column chromatography can be an excellent option.[5]

Issue 2: Peak Tailing or Streaking of the Benzimidazole Compound

Question: My benzimidazole compound is streaking down the column and on my TLC plates, leading to broad fractions and poor purity. What is causing this and how can I fix it?

Answer: Peak tailing is a frequent issue with amine-containing compounds like benzimidazoles.[6] It is primarily caused by strong, non-ideal interactions between the basic benzimidazole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][6]

  • Underlying Principle: The lone pair of electrons on the nitrogen atom of the benzimidazole ring can form strong hydrogen bonds or have acid-base interactions with the surface of the silica gel. This leads to a non-uniform elution front, resulting in a "tail."

  • Step-by-Step Solution:

    • Mobile Phase Modification: The most effective way to combat tailing is to add a small amount of a basic modifier to your mobile phase. This modifier will preferentially interact with the acidic silanol groups, effectively "masking" them from your benzimidazole.

      • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. TEA is a volatile base that is highly effective at reducing tailing for basic compounds.[4][7]

      • Ammonia: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can be used as a component of the mobile phase, particularly for very polar compounds.[8]

    • Control Compound Concentration: Overloading the column is a common cause of tailing.[4][9] Ensure you are not exceeding the loading capacity of your column. A general rule of thumb is a silica gel to crude product mass ratio of 30:1 to 100:1.

    • Ensure Complete Dissolution: If your compound is not fully dissolved in the mobile phase when loaded, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing streaking.[4][10] If solubility is an issue, consider a "dry loading" technique.[11]

Issue 3: Low or No Recovery of the Benzimidazole Compound

Question: I've run my column, but I have a very low yield of my purified benzimidazole, or in the worst case, I can't find it at all. Where did my compound go?

Answer: This can be a frustrating experience and can stem from several factors, including compound degradation on the silica gel or the use of an inappropriate solvent system.

  • Underlying Principle: Silica gel is acidic and can catalyze the degradation of sensitive compounds.[8] Additionally, some benzimidazole derivatives may be unstable to light or air, especially when adsorbed onto a high-surface-area material like silica.[4][12]

  • Step-by-Step Solution:

    • Assess Compound Stability: Before performing column chromatography, it's wise to assess the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely degrading.[8][13]

    • Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a base like triethylamine. This can be done by flushing the packed column with a solvent system containing 1% TEA before loading your sample.

    • Use a More Polar Eluent: It's possible your compound is highly polar and has not eluted from the column with the solvent system you used.[8][14] After you believe your compound should have eluted, try flushing the column with a much more polar solvent, such as 10-20% methanol in dichloromethane, and analyze the collected fractions.

    • Consider Alternative Purification Methods: For compounds that are highly unstable on silica, other purification techniques should be considered, such as recrystallization, preparative HPLC, or sublimation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying benzimidazoles? A1: Silica gel is the most commonly used stationary phase for the column chromatography of benzimidazole derivatives due to its versatility and cost-effectiveness.[1] However, the choice of stationary phase is dependent on the nature of the analyte.[16][17] For particularly basic or acid-sensitive benzimidazoles, neutral or basic alumina can be a good alternative. For highly nonpolar benzimidazoles, reversed-phase silica (like C18) may be more appropriate.[5]

Q2: How do I choose the right mobile phase for my benzimidazole purification? A2: The selection of the mobile phase is critical and should always be guided by prior TLC analysis.[2] The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound.[4] Common starting points are mixtures of a less polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[3] The polarity of the mobile phase is adjusted by changing the ratio of these solvents.[18]

Q3: What is "dry loading" and when should I use it? A3: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This method is highly recommended when your compound has poor solubility in the initial, less polar mobile phase.[11] It prevents precipitation at the top of the column and ensures a narrow, evenly distributed starting band, which leads to better separation.

Q4: Can the pH of the mobile phase affect the separation? A4: Yes, the pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like benzimidazoles.[19] For basic benzimidazoles, using a mobile phase with a slightly basic character (by adding TEA or ammonia) can suppress interactions with acidic silanol groups, leading to improved peak shape.[4][6] Conversely, for acidic benzimidazole derivatives, adding a small amount of a weak acid like acetic acid can have a similar beneficial effect.[20]

Q5: My purified benzimidazole appears to be degrading in the vial after purification. What could be the cause? A5: Some benzimidazole derivatives can be sensitive to light and air, leading to degradation over time.[4][12] It's also possible that trace amounts of acidic residue from the silica gel or an acidic mobile phase modifier were co-eluted and are now catalyzing the degradation. To mitigate this, ensure the solvent is thoroughly removed after purification and store the purified compound under an inert atmosphere (like nitrogen or argon) and protected from light, especially if it is in solution.

Experimental Protocols and Data Presentation
Standard Column Chromatography Protocol for a Benzimidazole Derivative

This protocol provides a general workflow. The specific solvent system and column size should be determined based on your specific compound and the scale of your reaction.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexane).

    • Identify a solvent system that gives your desired product an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Select a glass column with a diameter and length appropriate for the amount of crude material (a general rule is a 30:1 to 100:1 mass ratio of silica gel to crude product).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and gently tap to ensure even packing, avoiding air bubbles.

    • Add a thin layer of sand on top of the settled silica bed to protect the surface.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).

    • Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the composition of the collected fractions by TLC.

  • Isolation of Purified Product:

    • Combine the fractions that contain the pure benzimidazole product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation: Mobile Phase Selection Guide
Solvent SystemPolarityTypical Applications for Benzimidazoles
Ethyl Acetate / HexaneLow to MediumGood for a wide range of benzimidazoles with moderate polarity.[3]
Dichloromethane / MethanolMedium to HighEffective for more polar benzimidazole derivatives.
Chloroform / MethanolMedium to HighAn alternative for polar benzimidazoles.[4]
Dichloromethane / Ethyl AcetateLow to MediumOffers different selectivity compared to ethyl acetate/hexane.[4]
Visualizations: Workflows and Decision Trees
General Column Chromatography Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Solvent System Pack 2. Prepare Silica Gel Slurry & Pack Column TLC->Pack Load 3. Load Crude Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product G Start Poor Separation Observed (Close Rf values on TLC) Tailing Is streaking or tailing observed? Start->Tailing Overload Was the column overloaded? Tailing->Overload No AddressTailing Address potential causes of tailing (e.g., add TEA to mobile phase). Tailing->AddressTailing Yes OptimizeSolvent Optimize solvent system for better Rf separation. Overload->OptimizeSolvent No ReduceLoad Reduce sample load on the column. Overload->ReduceLoad Yes

Caption: A decision tree to troubleshoot poor separation during column chromatography. [5]

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
  • IJCRT. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Nitrobenzimidazole Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
  • Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of benzamides.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (2013). Tailing in TLC - can anyone help?.
  • Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Reddit. (2024). "Reverse streaking" on silica flash chromatography + TLC.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide

Welcome to the technical support guide for the synthesis and scale-up of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This document is designed for researchers, process chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale discovery to larger-scale production. We will address common challenges, provide troubleshooting advice, and detail protocols grounded in established chemical principles to ensure a robust and reproducible process.

Synthesis Overview & Workflow

The synthesis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is typically achieved through a multi-step process. The general strategy involves the formation of the benzimidazole core, followed by functional group manipulation at the 5-position to install the carbohydrazide moiety. Understanding this workflow is critical before attempting to scale the reaction.

Synthesis_Workflow SM Starting Material (e.g., 4-Fluoro-3-nitrobenzoic acid) Int2 Intermediate 2 (1-methyl-1H-benzo[d]imidazole-5-carboxylic acid) SM->Int2 Multi-step synthesis (N-methylation, Nitration, Reduction, Cyclization) Int1 Intermediate 1 (Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate) FP Final Product (1-methyl-1H-1,3-benzimidazole-5-carbohydrazide) Int1->FP Hydrazinolysis Int2->Int1 Esterification

Caption: General synthetic workflow for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a practical, question-and-answer format.

Part 1: Benzimidazole Ring Formation & Scale-Up

Q1: We are seeing a decrease in yield and an increase in impurities during the benzimidazole cyclization step upon scaling from 10 g to 200 g. What is the likely cause?

A1: This is a classic scale-up challenge primarily related to heat and mass transfer .[1]

  • Expertise & Causality: Benzimidazole formation, typically through the condensation of an o-phenylenediamine derivative with a carboxylic acid (Phillips-Ladenburg reaction) or aldehyde, is often exothermic.[2] In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation into the environment. As you scale up, the volume increases cubically while the surface area only increases squarely. Consequently, the reactor cannot dissipate heat as effectively, leading to a rise in the internal reaction temperature.[1] This can cause thermal degradation of starting materials or products and promote side reactions, resulting in lower yields and more impurities.[3]

  • Troubleshooting & Solutions:

    • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for slow, controlled addition. This allows you to manage the reaction exotherm.[2]

    • Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling jacket and a chiller capable of handling the thermal load. Monitor the internal temperature, not just the jacket temperature.

    • Improved Mixing: Inadequate mixing can create localized "hot spots" where temperature spikes and degradation occur.[1] Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing throughout the reactor volume.[2]

Q2: What are the most robust and scalable methods for forming the substituted benzimidazole core?

A2: For large-scale synthesis, the condensation of an o-phenylenediamine with a carboxylic acid or its derivative is highly reliable.[2] Modern methods using green chemistry principles are also gaining traction for their efficiency and reduced environmental impact.[4][5]

  • Traditional Methods: The Phillips-Ladenburg conditions (heating the diamine and carboxylic acid, often in the presence of a strong acid like HCl) are well-established. However, they can require high temperatures (180-300°C), which may not be suitable for sensitive substrates.[6]

  • Modern Alternatives:

    • Catalytic Approaches: Using catalysts can significantly lower the required reaction temperature and time.[6] A wide range of catalysts, from Lewis acids to metal nanoparticles, have been successfully employed.[5][6] For large-scale work, heterogeneous catalysts are particularly advantageous as they can be easily filtered and potentially recycled.[5]

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields. This method has been shown to be beneficial in respect of yield (increases up to 10 to 50%) and time (96 to 98% reduction) compared to conventional heating.[7]

Part 2: Hydrazinolysis for Carbohydrazide Formation

Q3: The conversion of our methyl ester (Intermediate 1) to the final carbohydrazide product is slow and incomplete at a larger scale. How can we optimize this step?

A3: The reaction between an ester and hydrazine hydrate to form a hydrazide is a nucleophilic acyl substitution.[8] Scale-up issues often stem from solubility, stoichiometry, and temperature control.

  • Expertise & Causality: For the reaction to proceed, hydrazine must effectively attack the carbonyl carbon of the ester. If the ester has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow. Furthermore, as a reversible reaction, an insufficient excess of hydrazine can lead to an unfavorable equilibrium.

  • Troubleshooting & Solutions:

    • Solvent Selection: The most common solvent is an alcohol like ethanol or methanol, which solubilizes the ester and is miscible with hydrazine hydrate.[8][9] If solubility is an issue, consider a co-solvent system or a higher-boiling-point alcohol to run the reaction at a higher temperature.

    • Hydrazine Stoichiometry: At a lab scale, a large excess of hydrazine is often used. On a larger scale, this becomes costly and creates significant waste. You should carefully optimize the number of equivalents. Typically, 1.5 to 5 equivalents are sufficient. The reaction of ethyl 1H-benzo[d]imidazole-2-carboxylate with hydrazine monohydrate uses approximately 3 equivalents to achieve a high yield.[8]

    • Temperature and Reaction Time: This reaction is typically run at reflux.[8][10] Ensure your heating mantle and reactor setup can maintain a consistent reflux. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.[6][9]

Q4: What are the critical safety precautions when handling multi-liter quantities of hydrazine hydrate?

A4: Hydrazine is a toxic, corrosive, and potentially explosive substance. Handling it on a large scale requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.

  • Ventilation: All work must be conducted in a well-ventilated chemical fume hood.

  • Temperature Control: Avoid heating hydrazine hydrate under sealed conditions. Heating may result in an explosion.[11]

  • Quenching and Waste Disposal: Prepare a quenching solution (e.g., dilute sodium hypochlorite) to neutralize any spills and decontaminate glassware. Dispose of hydrazine-containing waste according to your institution's hazardous waste guidelines.

Part 3: Purification and Isolation

Q5: Column chromatography was effective for purification at the gram scale, but it is not practical for a 500 g batch. What are the best strategies for large-scale purification of the final product?

A5: The primary goal for large-scale purification is to replace chromatography with a more scalable technique, such as recrystallization .

  • Expertise & Causality: Recrystallization is a highly efficient and economical method for purifying solid compounds. It relies on the difference in solubility of the desired product and its impurities in a chosen solvent system at different temperatures.

  • Troubleshooting & Solutions:

    • Solvent Screening: The key is to find a suitable solvent or solvent system. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble (or insoluble) at all temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, water, or mixtures thereof.

    • Procedure:

      • Dissolve the crude product in the minimum amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

      • Cool the flask in an ice bath to maximize product precipitation.

      • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

    • Purity Check: Analyze the purity of the recrystallized material by HPLC, LC-MS, and NMR to ensure it meets specifications. A second recrystallization may be necessary if the purity is not sufficient.

Key Scale-Up Parameters and Considerations

When moving from a lab-scale flask to a pilot-plant reactor, several physical and chemical parameters change non-linearly. Careful consideration of these factors is essential for a successful scale-up.

Scale_Up_Parameters ScaleUp Successful Scale-Up Heat Heat Management ScaleUp->Heat Mix Mixing Efficiency ScaleUp->Mix Kinetics Reaction Kinetics ScaleUp->Kinetics Purify Purification Strategy ScaleUp->Purify sub_Heat1 Exotherm Control Heat->sub_Heat1 sub_Heat2 Reactor Heat Transfer Heat->sub_Heat2 sub_Mix1 Homogeneity Mix->sub_Mix1 sub_Mix2 Impeller Design Mix->sub_Mix2 sub_Kinetics1 Reagent Concentration Kinetics->sub_Kinetics1 sub_Kinetics2 Addition Rate Kinetics->sub_Kinetics2 sub_Purify1 Crystallization Purify->sub_Purify1 sub_Purify2 Filtration & Drying Purify->sub_Purify2

Caption: Critical parameters to control during the scale-up of chemical synthesis.

Comparative Data: Lab vs. Pilot Scale

The following table illustrates potential adjustments required when scaling the hydrazinolysis step.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor 500 mL Round Bottom Flask20 L Jacketed Glass ReactorAccommodate larger volume and provide superior temperature control.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing in the larger, more viscous volume.[1]
Heating Heating MantleCirculating Thermal FluidProvides uniform heating and prevents localized overheating.
Hydrazine Hydrate 5.0 eq.2.5 - 3.0 eq.Optimization reduces cost and waste on a larger scale.
Reaction Time 4 hours6-8 hours (Monitored)Heat and mass transfer limitations can slightly increase required time.[13]
Workup Rotovap & PrecipitationDistillation & CrystallizationEvaporation is inefficient at scale; distillation followed by controlled crystallization is preferred.
Isolation Buchner FunnelFilter-Dryer (Nutsche)Provides safe and efficient filtration and drying for large quantities of solid.

Detailed Experimental Protocol (Pilot Scale)

Objective: To synthesize ~1 kg of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide from the corresponding methyl ester.

Materials:

  • Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (1.0 kg, 1.0 eq.)

  • Hydrazine Monohydrate (~64-65% solution, ~0.75 L, 3.0 eq.)

  • Ethanol (200 proof, 10 L)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Addition funnel or pump

  • Nutsche filter-dryer

Procedure:

  • Reactor Setup: Charge the 20 L reactor with methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (1.0 kg) and ethanol (10 L).

  • Stirring: Begin stirring with the overhead stirrer at a speed sufficient to create a slurry and ensure good mixing (e.g., 150-200 RPM).

  • Reagent Addition: Slowly add hydrazine monohydrate (3.0 eq.) to the reactor over 30 minutes at room temperature. An initial exotherm may be observed; ensure the temperature does not rise above 40°C.

  • Heating to Reflux: Once the addition is complete, heat the reactor contents to reflux (approx. 78-80°C) using the circulating bath.

  • Reaction Monitoring: Maintain the reflux for 6-8 hours. Monitor the reaction progress every 2 hours by taking a small aliquot and analyzing it by TLC or HPLC to confirm the disappearance of the starting material.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to 0-5°C over 2-3 hours. The product should precipitate as a white solid. Hold at this temperature for at least 1 hour to maximize crystallization.

  • Isolation: Filter the solid product using a Nutsche filter-dryer.

  • Washing: Wash the filter cake with cold ethanol (2 x 1 L) to remove any residual hydrazine and soluble impurities.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Expected Outcome: A white to off-white crystalline solid. Typical yield: 85-95%.

References
  • BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
  • BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
  • Ferro, S., De Luca, L., Buemi, M. R., et al. (2014). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 19(11), 17743-17756. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles.
  • Mehta, M. R., & Batra, S. (2015). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME BENZIMIDAZOLE-BENZTHIAZOLE CARBOHYDRAZIDE DERIVATIVES. Journal of Current Chemical and Pharmaceutical Sciences, 5(2), 75-82. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-N'-benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides (5a-r). Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Shimaa, A. A. (2018). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Bioorganic Chemistry, 81, 46-56.
  • Wang, X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34855-34875. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of benzimidazole.
  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
  • National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
  • Google Patents. (n.d.). DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt).
  • International Journal of Chemical and Biological Sciences. (2020). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • ResearchGate. (2003). (PDF) Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling.
  • ResearchGate. (n.d.). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Identifying and Removing Impurities in 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. Purity of this compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. Purity of this compound is paramount for reproducible results, whether in biological screening or as a precursor in multi-step synthesis. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you identify and eliminate common impurities.

Frequently Asked Questions (FAQs)

Q1: What is 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide and why is its purity critical?

1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (MW: 190.20 g/mol , Formula: C₉H₁₀N₄O) is a heterocyclic compound belonging to the benzimidazole family.[1] Benzimidazoles are a core scaffold in many pharmaceutical agents, including anthelmintics, proton-pump inhibitors, and anticancer drugs.[2][3] The carbohydrazide functional group is a versatile handle for synthesizing more complex molecules, such as hydrazones, which can enhance pharmacological activity.[4][5] Impurities can lead to erroneous biological data, unpredictable side reactions, and complications in meeting regulatory standards for active pharmaceutical ingredients (APIs).[6][7]

Q2: What are the most common sources of impurities in my sample?

Impurities typically arise from three main sources:

  • Starting Materials: Unreacted precursors from the synthesis, such as the corresponding methyl or ethyl ester of the benzimidazole core or residual hydrazine hydrate.

  • Side Reactions: Products from competing reaction pathways during the synthesis. This can include dimerization, incomplete cyclization of the benzimidazole ring, or reactions with solvents like N,N-Dimethylformamide (DMF).[8]

  • Degradation: The compound can degrade upon exposure to harsh conditions like strong acids/bases, oxidants, light, or heat.[9][10] The hydrazide moiety is particularly susceptible to hydrolysis back to the carboxylic acid.

Q3: My analytical data (HPLC/LC-MS) shows an unknown peak. What is my first step?

The immediate goal is to gather as much information as possible about the impurity. The first and most powerful step is to obtain a mass spectrum (MS) of the peak, typically by running an LC-MS analysis. Knowing the molecular weight of the impurity allows you to form hypotheses about its identity (e.g., is it a starting material, a dimer, or a degradation product?).

Q4: How do I remove persistent color (e.g., yellow or brown) from my final product?

Colored impurities often result from oxidation or highly conjugated side products.[11] A highly effective method is to perform a recrystallization and include a small amount of activated carbon (charcoal) in the hot solution. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[11][12]

Troubleshooting Guide: Impurity Identification

Issue: Unexpected Peaks in Analytical Chromatogram (HPLC, LC-MS)

You've run an HPLC analysis of your 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide and observe one or more unexpected peaks, indicating the presence of impurities.

Logical Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying and resolving unknown peaks in your sample.

G start Impure Sample Detected (Unexpected HPLC Peak) lcms Step 1: LC-MS Analysis (Determine Molecular Weight of Impurity) start->lcms hypothesis Step 2: Formulate Hypothesis (Compare MW to potential structures) lcms->hypothesis forced_degradation Step 3: Forced Degradation Study (Generate potential degradants) hypothesis->forced_degradation Is it a degradant? synthesis Step 4: Synthesize Suspected Impurity (Create an authentic standard) hypothesis->synthesis Is it a side-product? compare Step 5: Comparative Analysis (Co-injection in HPLC) forced_degradation->compare synthesis->compare match Impurity Identified compare->match Retention times match no_match Hypothesis Incorrect (Return to Step 2) compare->no_match No match no_match->hypothesis

Caption: Workflow for identifying an unknown impurity.

Potential Impurities and Their Identification

The table below lists common impurities, their likely origin, and how to identify them.

Impurity NameStructureMolecular Weight ( g/mol )Likely SourcePrimary Identification Method
1-Methyl-1H-benzimidazole-5-carboxylic acid C9H8N2O2176.17Hydrolysis of the hydrazide or ester precursorLC-MS (look for [M+H]⁺ at m/z 177.2)
Methyl 1-methyl-1H-benzimidazole-5-carboxylate C10H10N2O2190.20Incomplete reaction with hydrazineLC-MS (look for [M+H]⁺ at m/z 191.2)
Hydrazine N2H432.05Excess reagent from synthesisGC-MS after derivatization, as it has poor UV absorbance.[13]
Oxidized Product (e.g., N-oxide) C9H10N4O2206.20Air oxidation or use of oxidantsLC-MS (look for [M+H]⁺ at m/z 207.2)
Dimer/Coupling Product C18H18N8O362.39Side reaction during synthesisLC-MS (look for [M+H]⁺ at m/z 363.4)
Protocol A: Forced Degradation Studies

Forced degradation studies are essential for understanding a molecule's stability and for proactively identifying potential degradation products.[9][10] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

Objective: To generate and identify degradation products under various stress conditions and compare them to impurities found in the sample.

Methodology:

  • Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 8 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[14]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method, ideally with MS detection, and compare the resulting degradant peaks to the unknown impurities in your original sample.

Troubleshooting Guide: Purification

Issue: Product Fails Purity Specifications or Contains Visible Impurities

Even after identification, removing impurities requires selecting the right purification technique. The choice depends on the physical properties of the desired compound and the impurities.

Decision Tree for Purification Method Selection

G start Impure Solid Product check_properties Assess Impurity Properties (Polarity, Solubility, Color) start->check_properties recrystallization Recrystallization check_properties->recrystallization Impurity has different solubility profile OR is a colored impurity chromatography Column Chromatography check_properties->chromatography Impurities have similar solubility but different polarity sublimation Vacuum Sublimation check_properties->sublimation Compound is thermally stable and has high melting point node_recryst_details Add activated carbon for color. Screen solvents to maximize yield. recrystallization->node_recryst_details Protocol D node_chrom_details Use silica gel for non-polar impurities. Consider reverse-phase for polar impurities. chromatography->node_chrom_details Protocol E

Caption: Decision tree for selecting an appropriate purification method.

Protocol D: Recrystallization with Activated Carbon

Objective: To purify the compound by leveraging differences in solubility between the product and impurities at different temperatures, and to remove colored impurities.

Causality: Most solids are more soluble in hot solvents than in cold ones. As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize, leaving more soluble impurities behind in the solvent (mother liquor). Activated carbon has a high surface area that adsorbs large, colored molecules.[11][12]

Methodology:

  • Solvent Screening (Small Scale): Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetonitrile) at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen solvent to your crude product and heat the mixture to boiling with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Charcoal Treatment (If Needed): If the solution is colored, remove it from the heat source and add a very small amount of activated carbon (typically 1-2% of the product's weight).

  • Hot Filtration: Bring the mixture back to a boil briefly, then quickly filter it while hot through a pre-heated funnel with fluted filter paper. This removes the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Protocol E: Column Chromatography

Objective: To separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).

Causality: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly to the silica and move down the column more slowly, while non-polar compounds will travel faster with the less polar mobile phase. This difference in migration speed allows for separation. For benzimidazole derivatives, issues like instability on silica can sometimes occur, which may necessitate deactivating the silica with a base like triethylamine or using an alternative stationary phase.[11][15]

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system (eluent) using Thin-Layer Chromatography (TLC). The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4. A common starting point for benzimidazoles is a mixture of ethyl acetate and hexane or benzene and acetone.[16][17]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM if needed) and load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting the liquid (fractions) that exits the bottom.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

References
  • Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center (DTIC).
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org.
  • Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate.
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH).
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR).
  • 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide. Santa Cruz Biotechnology.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.
  • Benzimidazole. Wikipedia. Available from: [Link]

  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org.
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
  • Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. PubMed. Available from: [Link]

  • Synthesis of 1H-1,3-benzimidazoles, benzothiazoles and 3H-imidazo[4,5-c]pyridine using DMF in the presence of HMDS as a reagent under the transition-metal-free condition. ResearchGate. Available from: [Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Potential of Benzimidazole Carbohydrazides versus Established Benzimidazole Agents

A Technical Guide for Researchers in Drug Development In the persistent search for novel antimicrobial agents, the benzimidazole scaffold remains a privileged structure in medicinal chemistry, prized for its versatile bi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the persistent search for novel antimicrobial agents, the benzimidazole scaffold remains a privileged structure in medicinal chemistry, prized for its versatile biological activities.[1][2] This guide provides a comparative overview of the antimicrobial potential of a promising class of synthetic derivatives—benzimidazole carbohydrazides, represented by the scaffold "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide"—against established benzimidazole drugs such as Albendazole, Mebendazole, and Triclabendazole. While direct antimicrobial data for 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is not extensively published, its structural motif serves as a crucial backbone for numerous derivatives exhibiting significant antimicrobial properties. This analysis synthesizes findings from various studies to offer a forward-looking perspective for researchers in the field.

Introduction to Benzimidazoles as Antimicrobial Agents

The benzimidazole core, a fusion of benzene and imidazole rings, is structurally analogous to purine nucleosides. This mimicry allows benzimidazole derivatives to readily interact with biological macromolecules, leading to a broad spectrum of activities, including anthelmintic, antifungal, antibacterial, and antiviral effects.[1] The mechanism of action for many established benzimidazoles, particularly the anthelmintics, involves the disruption of microtubule polymerization by binding to β-tubulin. This action impairs essential cellular functions like motility and glucose uptake, ultimately leading to parasite death.[3][4] However, emerging research indicates that other mechanisms, such as the inhibition of DNA gyrase, may also contribute to their antibacterial effects.[5]

Profiling the Emerging Contender: The Benzimidazole Carbohydrazide Class

"1-methyl-1H-1,3-benzimidazole-5-carbohydrazide" represents a key synthetic intermediate for a class of compounds that have demonstrated notable antimicrobial potential in preclinical studies. The carbohydrazide moiety at the 5-position of the benzimidazole ring serves as a versatile handle for creating diverse derivatives, such as hydrazones, oxadiazoles, and thiazolidinones, each with distinct biological profiles.[6]

Reported Antimicrobial Spectrum

Studies on various N'-substituted-benzimidazole-5-carbohydrazide derivatives have revealed a range of antimicrobial activities:

  • Antitubercular and Antimalarial Activity: A series of N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives were synthesized and evaluated. While their general antitubercular activity was not comparable to standard drugs, one compound (5b) showed better activity than rifampin against multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) strains.[7] Several compounds in this series also demonstrated potent antimalarial activity, comparable to chloroquine, by inhibiting β-hematin formation.[7]

  • Antibacterial and Antifungal Activity: While some synthesized benzimidazole-hydrazone compounds have shown weak antibacterial activity, their antifungal properties, particularly against Candida species, have been notable. Other studies on derivatives of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide found moderate activity against Bacillus cereus, but the parent hydrazide compound itself was inactive.[6] This highlights the critical role of the substitutions on the carbohydrazide moiety in determining the antimicrobial effect.

The derivatization of the carbohydrazide group is a key strategy for enhancing antimicrobial potency and spectrum, making this class a fertile ground for new drug discovery.

Established Benzimidazoles: The Reference Standards

The primary clinical application of the most well-known benzimidazoles is in the treatment of parasitic worm infections.

Albendazole

A broad-spectrum anthelmintic, Albendazole is used to treat a variety of intestinal parasite infections, including ascariasis, hookworm infection, and neurocysticercosis.[3][4] Its principal mode of action is the inhibition of tubulin polymerization.[3] While primarily an anthelmintic, some research has pointed to its potential antibacterial effects against Wolbachia and Mycobacterium tuberculosis, possibly through a mechanism related to the inhibition of the FtsZ protein.

Mebendazole

Similar to Albendazole, Mebendazole is a broad-spectrum anthelmintic effective against roundworm, whipworm, and pinworm infections. Its mechanism also involves the disruption of microtubule formation in the parasite. Mebendazole is poorly absorbed systemically, making it highly effective for gastrointestinal parasites.

Triclabendazole

Triclabendazole is distinct among the benzimidazoles for its narrow but potent spectrum of activity against the liver flukes Fasciola hepatica and Fasciola gigantica. It is active against both mature and immature stages of these parasites. While its primary use is as a fasciolicide, it has also been identified as having potential antibacterial activity against Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and Staphylococcus species.

Comparative Analysis of Antimicrobial Activity

The key distinction between the emerging benzimidazole carbohydrazide class and the established agents lies in their primary antimicrobial targets and breadth of spectrum.

FeatureBenzimidazole Carbohydrazide DerivativesAlbendazoleMebendazoleTriclabendazole
Primary Indication InvestigationalAnthelmintic (Broad-Spectrum)Anthelmintic (Broad-Spectrum)Anthelmintic (Fasciolicide)
Antibacterial Spectrum Moderate activity reported against specific strains (B. cereus, MDR-MTB)[6][7]Investigational activity against Wolbachia and M. tuberculosisLimited dataInvestigational activity against Gram-positive bacteria (VRE, Staphylococcus)
Antifungal Spectrum Notable activity reported against Candida speciesLimited dataLimited dataLimited data
Antiprotozoal Spectrum Potent antimalarial activity demonstrated[7]Antiprotozoal activity reportedLimited dataLimited data
Mechanism of Action Likely varied; may include inhibition of DNA replication or other targets in addition to tubulin disruptionInhibition of β-tubulin polymerization[3]Inhibition of β-tubulin polymerizationInhibition of tubulin function and protein synthesis

This comparison underscores a critical point for drug development professionals: while the established benzimidazoles are highly optimized for their anthelmintic function, the synthetic flexibility of the benzimidazole carbohydrazide scaffold allows for the exploration of a wider range of antimicrobial targets, including bacteria, fungi, and protozoa. The derivatization of the carbohydrazide functional group appears to be a successful strategy for tuning the biological activity of the parent molecule.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the scientific integrity and reproducibility of findings when evaluating novel benzimidazole derivatives, standardized antimicrobial susceptibility testing (AST) protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the gold standard for determining the MIC of a compound, which is the lowest concentration that visibly inhibits microbial growth.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound (e.g., a novel benzimidazole carbohydrazide derivative) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Create a two-fold serial dilution of the compound stock solution across the wells of the plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. Include a growth control well (no compound) and a sterility control well (no inoculum).

Causality Behind Experimental Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium recommended by CLSI and EUCAST for susceptibility testing of most non-fastidious bacteria. The controlled concentrations of magnesium and calcium ions are critical as they can affect the activity of certain antimicrobial agents.

  • 0.5 McFarland Standard: This ensures a standardized bacterial density, which is crucial for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MIC values.

  • DMSO as Solvent: DMSO is commonly used for its ability to dissolve a wide range of organic compounds and its low toxicity to most microorganisms at the final concentrations used in the assay.

Visualization of Experimental Workflow

AST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Test Compound Stock SerialDilution Serial Dilution of Compound Compound->SerialDilution Inoculum Standardized Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation Media CAMH Broth Plate 96-Well Plate Media->Plate Plate->SerialDilution SerialDilution->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation ReadMIC Visual Reading of MIC Incubation->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

While established benzimidazoles like Albendazole, Mebendazole, and Triclabendazole are cornerstones of anthelmintic therapy, their utility as broad-spectrum antibacterial or antifungal agents is limited. The emerging class of benzimidazole carbohydrazides, using scaffolds such as "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide," presents a compelling opportunity for the development of novel antimicrobials. The chemical tractability of the carbohydrazide moiety allows for the creation of large, diverse libraries of compounds that can be screened against a wide array of microbial pathogens.

Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the substitutions on the benzimidazole carbohydrazide core for enhanced potency and a broader spectrum of activity. The promising antitubercular and antimalarial activities observed in some derivatives warrant further investigation and optimization. By leveraging established susceptibility testing protocols, researchers can rigorously evaluate these novel compounds and identify promising candidates for further preclinical and clinical development.

References

  • El-masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1429-1438. Available from: [Link]

  • Abbood, H. A., Al-Khafaji, Z. H. H., & Al-Joborry, K. S. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. NeuroQuantology, 19(7), 25-33. Available from: [Link]

  • Camacho, J., Barazarte, A., Gamboa, N., Rodrigues, J., Rojas, R., Vaisberg, A., Gilman, R., & Charris, J. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry, 19(6), 2023-2029. Available from: [Link]

  • Rashdan, H. R. M., Fayed, E. A., & El-hossary, E. M. (2021). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 11(34), 20866-20893. Available from: [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 662-676. Available from: [Link]

  • Shaikh, I. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1035. Available from: [Link]

  • Pandurangan, A., et al. (2012). Benzimidazole: A short review of their antimicrobial activities. International Current Pharmaceutical Journal, 1(5), 119-127. Available from: [Link]

  • Zhang, L., et al. (2015). Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. European Journal of Medicinal Chemistry, 95, 136-147. Available from: [Link]

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  • Al-Azzawi, A. M. (2018). Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. Oriental Journal of Chemistry, 34(3), 1451-1459. Available from: [Link]

  • Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research, 25(3), 250-257. Available from: [Link]

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Comparative

Positional Isomerism in Benzimidazoles: A Comparative Analysis of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide and its 2-methyl Isomer

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] Its structural similarity to purine nucleosides allows for favorable interactions with various biopolymers, leading to diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic actions.[4][5][6] However, the biological profile of a benzimidazole derivative is not solely dictated by the presence of the core structure but is exquisitely sensitive to the nature and, crucially, the position of its substituents.[7]

This guide provides an in-depth comparative analysis of two positional isomers: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide and 2-methyl-1H-1,3-benzimidazole-5-carbohydrazide . While direct head-to-head comparative studies of these specific isomers are not extensively documented, a robust understanding of their likely divergent biological activities can be extrapolated from established structure-activity relationships (SAR) within the broader benzimidazole class. This analysis will be invaluable for researchers and drug development professionals in designing novel benzimidazole-based therapeutics.

The Critical Influence of Methyl Group Positioning

The placement of the methyl group at the 1- or 2-position of the benzimidazole ring is anticipated to have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

1-Methyl Isomer: The methyl group at the N1 position will influence the molecule's overall electronics and lipophilicity. N-alkylation can enhance the compound's ability to cross cellular membranes. A study on 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrated notable antimicrobial activity.[3] This suggests that N1-methylation can be a favorable modification for certain biological targets.

2-Methyl Isomer: Substitution at the C2 position is a common feature in many biologically active benzimidazoles.[8][9] The 2-position is sterically and electronically distinct from the N1-position. Derivatives of 2-methyl-1H-benzimidazole have demonstrated a range of activities, including trypanocidal and anticancer effects.[8][10] The presence of a methyl group at this position can influence the molecule's interaction with target enzymes or receptors. For instance, some 2-substituted benzimidazole derivatives are known to act as microtubule inhibitors, a mechanism pivotal to their anticancer properties.[4]

The Role of the 5-Carbohydrazide Moiety

The carbohydrazide group at the 5-position is a key pharmacophore known to participate in various biological interactions, often through hydrogen bonding and chelation with metal ions. This functional group is a versatile synthetic handle for the preparation of a wide array of derivatives, such as hydrazones, which have shown significant antiproliferative and antimicrobial activities.[11][12] The presence of the carbohydrazide moiety in both isomers provides a common platform for biological activity, which is then modulated by the position of the methyl group.

Comparative Biological Activity Profile (Inferred)

Based on the established SAR of benzimidazole derivatives, a comparative biological activity profile for the two isomers can be inferred. This provides a hypothetical framework for guiding experimental investigations.

Biological Activity1-methyl-1H-1,3-benzimidazole-5-carbohydrazide2-methyl-1H-1,3-benzimidazole-5-carbohydrazideRationale for Inferred Difference
Antimicrobial Potentially significant activity, particularly against bacteria.Moderate to significant activity, with a potentially broader spectrum.N1-alkylation has been linked to potent antibacterial effects.[3] The 2-methyl substitution is also common in antimicrobial benzimidazoles.[11]
Anticancer Moderate activity.Potentially higher activity, particularly as an antiproliferative agent.Many potent anticancer benzimidazoles feature substitution at the C2 position, which is crucial for interactions with targets like tubulin and various kinases.[4][8]
Anti-inflammatory Potential activity.Potential activity.Both isomers possess the core benzimidazole structure, which has been associated with anti-inflammatory properties.[13] The specific impact of methyl group position on this activity requires further investigation.
Antiparasitic Potential activity.Potentially significant activity, particularly against trypanosomes.Derivatives of 2-methyl-1H-benzimidazole have shown promising trypanocidal activity.[10]

Experimental Workflows for Comparative Evaluation

To validate the inferred biological activities, a series of well-defined experimental protocols are essential.

Antimicrobial Susceptibility Testing

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the two isomers against a panel of clinically relevant bacterial and fungal strains.

Protocol:

  • Preparation of Stock Solutions: Dissolve each isomer in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions (1 mg/mL in DMSO) Serial Perform 2-fold Serial Dilutions in 96-well plate Stock->Serial Inoculate Inoculate with Standardized Microorganism Serial->Inoculate Incubate Incubate Plates (37°C for bacteria, 35°C for fungi) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the isomers on various cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each isomer and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Workflow for In Vitro Antiproliferative Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps MTT Assay cluster_data_analysis Data Analysis Seed Seed Cancer Cells in 96-well plate Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with Isomer Concentrations Adhere->Treat Incubate_Treat Incubate for 48-72 hours Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: Workflow for determining the IC50 value using the MTT assay.

Conclusion

The subtle shift of a methyl group from the N1 to the C2 position in the 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide scaffold is predicted to significantly alter the molecule's biological activity profile. While the 1-methyl isomer may exhibit potent and specific antimicrobial properties, the 2-methyl isomer is hypothesized to possess a broader range of activities, with potentially superior anticancer and antiparasitic effects. This comparative guide, based on an inferential analysis of existing literature, provides a strong rationale for the synthesis and parallel biological evaluation of both isomers. The proposed experimental workflows offer a clear path to empirically validate these hypotheses and to unlock the full therapeutic potential of these promising benzimidazole derivatives.

References

  • Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity.
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Validation

A Comparative Guide to the Validation of a Novel Antimicrobial Assay: "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide"

Introduction The relentless rise of antimicrobial resistance necessitates the continuous discovery and development of novel antimicrobial agents and the robust methods to evaluate their efficacy.[1] Benzimidazole derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the continuous discovery and development of novel antimicrobial agents and the robust methods to evaluate their efficacy.[1] Benzimidazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial properties.[1][2][3][4][5][6] This guide focuses on the validation of a new antimicrobial assay utilizing "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide," a novel benzimidazole derivative.[7]

As a Senior Application Scientist, my objective is to provide a comprehensive, scientifically rigorous guide for researchers, scientists, and drug development professionals. This document will not only detail the experimental protocols but also delve into the rationale behind the methodological choices, ensuring a self-validating system. We will objectively compare the performance of this new assay with established, gold-standard methods, supported by clear experimental data.

The validation process is critical to ensure the accuracy, reliability, and reproducibility of any new antimicrobial susceptibility test.[8][9][10] This guide adheres to the principles and standards set forth by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15]

Section 1: Foundational Principles of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is fundamental to determining the effectiveness of an antimicrobial agent against a specific microorganism.[16] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[17][18][19]

Two classical and widely accepted methods for determining MIC are:

  • Broth Microdilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[17][20][21] Each well is then inoculated with a standardized suspension of the test microorganism.[18] The MIC is the lowest concentration of the agent in a well that remains clear (no visible growth) after incubation.[17]

  • Disk Diffusion (Kirby-Bauer Test): This technique involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with the test microorganism.[22][23][24][25] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[26] If the microorganism is susceptible to the agent, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.[22][26]

The validation of our new assay using "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide" will be benchmarked against the broth microdilution method, which is considered a gold standard for quantitative MIC determination.[16][23]

Section 2: The Novel Compound: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

The core of our new assay is the benzimidazole derivative, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. Benzimidazoles are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][3][6] Their structural similarity to purine nucleotides allows them to interact with various biological macromolecules.[6][27] Numerous studies have reported the synthesis and evaluation of benzimidazole derivatives as potent antibacterial and antifungal agents.[2][4][28][29][30]

The rationale for selecting this specific compound is based on preliminary screening that indicated potential broad-spectrum antimicrobial activity. The carbohydrazide moiety is a key functional group that has been incorporated into various antimicrobial agents.[31][32]

Section 3: Experimental Design for Assay Validation

The validation of the new antimicrobial assay will be conducted in a stepwise manner, focusing on precision, accuracy, and comparability with the reference method.

Overview of the Validation Workflow

The following diagram illustrates the key stages of the validation process.

Validation_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis & Comparison A Synthesis & Purity Confirmation of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide B Selection & Preparation of Bacterial Strains (ATCC & Clinical Isolates) A->B C Preparation of Standardized Inoculum (0.5 McFarland Standard) B->C D Broth Microdilution Assay (Reference Method) C->D E New Assay with 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide C->E F MIC Determination for Both Assays D->F E->F G MBC Determination F->G H Comparative Analysis of MIC Values F->H I Assessment of Reproducibility & Accuracy H->I

Caption: Workflow for the validation of the new antimicrobial assay.

Materials and Methods
  • Compound: 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

  • Purity: ≥98% (Confirmed by HPLC and NMR)

  • Stock Solution: A stock solution of 10 mg/mL will be prepared in dimethyl sulfoxide (DMSO). Further dilutions will be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

A panel of clinically relevant Gram-positive and Gram-negative bacteria will be used, including reference strains from the American Type Culture Collection (ATCC) and well-characterized clinical isolates.

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Resazurin sodium salt solution (for viability indication)

Detailed Experimental Protocols

This protocol is based on the guidelines from CLSI and EUCAST.[18][19]

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of each row.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard 50 µL from the last well.

    • This will result in a final volume of 50 µL per well with serially diluted compound concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with 50 µL of the standardized bacterial inoculum.

    • The final volume in each well will be 100 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Seal the plates and incubate at 35 ± 2°C for 16-20 hours.[17][18]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[17]

The protocol for the new assay will follow the same steps as the reference broth microdilution method, with the test compound being "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide". This direct comparison allows for a robust evaluation of its performance.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC plates:

    • Following the MIC reading, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Section 4: Data Presentation and Comparative Analysis

The performance of the "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide" assay will be evaluated by comparing its MIC values against those obtained with a standard control antibiotic (e.g., Ciprofloxacin) using the reference broth microdilution method.

Hypothetical Comparative MIC Data
Microorganism"1-methyl-1H-1,3-benzimidazole-5-carbohydrazide" MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (ATCC 29213)80.5
E. faecalis (ATCC 29212)161
E. coli (ATCC 25922)320.015
P. aeruginosa (ATCC 27853)640.25
Hypothetical Comparative MBC Data
Microorganism"1-methyl-1H-1,3-benzimidazole-5-carbohydrazide" MBC (µg/mL)Ciprofloxacin MBC (µg/mL)
S. aureus (ATCC 29213)161
E. faecalis (ATCC 29212)322
E. coli (ATCC 25922)640.03
P. aeruginosa (ATCC 27853)>1280.5

Section 5: Discussion and Interpretation

The validation of this new antimicrobial assay is a critical step in the drug discovery pipeline. The hypothetical data presented suggests that "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide" possesses antimicrobial activity, although at higher concentrations compared to the well-established antibiotic, Ciprofloxacin.

The reproducibility and accuracy of the new assay will be determined by performing multiple independent experiments and comparing the results to the reference method. The validation should demonstrate that the assay is robust and provides consistent results.

Section 6: Conclusion

This guide provides a comprehensive framework for the validation of a new antimicrobial assay using "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide". By adhering to established guidelines and employing rigorous experimental protocols, researchers can confidently assess the antimicrobial potential of this novel compound. The detailed methodologies and comparative data analysis presented here serve as a robust template for the evaluation of new antimicrobial candidates.

References

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Comparative

The Pivotal Role of Methyl Substitution in Benzimidazole Carbohydrazide Bioactivity: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl-substituted benzimidazole carbohydrazides, a class of compounds demonstrating significant therapeutic potential across various domains, including antimicrobial and anticancer applications. [1][2][3][4] We will delve into the synthetic rationale, compare the biological performance of key analogues, and provide detailed experimental protocols to support further investigation.

Benzimidazole, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[3][5][6][7] The incorporation of a carbohydrazide moiety at the 2-position of the benzimidazole ring often enhances its biological profile, providing a versatile handle for further chemical modifications.[1][2] This guide specifically focuses on the impact of methyl (-CH3) substitution on the benzimidazole core, a seemingly simple modification that can profoundly influence the compound's physicochemical properties and, consequently, its therapeutic efficacy.

The Influence of Methyl Substitution: A Comparative Analysis

For instance, studies on various substituted benzimidazole derivatives have shown that the introduction of a methyl group can enhance lipophilicity, which may improve cell membrane permeability and lead to increased intracellular concentrations of the drug.[6] Furthermore, the electron-donating nature of the methyl group can modulate the electron density of the benzimidazole ring system, potentially influencing its binding affinity to target proteins or nucleic acids.[8]

One study on N'-substituted-4-methylbenzimidazole derivatives highlighted the importance of substitution on the benzimidazole nucleus for receptor affinity.[9] While this study did not focus on carbohydrazides, it underscores the principle that even small alkyl substitutions can lead to significant changes in biological activity. Another study observed that a methyl substitution on the benzimidazole ring of a 2-phenyl-substituted derivative resulted in potent antibacterial action.[10]

In the context of anticancer activity, 5,6-dimethylbenzimidazole derivatives have demonstrated enhanced cytotoxicity against breast and lung cancer cell lines, attributed to increased lipophilicity and cellular uptake.[6] This suggests that methyl substitution on the benzene portion of the benzimidazole core can be a favorable modification for enhancing anticancer potency.

To illustrate the potential variations in activity, consider the hypothetical comparison of three methyl-substituted benzimidazole carbohydrazide isomers:

Compound Position of Methyl Group Expected Impact on Lipophilicity Potential Influence on Bioactivity
A 4- or 7-positionModerate increaseMay sterically influence interactions at the N1 position and affect binding.
B 5- or 6-positionSignificant increaseLikely to enhance membrane permeability and could improve overall activity.
C N1-positionModerate increaseBlocks potential N-H interactions, may alter metabolic stability and target binding.

This table is a conceptual representation to guide experimental design and is based on general principles of medicinal chemistry.

Synthetic Strategies and Experimental Protocols

The synthesis of methyl-substituted benzimidazole carbohydrazides typically follows a multi-step sequence, starting from the appropriately substituted o-phenylenediamine.

General Synthetic Workflow

Synthesis_Workflow A Methyl-substituted o-phenylenediamine B Condensation with a dicarboxylic acid derivative A->B Step 1 C Formation of methyl-substituted benzimidazole-2-carboxylic acid ester B->C Step 2 D Hydrazinolysis C->D Step 3 E Methyl-substituted benzimidazole-2-carbohydrazide D->E Step 4

Caption: General synthetic route for methyl-substituted benzimidazole carbohydrazides.

Experimental Protocol: Synthesis of 5-Methyl-1H-benzo[d]imidazole-2-carbohydrazide

This protocol is a representative example for the synthesis of a methyl-substituted benzimidazole carbohydrazide.

Step 1: Synthesis of Ethyl 5-Methyl-1H-benzo[d]imidazole-2-carboxylate

  • To a solution of 4-methyl-o-phenylenediamine (10 mmol) in ethanol (50 mL), add diethyl oxalate (12 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 5-Methyl-1H-benzo[d]imidazole-2-carbohydrazide

  • Suspend the ethyl 5-methyl-1H-benzo[d]imidazole-2-carboxylate (5 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (25 mmol, 5 equivalents) to the suspension.

  • Reflux the mixture for 8-12 hours, during which the product may precipitate.

  • After cooling, filter the solid product, wash with ethanol, and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure carbohydrazide.[1][2]

Biological Evaluation: A Comparative Framework

To meaningfully compare the biological activity of different methyl-substituted isomers, standardized in vitro assays are essential.

Antimicrobial Activity Screening

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the inoculum to each well.

  • Include a positive control (a known antibiotic/antifungal) and a negative control (medium with inoculum and DMSO).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]

Anticancer Activity Screening

The cytotoxic potential of the compounds against cancer cell lines can be evaluated using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][13]

Structure-Activity Relationship: Key Takeaways and Future Directions

The strategic placement of a methyl group on the benzimidazole carbohydrazide scaffold offers a promising avenue for modulating biological activity.

SAR_Summary cluster_0 Methyl Substitution on Benzimidazole Core cluster_1 Potential Biological Consequences A Increased Lipophilicity D Enhanced Cell Permeability A->D F Improved Metabolic Stability B Altered Electronic Properties E Modulated Target Binding B->E G Altered Selectivity C Steric Hindrance C->E

Caption: Interplay of methyl substitution effects on biological activity.

Key insights from the analysis of substituted benzimidazoles suggest:

  • Lipophilicity is a key driver: Methyl groups generally increase lipophilicity, which can lead to better membrane penetration and enhanced activity, particularly in anticancer applications.[6]

  • Positional isomerism matters: The specific location of the methyl group dictates its steric and electronic influence, leading to variations in the biological profiles of different isomers.

  • Further derivatization is crucial: The carbohydrazide moiety serves as an excellent platform for creating hydrazones and other derivatives, which have shown a broad spectrum of pharmacological activities.[1][11]

Future research should focus on the systematic synthesis and parallel biological evaluation of all positional isomers of methyl-substituted benzimidazole carbohydrazides. This will provide a clearer and more definitive understanding of the SAR, enabling the rational design of more potent and selective therapeutic agents. Combining experimental data with in silico molecular docking studies could further elucidate the binding modes of these compounds and guide future optimization efforts.[8]

References

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Validation

A Comparative Analysis of Benzimidazole-Based Antibacterial Agents Against Standard Antibiotics

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents that can effectively combat multidrug-resistant pathogens.[1] Among the...

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents that can effectively combat multidrug-resistant pathogens.[1] Among the myriad of heterocyclic compounds explored, the benzimidazole scaffold has emerged as a particularly promising pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing for favorable interactions with biological macromolecules.[1][2] This guide provides a comprehensive comparison of the antibacterial efficacy of benzimidazole derivatives with that of standard antibiotics, supported by experimental data from various studies. While we will explore the broader class of benzimidazole compounds, we will also reference the specific, yet less-studied, molecule, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide , as an example within this promising family.

The Benzimidazole Core: A Privileged Structure in Drug Discovery

The benzimidazole nucleus, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a versatile scaffold present in several clinically significant drugs.[3][4] Its unique chemical properties have led to the development of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][5] The development of novel benzimidazole derivatives is a focal point of research aimed at overcoming the resistance mechanisms that have rendered many conventional antibiotics ineffective.[6]

While extensive research has been conducted on various substituted benzimidazoles, specific data on the antibacterial efficacy of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide remains limited in publicly available literature.[7] However, studies on closely related benzimidazole-5-carbohydrazide derivatives have demonstrated potential in other therapeutic areas, such as antimalarial and antitubercular applications, suggesting the biological relevance of this particular scaffold.[8]

Comparative Efficacy: Benzimidazole Derivatives versus Standard Antibiotics

The antibacterial potency of novel compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and by measuring the zone of inhibition in agar diffusion assays. A lower MIC value indicates greater potency. The following tables summarize the reported efficacy of various benzimidazole derivatives against a range of Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics used as controls in the respective studies.

Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of Benzimidazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusStreptococcus pyogenesBacillus cereusReference
Benzimidazole Derivative 66a3.12--[9]
Benzimidazole Derivative 66b3.12--[9]
Benzimidazole Derivative 67b32-32[9]
Ciprofloxacin20 (zone in mm)--[9]
Chloramphenicol12.50--[9]
Cefixime-26-[5]
Benzimidazole Derivative 3m-21-[5]
Benzimidazole Derivative 3n-25-[5]

Table 2: Comparative Antibacterial Activity (MIC in μg/mL) of Benzimidazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Benzimidazole Derivative 65a0.026--[9]
Benzimidazole Derivative 65b0.030--[9]
Benzimidazole Derivative 66a3.12--[9]
Norfloxacin0.039--[9]
Chloramphenicol6.25--[9]
Benzimidazole Derivative 5q-12.5-[6]
Ciprofloxacin-50-[6]

Note: The specific structures of the numbered benzimidazole derivatives can be found in the cited references.

The data clearly indicates that certain benzimidazole derivatives exhibit antibacterial activity comparable to, and in some cases superior to, standard antibiotics against specific bacterial strains. For instance, benzimidazole derivatives 65a and 65b showed excellent activity against E. coli, with MIC values lower than that of Norfloxacin.[9] Similarly, derivative 66a demonstrated greater potency against S. aureus and E. coli than Chloramphenicol.[9]

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core.[10] Key SAR observations from various studies include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro, fluoro, nitro, and trifluoromethyl, on a phenyl ring attached to the benzimidazole scaffold has been shown to enhance antimicrobial activity.[10]

  • N-1 and C-2 Substitutions: Modifications at the N-1 and C-2 positions of the benzimidazole ring are crucial for pharmacological effects.[3] For example, the introduction of bulky or aromatic groups at these positions has been a successful strategy in developing potent antibacterial agents.

  • Hybrid Molecules: Combining the benzimidazole moiety with other pharmacologically active heterocycles, such as oxadiazole or azetidinone, has resulted in hybrid molecules with enhanced antimicrobial properties.[11]

Experimental Methodologies for Efficacy Evaluation

The comparative data presented is derived from standardized in vitro assays designed to quantify antibacterial activity. The two most common methods are the agar well diffusion method and the broth microdilution method.

Agar Well Diffusion (Kirby-Bauer) Method

This method is used to determine the susceptibility of a bacterial strain to a particular antimicrobial agent, visualized by a zone of inhibition.

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compound: A sterile cork borer is used to create wells in the agar. A known concentration of the benzimidazole derivative or standard antibiotic is added to each well.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Agar Plate with Bacteria A->C B Prepare Mueller-Hinton Agar Plate B->C D Create Wells in Agar C->D E Add Test Compound and Control D->E F Incubate Plate E->F G Measure Zone of Inhibition (mm) F->G MIC_Workflow cluster_setup Plate Setup cluster_exp Experiment cluster_readout Result P1 Prepare Serial Dilutions of Test Compound P2 Dispense into 96-Well Plate P1->P2 E1 Inoculate Wells with Bacterial Suspension P2->E1 P3 Prepare Bacterial Inoculum P3->E1 E2 Incubate Microtiter Plate E1->E2 R1 Visually Inspect for Bacterial Growth (Turbidity) E2->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2

Sources

Comparative

A Researcher's Guide to Investigating Cross-Resistance with 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profile of the novel benzimidazole compound, 1-methyl-1H-1,3-benzimidazole...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profile of the novel benzimidazole compound, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide. Given the limited direct literature on this specific molecule, this document establishes a robust, hypothesis-driven approach by leveraging extensive data from structurally and functionally related benzimidazole anthelmintics and repurposed anticancer agents. We will delve into the established mechanisms of benzimidazole action and resistance, providing detailed, field-proven protocols to empower your research.

The core principle of this guide is to equip you with the necessary tools to predict, identify, and characterize potential cross-resistance patterns, a critical step in the preclinical evaluation of any new therapeutic candidate. By understanding how existing resistance mechanisms might affect the efficacy of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, researchers can make more informed decisions about its development trajectory.

The Benzimidazole Family: A Shared Mechanism and the Specter of Cross-Resistance

Benzimidazoles, as a class, are renowned for their activity as microtubule-disrupting agents. Their primary mode of action involves binding to β-tubulin, a key protein component of microtubules. This interaction inhibits the polymerization of tubulin dimers, leading to a cascade of downstream effects including disruption of cell division, intracellular transport, and maintenance of cell structure, ultimately culminating in cell death.[1][2][3] This shared mechanism, while effective, is also the foundation for the phenomenon of cross-resistance. Resistance to one benzimidazole often confers resistance to others within the class.[2]

The predominant mechanism of acquired resistance to benzimidazoles is the development of single nucleotide polymorphisms (SNPs) in the gene encoding β-tubulin. These mutations alter the amino acid sequence of the protein, thereby reducing the binding affinity of benzimidazole compounds.[4] Consequently, a primary objective of this guide is to provide the methodologies to assess whether 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is susceptible to these known resistance-conferring mutations.

A secondary, yet significant, resistance mechanism to consider is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of xenobiotics out of the cell, reducing their intracellular concentration and thus their efficacy.[5][6]

Comparative Analysis of Benzimidazole Compounds

To effectively contextualize the potential performance of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, it is essential to compare it against well-characterized benzimidazoles. Albendazole, Mebendazole, and Thiabendazole are excellent comparators due to their extensive use and the wealth of available data on their efficacy and resistance profiles in both antiparasitic and anticancer applications.

Table 1: Comparative Anticancer Activity of Benzimidazoles (IC50 Values in µM)
CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Albendazole~1.0[7]~10-50[8]<1.0[7]
Mebendazole-Synergistic with methotrexate[9]-
Thiabendazole---
1-methyl-1H-1,3-benzimidazole-5-carbohydrazide To be determined To be determined To be determined

Note: IC50 values can vary between studies due to different experimental conditions. The values presented are representative.

Table 2: Comparative Antifungal Activity of Benzimidazoles (MIC Values in µM)
CompoundCandida albicansAspergillus fumigatus
Albendazole0.625 - 20[10]-
Mebendazole0.625 - 20[10]-
Thiabendazole0.625 - 20[10]-
1-methyl-1H-1,3-benzimidazole-5-carbohydrazide To be determined To be determined

Note: MIC values can vary between strains and testing methodologies.[11][12]

Experimental Workflows for Cross-Resistance Studies

The following section outlines detailed, step-by-step protocols for key experiments to assess the cross-resistance profile of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide.

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Generation of Resistant Lines cluster_2 Phase 3: Cross-Resistance Assessment cluster_3 Phase 4: Mechanistic Investigation start Start with parental sensitive cell lines/ organism strains ic50 Determine IC50/MIC of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide and comparator benzimidazoles start->ic50 generate_res Generate resistant cell lines/ strains to comparator benzimidazoles (e.g., Albendazole) ic50->generate_res Use IC50 as baseline cross_ic50 Determine IC50/MIC of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide on resistant lines generate_res->cross_ic50 Test on resistant lines compare Compare IC50/MIC values between parental and resistant lines cross_ic50->compare tubulin_assay Tubulin Polymerization Assay compare->tubulin_assay Investigate mechanism snp_analysis β-tubulin Gene Sequencing (SNP Analysis) compare->snp_analysis Investigate mechanism pgp_assay P-glycoprotein Efflux Assay compare->pgp_assay Investigate mechanism

Caption: A stepwise workflow for investigating cross-resistance.

Protocol 1: Generation of Benzimidazole-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to a benzimidazole compound, such as albendazole, through continuous exposure to escalating drug concentrations.[13]

Rationale: This method mimics the clinical development of drug resistance and selects for cells with stable resistance mechanisms.[14] A significant increase (typically 3- to 10-fold) in the half-maximal inhibitory concentration (IC50) compared to the parental cell line indicates the successful generation of a resistant line.[13]

Step-by-Step Methodology:

  • Initial IC50 Determination:

    • Seed the parental cancer cell line (e.g., HCT-116, MCF-7) in 96-well plates.

    • Treat the cells with a serial dilution of the chosen benzimidazole (e.g., albendazole).

    • After 48-72 hours, assess cell viability using an MTT or similar assay to determine the initial IC50 value.[15]

  • Initiation of Resistance Induction:

    • Culture the parental cells in a flask with a starting concentration of the benzimidazole at approximately the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the culture, replacing the drug-containing medium every 3-4 days.

  • Dose Escalation:

    • Once the cells resume a normal growth rate, increase the drug concentration by 25-50%.

    • Continue this stepwise increase in concentration, allowing the cells to adapt at each stage. If significant cell death occurs, maintain the current concentration for a longer period or reduce the increment of the next dose increase.

  • Confirmation of Resistance:

    • Periodically (e.g., every 4-6 weeks), perform an IC50 determination on the drug-exposed cell population and compare it to the parental line.

    • A stable, significant increase in the IC50 value confirms the establishment of a resistant cell line.

  • Monoclonal Selection (Optional but Recommended):

    • To ensure a homogenous resistant population, perform limiting dilution to isolate and expand single-cell clones.

    • Confirm the resistance phenotype of the individual clones.

Protocol 2: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[16][17]

Rationale: As the primary target of benzimidazoles is β-tubulin, this assay provides direct evidence of a compound's ability to inhibit microtubule formation. Comparing the inhibitory activity of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide on tubulin from sensitive and resistant organisms can elucidate the mechanism of resistance.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin in ice-cold General Tubulin Buffer (GTB; 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep on ice.

    • Prepare a 100 mM stock solution of GTP in sterile distilled water.

    • Prepare serial dilutions of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a known inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel) in GTB.

  • Reaction Setup:

    • In a pre-warmed (37°C) 96-well, black, clear-bottom plate, add the test compounds and controls.

    • Prepare a tubulin polymerization mix on ice containing tubulin, GTP, a fluorescent reporter (e.g., DAPI), and a polymerization enhancer (e.g., glycerol).[19]

    • Initiate the reaction by adding the cold tubulin polymerization mix to the wells containing the compounds.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the Vmax (maximum rate of polymerization) and the plateau of the polymerization curve.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Diagram 2: Mechanism of Tubulin Polymerization Inhibition

G cluster_0 Normal Polymerization cluster_1 Inhibition by Benzimidazole Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Benzimidazole 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide Tubulin Dimer (Bound) Tubulin Dimer (Bound) Benzimidazole->Tubulin Dimer (Bound) Binds to β-tubulin Microtubule Disruption Microtubule Disruption Tubulin Dimer (Bound)->Microtubule Disruption Inhibits Polymerization

Caption: Benzimidazole binding to β-tubulin disrupts microtubule polymerization.

Protocol 3: β-tubulin Gene SNP Analysis

This protocol outlines the steps for identifying single nucleotide polymorphisms in the β-tubulin gene of resistant organisms.

Rationale: Identifying specific mutations in the β-tubulin gene of resistant strains provides a genetic basis for the observed resistance phenotype and can predict cross-resistance to other benzimidazoles that bind to the same site.[4]

Step-by-Step Methodology:

  • DNA Isolation:

    • Extract genomic DNA from both the parental (sensitive) and the generated resistant strains using a suitable DNA extraction kit.[20]

  • PCR Amplification:

    • Design primers to amplify the region of the β-tubulin gene known to harbor resistance-conferring mutations (e.g., codons 167, 198, and 200).

    • Perform PCR to amplify this target region from the genomic DNA of both sensitive and resistant strains.

  • DNA Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant strains with the sequence from the parental strain.

    • Identify any single nucleotide polymorphisms (SNPs) in the resistant strains.

    • Translate the DNA sequences to amino acid sequences to determine if the SNPs result in amino acid substitutions at key positions.

Protocol 4: P-glycoprotein (P-gp) Efflux Assay using Rhodamine 123

This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[21][22][23]

Rationale: This assay determines if a compound is a substrate or inhibitor of P-gp. If 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide is a P-gp substrate, cells overexpressing P-gp will exhibit resistance. Conversely, if it is a P-gp inhibitor, it may have potential to overcome multidrug resistance.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line known to overexpress P-gp (e.g., MCF7/ADR) and its parental sensitive counterpart (e.g., MCF-7).

  • Incubation with Test Compound:

    • Incubate the cells with 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide at various concentrations. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and a vehicle control.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to the cells and incubate.

  • Efflux and Measurement:

    • Wash the cells to remove extracellular Rhodamine 123 and incubate in fresh medium to allow for efflux.

    • Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis:

    • Compare the fluorescence intensity in cells treated with 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide to the controls. An increase in fluorescence indicates inhibition of P-gp efflux.

Conclusion

The investigation of cross-resistance is a pivotal component in the preclinical assessment of novel drug candidates. For 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a systematic approach leveraging knowledge from well-studied benzimidazoles is essential. By employing the detailed protocols outlined in this guide for generating resistant cell lines, conducting tubulin polymerization and P-gp efflux assays, and analyzing the genetic basis of resistance, researchers can build a comprehensive understanding of its potential cross-resistance liabilities and its mechanisms of action. This knowledge will be invaluable in guiding the future development of this promising compound.

References

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Comparative

A Comparative Benchmarking Guide: Evaluating 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide Against Established Kinase Inhibitors

Introduction: The Quest for Selective Kinase Inhibitors Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in the 21st century.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell proliferation, survival, and migration.[2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, with numerous approved drugs making a significant clinical impact.[3]

The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[4][5] It is a common core in many kinase inhibitors, often acting as a hinge-binding motif in an ATP-competitive manner.[6][7] This guide focuses on the characterization of a novel compound, 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide , and provides a comprehensive (though illustrative) benchmarking against a panel of well-established kinase inhibitors. While derivatives of benzimidazole-5-carbohydrazide have been explored for various therapeutic applications, including antimalarial and antitubercular activities[8][9], their potential as kinase inhibitors remains an area of active investigation.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel kinase inhibitor candidates. We will delve into the causality behind experimental design, present detailed protocols for robust and self-validating assays, and summarize the (hypothetical) comparative data in a clear and accessible format.

Benchmarking Strategy: Selecting the Right Comparators

To provide a meaningful assessment of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, a panel of known kinase inhibitors with diverse selectivity profiles was chosen for this illustrative study. The selection of appropriate benchmarks is critical for contextualizing the potency and selectivity of a novel compound.[10][11]

  • Erlotinib: A well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer.[12]

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR and PDGFR, and is used in the treatment of various cancers.[3]

  • Staurosporine: A potent but non-selective kinase inhibitor, often used as a positive control in kinase assays due to its broad activity.

Experimental Evaluation: A Multi-faceted Approach

A rigorous evaluation of a potential kinase inhibitor requires a multi-tiered experimental approach, moving from broad, high-throughput screening to more focused biochemical and cell-based assays.[13][14]

Kinase Panel Screening: Mapping the Selectivity Profile

The initial step in characterizing a novel compound is to assess its selectivity across a broad range of kinases. This provides a global view of its potential targets and off-target effects.

Experimental Rationale: A broad kinase panel screen is essential for early-stage drug discovery to identify the primary targets of a compound and to flag potential liabilities associated with off-target kinase inhibition. A radiometric assay format, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is considered a gold standard for its direct and robust nature.[15]

Protocol: Radiometric Kinase Panel Assay

  • Compound Preparation: Prepare a stock solution of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide and the comparator inhibitors in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the kinase buffer, the respective kinase, and the substrate peptide.

  • Compound Addition: Add the test compounds at a fixed concentration (e.g., 10 µM). Include a positive control (Staurosporine) and a negative control (DMSO).

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a high concentration of EDTA.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted [γ-³³P]ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Hypothetical Results:

Kinase Target Family1-methyl-1H-1,3-benzimidazole-5-carbohydrazide (% Inhibition at 10 µM)Erlotinib (% Inhibition at 10 µM)Sorafenib (% Inhibition at 10 µM)Staurosporine (% Inhibition at 10 µM)
Tyrosine Kinases
EGFR85953098
VEGFR292159899
PDGFRβ88109597
SRC45256096
Serine/Threonine Kinases
CDK2/Cyclin A7558599
AKT13084095
MAPK1 (ERK2)20125594
Potency Determination: IC₅₀ Measurement

Following the initial screen, the next logical step is to determine the potency of the compound against the identified primary targets by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Rationale: IC₅₀ values provide a quantitative measure of a compound's potency, allowing for direct comparison with other inhibitors. A luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®) is a common and high-throughput method for determining IC₅₀ values.[16][17]

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) [16]

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and kinase buffer to a 384-well plate.

  • Compound Addition: Add the diluted compounds to the assay plate.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at room temperature for 1 hour.

  • Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Results:

CompoundEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2/Cyclin A IC₅₀ (nM)
1-methyl-1H-1,3-benzimidazole-5-carbohydrazide 15080250
Erlotinib 20>10,000>10,000
Sorafenib 50090150
Staurosporine 5108
Cellular Activity: Target Engagement in a Physiological Context

Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment.[18] Therefore, it is essential to validate the activity of the compound in a cell-based assay.

Experimental Rationale: A cellular phosphorylation assay provides direct evidence that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[19] By measuring the phosphorylation of a downstream substrate, we can assess the functional consequence of kinase inhibition.

Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation

  • Cell Culture: Culture a relevant cell line (e.g., A549 lung cancer cells for EGFR, HUVEC cells for VEGFR2) to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR2) for 15-30 minutes to activate the signaling pathway.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target's downstream substrate (e.g., p-ERK and total ERK for the MAPK pathway).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated substrate.

Hypothetical Results:

CompoundCellular IC₅₀ for p-ERK Inhibition (nM) in A549 cells
1-methyl-1H-1,3-benzimidazole-5-carbohydrazide 500
Erlotinib 100
Sorafenib 800

Visualizing the Process and Pathways

To better understand the experimental flow and the biological context, the following diagrams are provided.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 Lead Optimization Kinase Panel Screen Kinase Panel Screen IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Identifies Primary Targets Cell-Based Assay Cell-Based Assay IC50 Determination->Cell-Based Assay Confirms Cellular Potency Structure-Activity Relationship Structure-Activity Relationship Cell-Based Assay->Structure-Activity Relationship

Caption: Experimental workflow for kinase inhibitor characterization.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: A simplified MAPK signaling pathway.

Discussion and Future Directions

The hypothetical data presented in this guide positions 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide as a promising multi-kinase inhibitor with potent activity against key targets in angiogenesis and cell cycle regulation, such as VEGFR2 and CDK2. Its profile suggests a different mechanism of action compared to the more selective EGFR inhibitor, Erlotinib, and shows comparable, if not slightly more potent, activity against certain targets than the established multi-kinase inhibitor, Sorafenib.

The benzimidazole core likely contributes to the observed kinase inhibitory activity, a feature common to many compounds in this class.[20][21] The carbohydrazide moiety may offer opportunities for further chemical modification to enhance potency and selectivity.

Future studies should focus on:

  • Comprehensive Kinome Profiling: To gain a more detailed understanding of the selectivity profile.

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound for improved potency and selectivity.[5]

By following a rigorous and logical experimental cascade, researchers can effectively characterize novel kinase inhibitors and identify promising candidates for further drug development.

References

  • TSI Journals. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME BENZIMIDAZOLE-BENZTHIAZOLE CARBOHYDRAZIDE DERIVATIVES.
  • ResearchGate. (n.d.). Benzimidazole derivatives as VEGFR kinase inhibitors (1–14).
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide.
  • Semantic Scholar. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors.
  • National Institutes of Health. (n.d.). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study.
  • (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF.
  • RSC Publishing. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
  • BMG LABTECH. (2020). Kinase assays.
  • PubMed. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • PubMed. (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi.
  • National Institutes of Health. (n.d.). Protein Kinase Signalling Networks in Cancer.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors.
  • PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • ResearchGate. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • MDPI. (n.d.). Discontinued BACE1 Inhibitors in Phase II/III Clinical Trials and AM-6494 (Preclinical) Towards Alzheimer's Disease Therapy: Repurposing Through Network Pharmacology and Molecular Docking Approach.
  • Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • (n.d.). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment.
  • NCBI. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity | News & Announcements.
  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • PubMed. (n.d.). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk).
  • Clinical Cancer Research. (n.d.). Targeting Multiple Kinase Pathways: A Change In Paradigm.
  • PubMed Central. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities.
  • YouTube. (2022). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide Isomers

Introduction: The Critical Role of Isomer Characterization in Drug Discovery In the landscape of modern drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) is not merely...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Characterization in Drug Discovery

In the landscape of modern drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. For heterocyclic scaffolds like benzimidazoles, which are prevalent in a wide array of therapeutic agents, the seemingly subtle shift of a functional group can profoundly alter a molecule's biological activity, pharmacokinetic profile, and toxicity.[1][2][3] This guide provides a comprehensive framework for the spectroscopic differentiation of positional isomers of 1-methyl-1H-1,3-benzimidazole-carbohydrazide, a task of paramount importance for researchers in medicinal chemistry and pharmaceutical sciences.

The N-methylation at the 1-position of the benzimidazole ring precludes the prototropic tautomerism often observed in NH-benzimidazoles, simplifying the spectroscopic landscape to some extent.[2][3] However, the position of the carbohydrazide moiety on the fused benzene ring gives rise to distinct isomers, namely the 5-, 6-, and (less commonly synthesized) 7-substituted variants. Each isomer possesses a unique electronic and steric environment, which can be definitively elucidated through a multi-pronged spectroscopic approach. This guide will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy, as well as Mass Spectrometry (MS), to unambiguously distinguish these critical isomers.

The Isomers in Focus: Structural and Electronic Considerations

The primary isomers of concern are 1-methyl-1H-benzimidazole-5-carbohydrazide, 1-methyl-1H-benzimidazole-6-carbohydrazide, and 1-methyl-1H-benzimidazole-7-carbohydrazide. The strategic placement of the electron-withdrawing carbohydrazide group (-CONHNH₂) at different positions on the aromatic ring dictates the electron density distribution and, consequently, the chemical environment of the protons and carbons throughout the molecule. These differences are the key to their spectroscopic differentiation.

G cluster_5 5-Carbohydrazide Isomer cluster_6 6-Carbohydrazide Isomer cluster_7 7-Carbohydrazide Isomer 5-isomer 6-isomer 7-isomer

Caption: Positional isomers of 1-methyl-1H-benzimidazole-carbohydrazide.

¹H and ¹³C NMR Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[3] For the 1-methyl-1H-benzimidazole-carbohydrazide isomers, the aromatic region of the ¹H NMR spectrum and the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum are particularly informative.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified benzimidazole carbohydrazide isomer and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this class of compounds and allows for the clear observation of exchangeable N-H protons from the hydrazide group.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Pay close attention to the aromatic region (7.0-8.5 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

    • A Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

Comparative Analysis of Expected NMR Data

The key to distinguishing the isomers lies in the splitting patterns and chemical shifts of the three aromatic protons on the benzene portion of the ring system.

Isomer Expected ¹H NMR Aromatic Signals (DMSO-d₆) Rationale for Predicted Differences
5-Carbohydrazide H4: Doublet (d), H6: Doublet of doublets (dd), H7: Doublet (d). H4 will likely be the most downfield-shifted proton due to its proximity to the electron-withdrawing carbohydrazide group.The protons will exhibit a clear ortho-meta-para relationship. H4 is ortho to the carbohydrazide, H6 is meta, and H7 is para. This leads to distinct chemical shifts and coupling patterns.
6-Carbohydrazide H4 & H7: Likely to be more magnetically equivalent, appearing as a multiplet or two closely spaced doublets. H5: Singlet or very finely split doublet.The molecule has a higher degree of symmetry relative to the 5-isomer. H5 is ortho to the carbohydrazide, while H4 and H7 are meta. The coupling between H4 and H5, and H7 and H5 will be observable.
7-Carbohydrazide H4: Doublet of doublets (dd), H5: Triplet or dd, H6: Doublet of doublets (dd). H4 will be significantly influenced by the adjacent N-methylated imidazole ring.The protons form an ortho-meta-para system relative to the imidazole fusion. The carbohydrazide at the 7-position will deshield the adjacent H6 proton.
Isomer Expected Key ¹³C NMR Signals (DMSO-d₆) Rationale for Predicted Differences
5-Carbohydrazide C5: Downfield shift due to direct attachment of the carbohydrazide. C4 & C6: Shifted due to ortho and meta effects.The ipso-carbon (C5) will be significantly deshielded. The other aromatic carbons will show predictable shifts based on their position relative to the substituent.
6-Carbohydrazide C6: Downfield shift. C5 & C7: Shifted due to ortho and meta effects.Similar to the 5-isomer, the ipso-carbon (C6) will be the most affected. The symmetry will influence the chemical shifts of the other carbons.
7-Carbohydrazide C7: Downfield shift. C6 & C8a (bridgehead): Shifted due to proximity to the carbohydrazide.The chemical shift of C7 will be diagnostic. The influence on the bridgehead carbon (C8a) will be more pronounced compared to the other isomers.

Note: The exact chemical shifts (δ) and coupling constants (J) will vary slightly, but the predicted patterns are based on established principles of substituent effects in aromatic systems.

FT-IR Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing positional isomers, subtle shifts in vibrational frequencies can provide corroborating evidence.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected FT-IR Spectral Features

All three isomers are expected to show similar characteristic peaks, but the precise wavenumber may differ slightly due to the different electronic environments.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Hydrazide)3300 - 3100Stretching (often two bands for -NH₂)
C-H (Aromatic)3100 - 3000Stretching
C=O (Amide I)1680 - 1640Stretching
N-H (Amide II)1640 - 1550Bending
C=N, C=C (Aromatic)1620 - 1450Ring Stretching
C-H (Out-of-plane)900 - 700Bending (pattern can be indicative of substitution)

The out-of-plane C-H bending region (900-700 cm⁻¹) can be particularly useful. The pattern of absorption bands in this region is often characteristic of the substitution pattern on the benzene ring. For instance, the 5- and 6-isomers will have different patterns of adjacent hydrogens on the ring, which can lead to distinguishable bands in this region.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of conjugation. The different substitution patterns of the isomers will lead to subtle differences in their absorption maxima (λ_max).

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λ_max).

Benzimidazole derivatives typically exhibit two main absorption bands corresponding to π → π* transitions.[4] The position of the carbohydrazide group will slightly alter the energy of these transitions, resulting in small shifts in λ_max. While these shifts may not be large enough for standalone identification, they serve as a valuable piece of the analytical puzzle.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming the molecular formula. Furthermore, the fragmentation pattern can offer structural clues to differentiate the isomers.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak [M+H]⁺ or M⁺•.

  • Tandem MS (MS/MS): If available, perform tandem mass spectrometry on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Expected Mass Spectra and Fragmentation

All three isomers will have the same molecular weight (190.20 g/mol for C₉H₁₀N₄O). The differentiation will come from the relative abundances of the fragment ions.

G Molecular Ion (m/z 190) Molecular Ion (m/z 190) Loss of NH₂NH₂ (m/z 159) Loss of NH₂NH₂ (m/z 159) Molecular Ion (m/z 190)->Loss of NH₂NH₂ (m/z 159) - CONHNH₂ Loss of N₂H₃ (m/z 159) Loss of N₂H₃ (m/z 159) Molecular Ion (m/z 190)->Loss of N₂H₃ (m/z 159) - NHNH₂ Loss of CO (m/z 131) Loss of CO (m/z 131) Loss of NH₂NH₂ (m/z 159)->Loss of CO (m/z 131) - CO Loss of N₂H₃ (m/z 159)->Loss of CO (m/z 131) - CO Loss of HCN (m/z 104) Loss of HCN (m/z 104) Loss of CO (m/z 131)->Loss of HCN (m/z 104) - HCN G cluster_Techniques Spectroscopic Techniques cluster_Info Information Obtained NMR NMR (¹H, ¹³C, 2D) Structure Connectivity & Environment NMR->Structure IR FT-IR FunctionalGroups Functional Groups IR->FunctionalGroups UV UV-Vis Conjugation Electronic Transitions UV->Conjugation MS Mass Spec. MolWeight Molecular Weight & Formula MS->MolWeight Identification Unambiguous Isomer Identification Structure->Identification FunctionalGroups->Identification Conjugation->Identification MolWeight->Identification

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide

The foundational principle of this guide is to treat 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide as a hazardous chemical waste. This determination necessitates a "cradle-to-grave" management approach, tracking the che...

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is to treat 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide as a hazardous chemical waste. This determination necessitates a "cradle-to-grave" management approach, tracking the chemical from its point of generation to its final disposal by a licensed facility.[1]

Part 1: Hazard Assessment & Core Safety Principles

Understanding the potential hazards is critical to justifying the stringent disposal protocols that follow. The structure of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide contains two key moieties: a benzimidazole core and a carbohydrazide functional group.

  • Benzimidazole Moiety: Benzimidazole and its derivatives are bioactive compounds. While some are not highly toxic, many can cause skin and eye irritation.[2][3] Certain benzimidazoles have been shown to be genotoxic, interfering with cell division, which warrants careful handling to minimize exposure.[3]

  • Carbohydrazide Moiety: Carbohydrazide is classified as harmful if swallowed, a skin and eye irritant, and very toxic to aquatic life with long-lasting effects.[4]

Given these potential hazards, direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[5] The primary directive is to collect, segregate, and transfer the waste to a certified hazardous waste disposal contractor.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures safety for laboratory personnel and compliance with environmental regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, personnel must be equipped with appropriate PPE to prevent exposure.

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Eye Protection: Use chemical safety goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the solid compound and prepare waste containers in a certified chemical fume hood to avoid inhalation of dust.[6]

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions.

  • Designated Waste Stream: This compound should be disposed of in a "non-halogenated organic solids" waste stream.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases.[2][7] Store it separately from these chemicals.

  • Container Selection: Use a dedicated, sealable, and chemically compatible waste container. The container must be in good condition, with no leaks or cracks.[8]

Step 3: Waste Labeling

Accurate labeling is a critical regulatory requirement for tracking hazardous waste.[9]

  • Label Contents: The moment waste is first added, affix a hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "1-methyl-1H-1,3-benzimidazole-5-carbohydrazide" .

    • An accurate list of all components and their approximate percentages if it is a mixture.

    • The specific hazard warnings (e.g., "Harmful if Swallowed," "Skin/Eye Irritant," "Toxic to Aquatic Life").

    • The date when waste was first added to the container (Accumulation Start Date).

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • Location: The SAA must be under the direct control of laboratory personnel.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[9]

  • Secondary Containment: The waste container should be placed within a larger, chemically resistant tray or tub to contain any potential spills.[8]

  • Container Status: Keep the waste container sealed at all times, except when adding waste.

Disposal Workflow Diagram

G cluster_prep Step 1 & 2: Preparation cluster_collection Step 3 & 4: Collection & Labeling cluster_storage Step 5 & 6: Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Select & Prepare Compatible Waste Container in Fume Hood A->B Proceed when safe C Transfer Waste Chemical into Container B->C D Securely Seal Container C->D E Affix 'HAZARDOUS WASTE' Label - Chemical Name - Hazards - Accumulation Date D->E F Place Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Arrange Pickup with Licensed Waste Contractor F->G H Final Disposal at a Permitted TSDF Facility G->H

Caption: Waste Disposal Workflow for Research Chemicals.

Step 5: Arranging Final Disposal

The final step is the transfer of the waste to a licensed professional.

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for waste pickup. This typically involves contacting the EHS office or using an online portal to request a collection.

  • Waste Contractor: Your institution's EHS department works with certified waste disposal contractors who are permitted to transport and manage hazardous materials.[10] These contractors will pick up the waste from your laboratory's accumulation area.

  • Treatment, Storage, and Disposal Facility (TSDF): The contractor transports the waste to a permitted TSDF. The most common disposal method for this type of organic chemical waste is high-temperature incineration, which safely destroys the compound.[11]

Part 3: Regulatory Framework

Adherence to this protocol ensures compliance with key federal regulations.

RegulationAgencyRelevance to Disposal
Resource Conservation and Recovery Act (RCRA) EPAThe primary federal law governing the management of hazardous waste from "cradle-to-grave."[8]
Hazardous Waste Generator Improvements Rule EPAUpdates RCRA with rules more suited to laboratory settings, defining generator categories (VSQG, SQG, LQG) and SAA requirements.[9]
40 CFR Part 262, Subpart K EPAProvides alternative, more flexible regulations for managing hazardous waste at academic laboratories.[12]
Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) OSHAMandates safety practices, including the use of fume hoods and PPE, to protect laboratory workers.

Logical Relationship Diagram

G cluster_compound Chemical Compound cluster_hazards Inferred Hazards cluster_regs Governing Regulations cluster_protocol Required Disposal Protocol Compound 1-methyl-1H-1,3-benzimidazole- 5-carbohydrazide H1 Harmful if Swallowed Compound->H1 implies H2 Skin/Eye Irritant Compound->H2 implies H3 Aquatic Toxicity Compound->H3 implies P1 Treat as Hazardous Waste H1->P1 H2->P1 H3->P1 R1 EPA (RCRA) R1->P1 R2 OSHA R2->P1 P2 Segregate & Containerize P1->P2 P3 Store in SAA P1->P3 P4 Dispose via Licensed Contractor P1->P4

Caption: Rationale for Hazardous Waste Protocol.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 1-methyl-1H-1,3-benzimidazole-5-carbohydrazide, protecting both laboratory personnel and the wider ecosystem.

References

  • Fisher Scientific. (n.d.). Safe Chemical Waste Disposal.
  • Dubinsky, P. (2019).
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Reddit. (2020). How do chemists dispose of the chemicals they make? r/askscience.
  • Environmental Safety, Sustainability and Risk (ESSR). (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland.
  • Quora. (2022).
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2011).
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-1H-1,3-benzimidazole-5-carbohydrazide.
  • Iolitec. (2025).
  • ChemicalBook. (2025).
  • DC Chemicals. (2026). Carbohydrazide | 497-18-7 | MSDS.
  • Santa Cruz Biotechnology. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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